Givosiran
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C78H139N11O30 |
|---|---|
Molecular Weight |
1711.0 g/mol |
IUPAC Name |
N-[1,3-bis[3-[3-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]-12-(4-hydroxy-2-methylpyrrolidin-1-yl)-12-oxododecanamide |
InChI |
InChI=1S/C78H139N11O30/c1-50-42-54(96)43-89(50)65(104)26-12-10-8-6-5-7-9-11-25-64(103)88-78(47-111-39-27-61(100)82-33-19-30-79-58(97)22-13-16-36-114-75-66(85-51(2)93)72(108)69(105)55(44-90)117-75,48-112-40-28-62(101)83-34-20-31-80-59(98)23-14-17-37-115-76-67(86-52(3)94)73(109)70(106)56(45-91)118-76)49-113-41-29-63(102)84-35-21-32-81-60(99)24-15-18-38-116-77-68(87-53(4)95)74(110)71(107)57(46-92)119-77/h50,54-57,66-77,90-92,96,105-110H,5-49H2,1-4H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103) |
InChI Key |
RUPXJRIDSUCQAN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Givosiran's Mechanism of Action in Acute Hepatic Porphyria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Hepatic Porphyria (AHP) is a family of rare, genetic metabolic disorders characterized by debilitating neurovisceral attacks and chronic symptoms. These manifestations are driven by the accumulation of neurotoxic heme intermediates, δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG). The overproduction of these intermediates is a direct consequence of the upregulation of aminolevulinate synthase 1 (ALAS1), the first and rate-limiting enzyme in the hepatic heme biosynthesis pathway. Givosiran is a pioneering RNA interference (RNAi) therapeutic designed to specifically target and silence the ALAS1 gene in hepatocytes. This guide provides a detailed examination of the molecular mechanism of this compound, summarizes key clinical data, and outlines the experimental protocols used to validate its efficacy and mechanism of action.
The Pathophysiology of Acute Hepatic Porphyria
This compound: A Targeted RNAi Therapeutic
Mechanism of Action: The RNA Interference Pathway
Heme Synthesis Pathway and this compound's Point of Intervention
The heme synthesis pathway is a multi-step process involving several enzymes. This compound's intervention at the initial, rate-limiting step is crucial for its therapeutic effect.
References
- 1. Streamline Your siRNA Transfections | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Detection of circulating extracellular mRNAs by modified small-RNA-sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Givosiran's Precision Strike: A Technical Guide to siRNA-Mediated Silencing of ALAS1 mRNA in Acute Hepatic Porphyria
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Givosiran, a small interfering RNA (siRNA) therapeutic that targets aminolevulinate synthase 1 (ALAS1) mRNA for the treatment of acute hepatic porphyria (AHP). This document details the molecular mechanism of action, summarizes key clinical trial data, and outlines the experimental protocols employed in the development and evaluation of this novel therapy.
Introduction: The Pathophysiology of Acute Hepatic Porphyria and the Rationale for ALAS1 Targeting
Acute hepatic porphyrias (AHPs) are a family of rare, genetic metabolic disorders characterized by defects in the heme biosynthesis pathway in the liver.[1][2][3] These genetic defects lead to a deficiency in specific enzymes required for heme production.[1] A key pathological feature of AHP is the significant upregulation of ALAS1, the first and rate-limiting enzyme in the hepatic heme synthesis pathway.[1][4] This upregulation results in the accumulation of the neurotoxic heme intermediates, delta-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), which are responsible for the acute, life-threatening neurovisceral attacks and chronic debilitating symptoms of the disease.[1][5][6] These attacks can manifest as severe abdominal pain, nausea, vomiting, and neurological symptoms.[5]
This compound is a subcutaneously administered RNA interference (RNAi) therapeutic designed to specifically target and degrade the mRNA of hepatic ALAS1.[1][2] By reducing the levels of ALAS1 mRNA, this compound effectively decreases the production of the toxic intermediates ALA and PBG, thereby addressing the underlying cause of AHP attacks.[7][8]
This compound: Mechanism of Action
This compound is a chemically modified, double-stranded siRNA that is conjugated to a ligand containing three N-acetylgalactosamine (GalNAc) residues.[1][9][10] This GalNAc ligand facilitates the targeted delivery of the siRNA to hepatocytes, which express high levels of the asialoglycoprotein receptor (ASGPR) that recognizes and binds to GalNAc.[1][11][12]
The mechanism of action of this compound can be broken down into the following key steps:
-
Hepatocyte Targeting and Internalization: Following subcutaneous injection, the GalNAc-conjugated this compound binds to the ASGPR on the surface of hepatocytes.[11] This binding triggers receptor-mediated endocytosis, internalizing the this compound molecule into the hepatocyte within an endosome.
-
Endosomal Escape and RISC Loading: Inside the hepatocyte, this compound is released from the endosome into the cytoplasm. The double-stranded siRNA is then processed by the Dicer enzyme and loaded into the RNA-induced silencing complex (RISC).[8]
-
mRNA Cleavage: The antisense strand of the this compound siRNA guides the RISC to the target ALAS1 mRNA. The RISC, now activated, cleaves the ALAS1 mRNA, leading to its degradation.[8][11]
-
Reduced ALAS1 Protein Synthesis: The degradation of ALAS1 mRNA prevents its translation into the ALAS1 enzyme.[7][9] This leads to a significant and sustained reduction in the levels of ALAS1 protein in the liver.
-
Decreased Neurotoxin Production: The reduction in ALAS1 enzyme activity results in a marked decrease in the production and accumulation of the neurotoxic heme precursors, ALA and PBG.[9][13]
Heme Biosynthesis Pathway and this compound's Point of Intervention
The heme biosynthesis pathway is a multi-step process involving several enzymes. This compound intervenes at the very first and rate-limiting step, which is catalyzed by ALAS1.
Data Presentation: Summary of Clinical Trial Results
The efficacy and safety of this compound were primarily evaluated in the ENVISION Phase 3 clinical trial, a randomized, double-blind, placebo-controlled study in patients with AHP.[6]
Table 1: Efficacy of this compound in the ENVISION Trial (6-Month Double-Blind Period)
| Endpoint | This compound (n=48) | Placebo (n=46) | % Reduction vs. Placebo | p-value |
| Annualized Attack Rate (AAR) in AIP Patients | ||||
| Mean AAR | 3.2 | 12.5 | 74% | <0.001[6] |
| Biomarker Levels in AIP Patients | ||||
| Median Reduction in Urinary ALA | 93.8% (at Month 3) | N/A | - | <0.001[13] |
| Median Reduction in Urinary PBG | 94.5% (at Month 3) | N/A | - | <0.001[13] |
| Hemin (B1673052) Use in AIP Patients | ||||
| Fewer Days of Hemin Use | Yes | No | - | <0.001[6] |
| Patient-Reported Outcomes in AIP Patients | ||||
| Improvement in Daily Worst Pain Scores | Yes | No | - | <0.001[6] |
AIP: Acute Intermittent Porphyria; AAR: Annualized Attack Rate; ALA: Aminolevulinic Acid; PBG: Porphobilinogen.
Table 2: Safety Profile of this compound in the ENVISION Trial (6-Month Double-Blind Period)
| Adverse Reaction (≥10% of patients) | This compound (n=48) | Placebo (n=46) |
| Nausea | 27% | 11%[9] |
| Injection Site Reactions | 25% | 0%[9] |
| Rash | 17% | 4%[1] |
| Increased Serum Creatinine | 15% | 4%[1] |
| Elevated Transaminases | >10% | <10% |
Experimental Protocols
This section provides an overview of the key methodologies used in the clinical development of this compound.
This compound Drug Product
-
Active Substance: this compound is a synthetic, double-stranded siRNA with 2'-fluoro and 2'-O-methyl modifications to enhance stability.[11][12] It is covalently linked to a triantennary GalNAc ligand for hepatocyte-specific delivery.[9][10] The exact nucleotide sequence is proprietary to the manufacturer.
-
Formulation: this compound is supplied as a sterile, preservative-free, ready-to-use solution for subcutaneous injection.[5][14] The only excipient is water for injection.[5][9] Each milliliter of the solution contains 189 mg of this compound.[14][15]
ENVISION Phase 3 Clinical Trial Protocol
-
Study Design: A multinational, randomized, double-blind, placebo-controlled trial.[6]
-
Patient Population: Patients aged 12 years and older with a confirmed diagnosis of AHP and a history of recurrent attacks (≥2 attacks in the 6 months prior to enrollment).[16]
-
Intervention: Subcutaneous injection of this compound at a dose of 2.5 mg/kg of actual body weight, administered once monthly.[9][13]
-
Comparator: Placebo administered subcutaneously once monthly.[6]
-
Primary Endpoint: The annualized rate of composite porphyria attacks in patients with acute intermittent porphyria (AIP). A composite attack was defined as an event requiring hospitalization, an urgent healthcare visit, or intravenous hemin administration at home.[6]
-
Secondary Endpoints: Included changes in urinary ALA and PBG levels, hemin use, and patient-reported outcomes such as daily worst pain.[6]
-
Patient Monitoring: Liver and renal function tests were monitored at baseline and periodically throughout the trial.[13]
Quantification of Urinary ALA and PBG
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of ALA and PBG in urine.[17]
-
Sample Preparation: Urine samples are typically diluted and may undergo solid-phase extraction (SPE) to remove interfering substances.[17] Isotope-labeled internal standards for ALA and PBG are added for accurate quantification.[17]
-
Analysis: The prepared samples are injected into an LC-MS/MS system. The analytes are separated by liquid chromatography and detected by tandem mass spectrometry in selected reaction monitoring (SRM) mode.[17]
Quantification of ALAS1 mRNA Knockdown
-
Method: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the levels of ALAS1 mRNA.[18]
-
Sample Source: In preclinical studies, liver tissue was used.[18] For clinical monitoring, methods have been developed to quantify ALAS1 mRNA from exosomes isolated from serum or urine, which correlate with hepatic levels.[19]
-
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from the sample (e.g., liver homogenate, exosomes) using a suitable kit.[20]
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[20]
-
qPCR: The cDNA is then used as a template for qPCR with primers and probes specific for ALAS1. A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.[18][20]
-
Data Analysis: The relative expression of ALAS1 mRNA is calculated using the comparative Ct method.[18]
-
Conclusion
This compound represents a significant advancement in the treatment of acute hepatic porphyria. Its targeted siRNA-mediated silencing of ALAS1 mRNA directly addresses the underlying pathophysiology of the disease, leading to a substantial reduction in the production of neurotoxic intermediates. The robust clinical data from the ENVISION trial demonstrate its efficacy in reducing attack rates and improving the quality of life for patients with AHP. The detailed experimental protocols outlined in this guide provide a technical foundation for understanding the development and evaluation of this innovative therapeutic. Further research and long-term follow-up will continue to delineate the full clinical profile of this compound.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phase 3 Trial of RNAi Therapeutic this compound for Acute Intermittent Porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound to treat acute porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gruppoporfiria.it [gruppoporfiria.it]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. spmi.pt [spmi.pt]
- 7. researchgate.net [researchgate.net]
- 8. Delivery of oligonucleotide‐based therapeutics: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. spmi.pt [spmi.pt]
- 11. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 12. How to find the chemical modification of this compound Sodium? [synapse.patsnap.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ec.europa.eu [ec.europa.eu]
- 15. pharmaline.co.il [pharmaline.co.il]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. pnas.org [pnas.org]
- 19. Preclinical Development of a Subcutaneous ALAS1 RNAi Therapeutic for Treatment of Hepatic Porphyrias Using Circulating RNA Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Givosiran for Acute Intermittent Porphyria: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Givosiran, a groundbreaking RNA interference (RNAi) therapeutic for the treatment of acute intermittent porphyria (AIP). This document details the core scientific principles, clinical trial data, and experimental methodologies relevant to the research and development of this compound.
Introduction to Acute Intermittent Porphyria and this compound
Acute intermittent porphyria (AIP) is a rare, genetic metabolic disorder characterized by a deficiency of the enzyme hydroxymethylbilane (B3061235) synthase (HMBS), also known as porphobilinogen (B132115) deaminase (PBGD).[1][2] This enzyme deficiency, coupled with the upregulation of hepatic delta-aminolevulinic acid synthase 1 (ALAS1), the first and rate-limiting enzyme in the heme biosynthesis pathway, leads to the accumulation of neurotoxic heme intermediates, delta-aminolevulinic acid (ALA) and porphobilinogen (PBG).[3][4] These intermediates are responsible for the severe neurovisceral attacks that characterize AIP, which can include debilitating abdominal pain, nausea, weakness, and neurological symptoms.[1][2]
This compound is a subcutaneously administered RNAi therapeutic that targets the messenger RNA (mRNA) of hepatic ALAS1.[4][5] By degrading ALAS1 mRNA, this compound reduces the production of the ALAS1 enzyme, thereby preventing the accumulation of toxic ALA and PBG.[4][5]
Mechanism of Action
This compound's mechanism of action is a prime example of targeted gene silencing through RNA interference. The therapeutic is a double-stranded small interfering RNA (siRNA) molecule conjugated to N-acetylgalactosamine (GalNAc) ligands.[6] This GalNAc conjugation facilitates the targeted delivery of this compound to hepatocytes via the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these liver cells.[6]
The following diagram illustrates the signaling pathway of this compound's action:
Clinical Efficacy and Safety Data
The efficacy and safety of this compound have been extensively evaluated in clinical trials, most notably the pivotal Phase 3 ENVISION study and its open-label extension (OLE), as well as a Phase 1/2 OLE study.
ENVISION Phase 3 Trial
The ENVISION trial was a randomized, double-blind, placebo-controlled study that enrolled 94 patients with acute hepatic porphyria (AHP), the majority of whom had AIP.[7][8] Patients received either 2.5 mg/kg of this compound or a placebo subcutaneously once monthly for six months.[7][8]
Table 1: Key Efficacy Outcomes from the 6-Month Double-Blind Period of the ENVISION Trial in AIP Patients
| Endpoint | This compound (n=48) | Placebo (n=46) | Reduction with this compound |
| Annualized Attack Rate (AAR) | |||
| Median | 1.0[9] | 10.7[9] | 90% |
| Annualized Days of Hemin (B1673052) Use | |||
| Median | 0.0[9] | 14.98[9] | 100% |
| Urinary ALA Levels (mmol/mol Cr) | |||
| Median Change from Baseline | - | - | Significant Reduction[4] |
| Urinary PBG Levels (mmol/mol Cr) | |||
| Median Change from Baseline | - | - | Significant Reduction[4] |
Note: Specific median values for ALA and PBG change from baseline were not consistently reported in a comparable format across all sources.
Long-Term Efficacy: ENVISION Open-Label Extension
Following the 6-month double-blind period, 93 patients entered an open-label extension (OLE) period, receiving this compound for up to 30 additional months.[10]
Table 2: Long-Term Efficacy Data from the ENVISION Open-Label Extension (up to 36 months)
| Endpoint | Continuous this compound Group | Placebo Crossover Group |
| Median Annualized Attack Rate (AAR) | 0.4[7] | 0.9 (during OLE)[7] |
| Median Annualized Days of Hemin Use | 0.0 to 0.4[8] | 16.2 (double-blind) to 0.4 (OLE)[8] |
| Patients with 0 Attacks (Months >33 to 36) | 86%[7] | 92%[7] |
| Sustained Reduction in Urinary ALA and PBG | Yes[7][8] | Yes[7][8] |
Phase 1/2 Open-Label Extension Study
A long-term, 48-month open-label extension study of a Phase 1/2 trial involving 16 AIP patients provided further evidence of this compound's sustained efficacy and safety.[11]
Table 3: Key Outcomes from the 48-Month Phase 1/2 Open-Label Extension Study
| Endpoint | Result |
| Reduction in Annualized Rate of Porphyria Attacks | 97%[11] |
| Reduction in Annualized Hemin Use | 96%[11] |
| Attack-Free Patients (Months >33 to 48) | 100%[11] |
| Median Reduction in Urinary ALA | 95%[11] |
| Median Reduction in Urinary PBG | 98%[11] |
Safety Profile
Experimental Protocols
ENVISION Phase 3 Trial Protocol (NCT03338816)
The following diagram outlines the workflow of the ENVISION Phase 3 clinical trial.
Patient Population: The study enrolled patients aged 12 years and older with a confirmed diagnosis of AHP and a history of recurrent porphyria attacks.[7][8]
Treatment: In the double-blind phase, patients received either 2.5 mg/kg of this compound or a matching placebo via subcutaneous injection once a month for six months.[7][8] In the open-label extension, all eligible participants received this compound.[7]
Efficacy Assessments: The primary endpoint was the annualized rate of composite porphyria attacks in patients with AIP.[10] Secondary endpoints included the levels of urinary ALA and PBG, the number of days of hemin use, and daily pain scores.[10]
Measurement of Urinary ALA and PBG
Accurate measurement of urinary ALA and PBG is crucial for diagnosing AIP and monitoring treatment response.
Sample Collection and Handling:
-
A spot urine sample is recommended over a 24-hour collection for initial diagnosis.[8]
-
The sample should be protected from light immediately after collection.[14]
-
The sample should be refrigerated or frozen until analysis.[8]
-
Results should be normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[8][14]
Analytical Methods:
-
Quantitative measurement of PBG is the primary screening test for acute porphyrias.[15]
-
Recommended analytical methods for both ALA and PBG include ion-exchange chromatography followed by colorimetric detection or, more recently, liquid chromatography-mass spectrometry (LC-MS) for improved sensitivity and specificity.[16]
Preclinical Development and RNAi Therapeutic Workflow
The development of this compound followed a typical workflow for an RNAi therapeutic targeting a liver-expressed gene.
Target Identification: ALAS1 was identified as the key therapeutic target due to its rate-limiting role in the heme synthesis pathway and its upregulation in AIP.[4]
siRNA Design and Chemical Modification: The siRNA sequence was designed for high specificity to ALAS1 mRNA to minimize off-target effects. Chemical modifications were introduced to enhance stability and reduce immunogenicity.
Delivery System: The GalNAc conjugation strategy was employed for targeted delivery to hepatocytes.[6]
Preclinical In Vivo Models: Humanized liver mouse models can be valuable tools in the preclinical assessment of siRNA therapeutics to better predict human responses.[17]
Conclusion
This compound represents a significant advancement in the management of acute intermittent porphyria, offering a targeted and effective approach to reducing the frequency of debilitating attacks and improving the quality of life for patients. Its development showcases the potential of RNAi technology in treating rare genetic diseases. The robust clinical trial data, particularly from the ENVISION study, provide strong evidence for its long-term efficacy and acceptable safety profile. Further research into the long-term effects of ALAS1 inhibition and the broader applications of liver-targeted siRNA therapeutics is warranted.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unimore.it [iris.unimore.it]
- 6. capella.alnylam.com [capella.alnylam.com]
- 7. researchgate.net [researchgate.net]
- 8. porphyriafoundation.org [porphyriafoundation.org]
- 9. Heme synthesis, porphyria, and the new RNAi therapeutic Givlaari (this compound) – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. Phase 3 Trial of RNAi Therapeutic this compound for Acute Intermittent Porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Study to Evaluate Long-term Safety and Clinical Activity of this compound (ALN-AS1) in Patient With Acute Intermittent Porphyria (AIP) [ctv.veeva.com]
- 13. Alnylam Completes Enrollment in ENVISION Phase 3 Study of this compound, an Investigational RNAi Therapeutic for the Treatment of Acute Hepatic Porphyrias (AHPs) - BioSpace [biospace.com]
- 14. spmi.pt [spmi.pt]
- 15. Diagnosis and Testing - American Porphyria Foundation [porphyriafoundation.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Bridging the translational gap: humanized liver models as predictive tools for RNA therapeutic success [insights.bio]
Preclinical Research on Givosiran for Variegate Porphyria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research and foundational science underpinning the development of Givosiran for the treatment of Acute Hepatic Porphyrias (AHPs), with a specific focus on its relevance to Variegate Porphyria (VP). While clinical trials have included patients with Variegate Porphyria, it is important to note that specific preclinical efficacy studies of this compound in a fully representative animal model of Variegate Porphyria are limited. The primary preclinical "proof-of-concept" for this compound's mechanism of action was established in animal models of Acute Intermittent Porphyria (AIP), the most common AHP. This guide will detail those seminal studies, the mechanism of action of this compound, and the available information on animal models of Variegate Porphyria.
Introduction to Variegate Porphyria and the Therapeutic Rationale for this compound
Variegate Porphyria is a rare, autosomal dominant metabolic disorder caused by a deficiency of the enzyme protoporphyrinogen (B1215707) oxidase (PPOX). This enzyme deficiency in the heme biosynthesis pathway leads to the accumulation of porphyrin precursors, notably δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), in the liver. The upregulation of hepatic ALA synthase 1 (ALAS1), the first and rate-limiting enzyme in this pathway, is a key driver of the acute neurovisceral attacks that characterize VP and other AHPs. These attacks can be life-threatening and are associated with severe abdominal pain, neuropathy, and other debilitating symptoms.
This compound is a subcutaneously administered small interfering RNA (siRNA) therapeutic designed to target and degrade the messenger RNA (mRNA) of hepatic ALAS1. By reducing the synthesis of the ALAS1 enzyme, this compound aims to decrease the production of ALA and PBG, thereby preventing the neurotoxic effects that lead to acute attacks in patients with AHÃPs, including Variegate Porphyria.[1][2][3]
Mechanism of Action of this compound
This compound's targeted action is achieved through a sophisticated delivery and gene silencing mechanism:
-
Hepatocyte-Specific Delivery : this compound is conjugated to N-acetylgalactosamine (GalNAc) ligands. These ligands bind with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[1][4] This ensures the targeted delivery of the siRNA to the liver, the primary site of porphyrin precursor overproduction in AHPs.
-
RNA Interference (RNAi) Pathway : Once inside the hepatocyte, the siRNA is processed by the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides RISC to the ALAS1 mRNA.
-
ALAS1 mRNA Degradation : The RISC-siRNA complex binds to the complementary sequence on the ALAS1 mRNA, leading to its cleavage and subsequent degradation.
-
Reduced ALAS1 Synthesis and Heme Precursor Production : The degradation of ALAS1 mRNA results in decreased synthesis of the ALAS1 enzyme. This reduction in ALAS1 activity leads to a significant decrease in the production of ALA and PBG.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in hepatocytes.
Preclinical Animal Models
Variegate Porphyria Mouse Model
A mouse model for Variegate Porphyria has been developed, carrying the R59W mutation in the PPOX gene, which is a common mutation in South African patients with VP. While these mice exhibit a biochemical phenotype with approximately 50% of normal PPOX activity and an accumulation of porphyrins similar to human VP patients, they do not spontaneously develop acute neurovisceral attacks. Furthermore, attempts to induce such attacks with phenobarbital (B1680315), a known porphyrinogenic drug, have been unsuccessful in eliciting the characteristic elevation of urinary ALA and PBG seen in human patients. This limitation makes this model less suitable for evaluating the efficacy of therapies aimed at preventing acute attacks.
Acute Intermittent Porphyria (AIP) Mouse Model: The "Proof-of-Concept" for this compound
The foundational preclinical studies that demonstrated the viability of ALAS1-targeting RNAi therapy were conducted in a mouse model of AIP. These mice have a deficiency in the hydroxymethylbilane (B3061235) synthase (HMBS) enzyme and, importantly, develop biochemical features of an acute attack, including significant elevation of ALA and PBG, upon induction with phenobarbital.
Key Preclinical Efficacy Studies in the AIP Mouse Model
The pivotal preclinical research by Yasuda et al. (2014) provided the "proof-of-concept" for the therapeutic approach of this compound. The key findings from this study are summarized below.
Experimental Protocols
-
Animal Model : Acute Intermittent Porphyria (AIP) mouse model (C57BL/6J background with a targeted mutation in the Hmbs gene).
-
Induction of Acute Attacks : A single intraperitoneal injection of phenobarbital (100 mg/kg).
-
Therapeutic Agent : A liver-directed small interfering RNA targeting Alas1 (Alas1-siRNA) formulated in lipid nanoparticles (LNP) for intravenous administration.
-
Dosage : Single intravenous doses ranging from 0.1 to 1.0 mg/kg.
-
Biochemical Analysis : Measurement of plasma and urinary ALA and PBG levels using colorimetric assays. Hepatic Alas1 mRNA expression was quantified by qRT-PCR.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative data from the preclinical evaluation of an Alas1-siRNA in the AIP mouse model.
Table 1: Prophylactic Efficacy of Alas1-siRNA on Phenobarbital-Induced Acute Attack
| Treatment Group | Dose (mg/kg) | Peak Plasma ALA (nmol/mL) | Peak Plasma PBG (nmol/mL) | Hepatic Alas1 mRNA (relative expression) |
| Saline + Phenobarbital | - | ~15 | ~30 | ~10 |
| Alas1-siRNA + Phenobarbital | 0.5 | ~2 | ~5 | ~1 |
| p-value | <0.01 | <0.01 | <0.01 |
Table 2: Therapeutic Efficacy of Alas1-siRNA During an Induced Acute Attack
| Treatment (post-phenobarbital) | Time post-treatment | Plasma ALA Reduction (%) | Plasma PBG Reduction (%) |
| Alas1-siRNA (1.0 mg/kg) | 8 hours | ~80% | ~85% |
| Hemin (2.5 mg/kg) | 8 hours | ~50% | ~60% |
Table 3: Duration of Prophylactic Effect of a Single Dose of Alas1-siRNA
| Time post-siRNA administration | Protection against Phenobarbital-induced attack |
| 1 week | Yes |
| 2 weeks | Yes |
| 3 weeks | No |
Experimental Workflow Diagram
Caption: Experimental workflows for preclinical studies.
Preclinical Safety and Tolerability
In the preclinical studies using the AIP mouse model, the administration of Alas1-siRNA was well-tolerated. A key safety consideration was whether the suppression of Alas1 would lead to hepatic heme deficiency. The studies demonstrated that at therapeutic doses, the Alas1-siRNA did not cause a significant depletion of hepatic heme levels or impair the function of heme-dependent enzymes, such as cytochrome P450 enzymes.
Conclusion and Translation to Variegate Porphyria
The preclinical research, primarily conducted in a robust AIP mouse model, provided compelling evidence that targeting hepatic ALAS1 with an RNAi therapeutic is a highly effective strategy for both preventing and treating the biochemical manifestations of acute porphyria attacks. These foundational studies demonstrated rapid, potent, and durable suppression of Alas1 expression, leading to a significant reduction in the neurotoxic heme precursors ALA and PBG.
Although a variegate porphyria animal model that fully recapitulates the acute neurovisceral attacks of the human disease is not yet available for direct preclinical testing of this compound, the shared underlying pathophysiology of all AHPs—the upregulation of hepatic ALAS1—provides a strong scientific rationale for the extrapolation of these preclinical findings to Variegate Porphyria. The mechanism of action of this compound is independent of the specific downstream enzyme deficiency that defines each type of AHP. By targeting the common upstream driver of disease exacerbations, this compound offers a unified therapeutic approach for patients with AHPs, including those with Variegate Porphyria. The clinical development program for this compound, which included patients with Variegate Porphyria, has further substantiated this therapeutic principle.
References
- 1. Murine models of the human porphyrias: Contributions toward understanding disease pathogenesis and the development of new therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. montalcino, a Zebrafish Model for Variegate Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Givosiran's Impact on the Heme Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givosiran is a pioneering RNA interference (RNAi) therapeutic designed to target the root cause of acute hepatic porphyria (AHP), a family of rare genetic disorders characterized by debilitating neurovisceral attacks.[1][2] AHP arises from a deficiency in one of the enzymes of the heme biosynthesis pathway in the liver.[3][4] This deficiency leads to the accumulation of neurotoxic intermediates, primarily aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), which are responsible for the severe symptoms of the disease.[2][4] this compound offers a novel therapeutic approach by specifically targeting and reducing the synthesis of aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme in the hepatic heme biosynthesis pathway.[2][5] This guide provides an in-depth technical overview of this compound's mechanism of action, its profound effects on the heme biosynthesis pathway, and the key experimental methodologies used to evaluate its efficacy.
This compound's Mechanism of Action: Targeted Gene Silencing
This compound is a subcutaneously administered, N-acetylgalactosamine (GalNAc)-conjugated small interfering RNA (siRNA) that leverages the natural RNAi pathway to silence the ALAS1 gene in hepatocytes.[1][3]
The process unfolds in a series of precise steps:
-
Hepatocyte-Specific Delivery : The GalNAc ligand on this compound binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[1][3] This targeted delivery mechanism ensures that this compound is selectively taken up by the liver cells, minimizing off-target effects.[2]
-
Endosomal Uptake and Release : Upon binding to ASGPR, this compound is internalized into the hepatocyte via endocytosis. Following internalization, it is released from the endosome into the cytoplasm.[1]
-
RISC Loading and Target Recognition : In the cytoplasm, the antisense strand of the this compound siRNA is loaded into the RNA-induced silencing complex (RISC), a multiprotein nuclease complex.[1][2] The antisense strand then guides the RISC to the messenger RNA (mRNA) of the ALAS1 gene, which carries the genetic code for the ALAS1 enzyme.[1]
-
mRNA Cleavage and Degradation : The RISC, guided by the this compound antisense strand, cleaves the ALAS1 mRNA.[1] This cleavage event marks the mRNA for degradation by cellular machinery, thereby preventing its translation into the ALAS1 protein.[1][3]
-
Reduced ALAS1 Synthesis and Heme Precursor Accumulation : By degrading the ALAS1 mRNA, this compound effectively reduces the synthesis of the ALAS1 enzyme.[1] This, in turn, decreases the production of ALA and PBG, the neurotoxic intermediates that drive the clinical manifestations of AHP.[2][4]
The Heme Biosynthesis Pathway and this compound's Point of Intervention
The heme biosynthesis pathway is a highly regulated eight-step enzymatic cascade that produces heme, a vital molecule involved in numerous biological processes, including oxygen transport (as a component of hemoglobin) and drug metabolism (as a component of cytochrome P450 enzymes). In the liver, the first and rate-limiting step of this pathway is catalyzed by the enzyme ALAS1.
In individuals with AHP, a genetic defect in one of the downstream enzymes of the pathway leads to a bottleneck. This, coupled with the induction of ALAS1, results in the massive accumulation of the neurotoxic precursors ALA and PBG. This compound intervenes at the very beginning of this pathological cascade by reducing the amount of ALAS1 enzyme, thereby preventing the overproduction of ALA and PBG.
Clinical Efficacy: Quantitative Data from the ENVISION Phase 3 Trial
The efficacy and safety of this compound were rigorously evaluated in the ENVISION Phase 3 clinical trial, a randomized, double-blind, placebo-controlled study in patients with AHP.[1][6] The trial demonstrated a significant reduction in the annualized rate of porphyria attacks and a marked decrease in the levels of neurotoxic intermediates.[1]
Table 1: Key Efficacy Endpoints from the ENVISION Phase 3 Trial (6-Month Double-Blind Period)
| Endpoint | This compound (n=48) | Placebo (n=46) | % Reduction with this compound | p-value |
| Mean Annualized Attack Rate (AAR) | 3.2 | 12.5 | 74% | <0.001 |
| Median Urinary ALA (mmol/mol creatinine) | 86% (decrease from baseline) | |||
| Median Urinary PBG (mmol/mol creatinine) | 91% (decrease from baseline) | |||
| Mean Annualized Days of Hemin Use | 6.8 | 29.7 | 77% | <0.001 |
Data sourced from the ENVISION Phase 3 trial publication.[1]
The open-label extension (OLE) of the ENVISION study showed that the benefits of this compound were sustained with long-term treatment.[6][7][8] Patients who crossed over from placebo to this compound in the OLE period experienced a dramatic reduction in their annualized attack rate.[7][8]
Table 2: Long-Term Efficacy from the ENVISION Open-Label Extension (up to 36 months)
| Endpoint | Continuous this compound | Placebo Crossover |
| Median Annualized Attack Rate | 0.4 | 0.9 (decreased from 10.7) |
| Median Annualized Days of Hemin Use | 0.0 - 0.4 | 0.4 (decreased from 16.2) |
| % of Patients Attack-Free (Months >33 to 36) | 86% | 92% |
Data from the 36-month final analysis of the ENVISION trial.[6][7]
Experimental Protocols: Methodological Overview
The ENVISION trial employed state-of-the-art methodologies to assess the efficacy and pharmacodynamics of this compound. While detailed, step-by-step protocols are often proprietary, this section provides a comprehensive overview of the key experimental approaches.
Measurement of Urinary Aminolevulinic Acid (ALA) and Porphobilinogen (PBG)
The quantification of urinary ALA and PBG is crucial for diagnosing AHP and monitoring treatment response. The ENVISION trial utilized a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose, which offers high sensitivity and specificity.
Principle: LC-MS/MS separates the analytes of interest (ALA and PBG) from other components in the urine sample using liquid chromatography. The separated analytes are then ionized and detected by a mass spectrometer, which identifies and quantifies them based on their mass-to-charge ratio.
General Workflow:
-
Sample Collection and Preparation:
-
Spot urine samples are collected and stabilized.
-
An internal standard (a labeled version of ALA and PBG) is added to each sample to correct for variations in sample processing and instrument response.
-
Samples may undergo a purification step, such as solid-phase extraction (SPE), to remove interfering substances.
-
In some protocols, a derivatization step is employed to improve the chromatographic and mass spectrometric properties of ALA and PBG.
-
-
Liquid Chromatography (LC):
-
The prepared sample is injected into an LC system.
-
A specialized column (e.g., a reverse-phase C18 or a HILIC column) is used to separate ALA and PBG from other urine components based on their physicochemical properties.
-
A mobile phase gradient (a mixture of solvents) is used to elute the analytes from the column.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The molecules are ionized, typically using electrospray ionization (ESI).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for ALA, PBG, and their internal standards are monitored for highly selective and sensitive quantification.
-
-
Data Analysis:
-
The concentrations of ALA and PBG in the urine samples are calculated by comparing the peak areas of the analytes to those of the internal standards.
-
Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
-
Quantification of ALAS1 mRNA in Liver Tissue
While not a routine clinical monitoring tool, the quantification of ALAS1 mRNA in liver tissue provides direct evidence of this compound's target engagement and pharmacodynamic effect. This is typically performed using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Principle: RT-qPCR is a highly sensitive technique used to detect and quantify the amount of a specific RNA molecule in a sample. It involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the amplification of the cDNA using qPCR.
General Workflow:
-
Liver Biopsy and RNA Extraction:
-
A liver biopsy is obtained from the patient.
-
Total RNA is extracted from the liver tissue using a commercial RNA isolation kit.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
-
Reverse Transcription (RT):
-
The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and specific primers.
-
-
Quantitative Polymerase Chain Reaction (qPCR):
-
The cDNA is then used as a template for qPCR.
-
Specific primers and a fluorescent probe that target the ALAS1 gene are used in the PCR reaction.
-
During the PCR cycles, the amount of amplified DNA is monitored in real-time by detecting the fluorescence signal.
-
The cycle at which the fluorescence signal crosses a certain threshold (the quantification cycle or Cq value) is inversely proportional to the initial amount of target mRNA.
-
-
Data Analysis:
-
The expression of ALAS1 mRNA is typically normalized to the expression of a stably expressed reference gene (e.g., GAPDH) to correct for variations in RNA input and RT efficiency.
-
The relative quantification of ALAS1 mRNA is calculated using the delta-delta Cq method or a standard curve.
-
ENVISION Phase 3 Trial: Experimental Workflow
The ENVISION trial was a well-designed study that provided robust evidence for the efficacy and safety of this compound. The following diagram illustrates the overall workflow of the trial.
Conclusion
This compound represents a significant advancement in the management of acute hepatic porphyria. Its targeted mechanism of action, which leverages RNA interference to silence the ALAS1 gene, directly addresses the underlying pathophysiology of the disease. The robust clinical data from the ENVISION Phase 3 trial and its long-term extension have demonstrated this compound's ability to significantly reduce the frequency of debilitating attacks and lower the levels of neurotoxic heme precursors, offering a much-needed therapeutic option for patients with this rare and life-altering condition. The experimental methodologies employed in the clinical development of this compound have been crucial in establishing its efficacy and safety profile, paving the way for its approval and use in clinical practice.
References
- 1. Phase 3 Trial of RNAi Therapeutic this compound for Acute Intermittent Porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alnylam Pharmaceuticals Press Release | Jun 10, 2020 | Alnylam Announces Publication of ENVISION Phase 3 Study Results for this compound in the New England Journal of Me [investors.alnylam.com]
- 4. Baseline urinary ALA and PBG as criteria for starting pharmacologic prophylactic treatment in acute intermittent porphyria treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spmi.pt [spmi.pt]
- 6. Efficacy and safety of this compound for acute hepatic porphyria: Final results of the randomized phase III ENVISION trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unimore.it [iris.unimore.it]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Givosiran: Mechanism and Efficacy in Reducing Aminolevulinic Acid and Porphobilinogen
This guide provides a detailed overview of givosiran, an RNA interference (RNAi) therapeutic, and its role in the management of Acute Hepatic Porphyria (AHP). It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its mechanism of action, the experimental protocols used to evaluate its efficacy, and the quantitative outcomes from key clinical trials.
Introduction to Acute Hepatic Porphyria and this compound
Acute Hepatic Porphyria (AHP) is a family of rare, genetic metabolic disorders resulting from a deficiency in one of the enzymes of the heme biosynthesis pathway in the liver.[1][2] A key pathological feature of AHP is the induction of the enzyme 5-aminolevulinate synthase 1 (ALAS1), which is the first and rate-limiting step in this pathway.[3][4] This induction leads to the accumulation of the neurotoxic heme intermediates, delta-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG).[5][6] These intermediates are believed to be the primary cause of the acute, life-threatening neurovisceral attacks and chronic debilitating symptoms experienced by patients with AHP.[3][5]
This compound (Givlaari®) is a novel therapeutic agent designed to target the root cause of ALA and PBG accumulation.[1][7] It is a subcutaneously administered RNAi therapeutic that specifically targets the messenger RNA (mRNA) of hepatic ALAS1.[3][8] In 2019, the U.S. Food and Drug Administration (FDA) approved this compound for the treatment of adults with AHP, based on data from a pivotal Phase 3 clinical trial that demonstrated a significant reduction in the rate of porphyria attacks and a substantial decrease in urinary ALA and PBG levels.[3][9]
Mechanism of Action of this compound
This compound utilizes the natural RNA interference pathway to achieve its therapeutic effect. The drug is a double-stranded small interfering RNA (siRNA) that is chemically modified for stability and efficacy.[10] To ensure targeted delivery to the liver, the siRNA is conjugated to a trivalent N-acetylgalactosamine (GalNAc) ligand.[3][11]
The mechanism can be broken down into the following steps:
-
Hepatocyte Targeting: The GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[2][3]
-
Internalization: Upon binding, the this compound-GalNAc conjugate is internalized into the hepatocyte via endocytosis.[3]
-
Release and Processing: Inside the cell, the GalNAc ligand is cleaved, releasing the double-stranded siRNA into the cytoplasm. The enzyme Dicer then processes the siRNA into shorter fragments.[3]
-
RISC Loading: The antisense (guide) strand of the siRNA is loaded into the RNA-induced silencing complex (RISC).[3]
By destroying the ALAS1 mRNA, this compound effectively reduces the synthesis of the ALAS1 enzyme.[1][3] This, in turn, decreases the production and accumulation of the neurotoxic intermediates ALA and PBG, thereby mitigating the clinical manifestations of AHP.[3][11]
Experimental Protocols
The efficacy of this compound in reducing ALA and PBG levels has been primarily evaluated in the ENVISION Phase 3 clinical trial, a randomized, double-blind, placebo-controlled study, and its subsequent open-label extension (OLE).[3][14]
Patient Population The ENVISION trial enrolled 94 patients with AHP who were aged 12 years or older.[3] Key inclusion criteria included urinary ALA and PBG levels greater than four times the upper limit of normal (ULN) at screening and at least two porphyria attacks requiring hospitalization, an urgent care visit, or intravenous hemin (B1673052) administration in the six months prior to enrollment.[3] The majority of participants were female (89%) and had Acute Intermittent Porphyria (AIP) (95%).[3]
Dosing and Administration Participants were randomized in a 1:1 ratio to receive either this compound at a dose of 2.5 mg/kg of actual body weight or a placebo.[3][15] The study drug was administered via subcutaneous injection once monthly for six months.[3][16] In cases of severe or clinically significant elevations in liver transaminases, the protocol allowed for dose interruption and reduction to 1.25 mg/kg once monthly.[15][16][17]
Biomarker Measurement Urinary ALA and PBG levels were key secondary and exploratory endpoints. Spot urine samples were collected for the measurement of ALA and PBG.[18] To account for variations in urine volume, the concentrations of these biomarkers were normalized to urinary creatinine (B1669602) levels and reported as mmol/mol creatinine.[19] The analysis of urinary ALA and PBG was performed using liquid chromatography with tandem mass spectrometry (LC-MS/MS), a method known for its high accuracy and sensitivity.[19][20]
Quantitative Data on ALA and PBG Reduction
Treatment with this compound has demonstrated rapid, robust, and sustained reductions in urinary ALA and PBG levels. The data from the ENVISION trial and its open-label extension highlight the significant pharmacodynamic effect of the drug.
Phase 3 ENVISION Trial (6-Month Double-Blind Period)
| Biomarker | This compound Group (Median) | Placebo Group (Median) | Percentage Reduction from Baseline (this compound) |
| Urinary ALA (mmol/mol creatinine) | 4.0 | 23.2 | 86% |
| Urinary PBG (mmol/mol creatinine) | 4.4 | 35.1 | 91% |
Data from the ENVISION Phase 3 trial at 6 months.[3]
ENVISION Open-Label Extension (OLE)
Long-term treatment with this compound showed sustained lowering of ALA and PBG to near-normal levels. In the placebo crossover group, a reduction of over 75% in these biomarkers was observed during the OLE.[14] After 36 months of treatment, patients demonstrated sustained reductions in both ALA and PBG. A 48-month follow-up of a Phase 1/2 open-label extension study showed substantial reductions in median urinary ALA and PBG of 95% and 98%, respectively.[21]
| Clinical Trial Phase | Patient Group | Median Reduction in Urinary ALA | Median Reduction in Urinary PBG |
| Phase 1/2 OLE (48 months) | All Patients | 95% | 98% |
| Phase 3 OLE (36 months) | Continuous this compound | Sustained to near-normal levels | Sustained lowering by >90% |
| Phase 3 OLE (36 months) | Placebo Crossover | >75% reduction | >75% reduction |
Data compiled from long-term follow-up studies.[3][14][21][22]
Clinical Efficacy and Correlation with Biomarker Reduction
The substantial reduction in urinary ALA and PBG levels with this compound treatment is strongly associated with significant clinical benefits for patients with AHP.
The primary endpoint of the ENVISION trial was the annualized attack rate (AAR) of porphyria attacks. In patients with AIP, this compound treatment resulted in a 74% reduction in the mean AAR compared to placebo.[3] Long-term data from the OLE showed a sustained reduction in AAR. For instance, in the placebo crossover group, the median AAR decreased by 92%. By the final three months of the 36-month follow-up, 86% of patients in the continuous this compound group and 96% in the placebo crossover group were attack-free.[3]
Furthermore, the reduction in ALA and PBG was accompanied by a significant decrease in the need for intravenous hemin, which is used to treat acute attacks.[3] The mean days of hemin use were reduced by 77% in the this compound group compared to placebo during the double-blind period.[3]
| Clinical Outcome | This compound Group | Placebo Group | Percentage Reduction |
| Mean Annualized Attack Rate (AIP patients) | 3.2 | 12.4 | 74% |
| Mean Annualized Days of Hemin Use | 6.8 | 29.7 | 77% |
Clinical outcomes from the 6-month double-blind period of the ENVISION trial.[3]
Conclusion
This compound represents a significant advancement in the treatment of Acute Hepatic Porphyria. Its targeted RNAi mechanism effectively silences the ALAS1 gene in hepatocytes, leading to a profound and sustained reduction in the production of the neurotoxic intermediates ALA and PBG. Clinical data has robustly demonstrated that this biochemical correction translates into remarkable clinical efficacy, significantly reducing the frequency of debilitating attacks and the need for acute medical interventions. This technical overview underscores the pivotal role of this compound in managing AHP by directly addressing the underlying pathophysiology of the disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. porphyrianews.com [porphyrianews.com]
- 8. This compound: a targeted treatment for acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a targeted treatment for acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heme synthesis, porphyria, and the new RNAi therapeutic Givlaari (this compound) – The Bumbling Biochemist [thebumblingbiochemist.com]
- 13. New treatment for acute hepatic porphyria named Drug Discovery of the Year 2021 - British Pharmacological Society [bps.ac.uk]
- 14. Efficacy and safety of this compound for acute hepatic porphyria: 24‐month interim analysis of the randomized phase 3 ENVISION study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. GIVLAARI® (this compound) Dosing and Administration | HCP [givlaarihcp.com]
- 17. reference.medscape.com [reference.medscape.com]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. porphyrianews.com [porphyrianews.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Long-term follow-up of this compound treatment in patients with acute intermittent porphyria from a phase 1/2, 48-month open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. capella.alnylam.com [capella.alnylam.com]
Long-term effects of ALAS1 suppression by Givosiran
An In-depth Technical Guide on the Long-term Effects of ALAS1 Suppression by Givosiran
Introduction
Mechanism of Action
This compound is a small interfering RNA (siRNA) therapeutic that specifically targets the messenger RNA (mRNA) of the ALAS1 gene in hepatocytes.[4][5] The siRNA is conjugated to N-acetylgalactosamine (GalNAc) ligands, which bind with high affinity to the asialoglycoprotein receptors (ASGPR) predominantly expressed on the surface of hepatocytes.[2][6] This targeted delivery system ensures that this compound exerts its effect primarily in the liver, minimizing off-target effects.[4]
Following receptor-mediated endocytosis, the GalNAc ligand is degraded, and the double-stranded siRNA molecule is released into the cytoplasm.[2] The siRNA is then processed by the cellular enzyme Dicer and incorporated into the RNA-induced silencing complex (RISC).[2][6] The antisense (guide) strand of the siRNA directs the RISC to bind to the complementary sequence on the ALAS1 mRNA.[6] This binding leads to the cleavage and subsequent degradation of the ALAS1 mRNA, thereby preventing its translation into the ALAS1 enzyme.[4][6] The reduction in ALAS1 enzyme levels leads to a significant and sustained decrease in the production and accumulation of the neurotoxic intermediates ALA and PBG.[4][5]
Long-Term Efficacy
The long-term efficacy and safety of this compound have been primarily evaluated in the ENVISION Phase 3 clinical trial and its subsequent open-label extension (OLE) study.[7][8][9]
Reduction in Attack Rates and Hemin (B1673052) Use
Long-term treatment with this compound has demonstrated a sustained and significant reduction in the annualized attack rate (AAR) for patients with AHP.[6][10] In the ENVISION trial's 36-month analysis, which included a 6-month double-blind period and a 30-month OLE, patients receiving continuous this compound showed a durable response.[9] Similarly, patients who crossed over from placebo to this compound in the OLE period experienced a marked decrease in AAR.[6][11] By the final three months of the 36-month follow-up, 86% of patients in the continuous this compound group and 92% of those in the placebo crossover group were attack-free.[8][12] A 48-month follow-up of a Phase 1/2 OLE study showed a 97% reduction in the annualized rate of porphyria attacks.[1][13]
The use of intravenous hemin, a standard treatment for acute attacks, was also significantly reduced with long-term this compound therapy.[1][7] The median annualized days of hemin use were substantially lower in patients treated with this compound compared to their baseline rates.[10][14] In the 48-month study, hemin use was reduced by 96%.[1][13]
| Efficacy Endpoint | ENVISION Trial (36-Month OLE) | Phase 1/2 OLE (48-Month) |
| Median AAR Reduction | 92% reduction in placebo crossover group.[6] | 97% reduction from baseline.[1][13] |
| Attack-Free Patients (Final 3 Months) | 86% (continuous this compound), 92% (placebo crossover).[8][12] | 100% (months >33 to 48).[1][13] |
| Median Hemin Use Reduction | Sustained reduction.[9] | 96% reduction from baseline.[1][13] |
Biochemical Response
Consistent and long-term suppression of ALAS1 by this compound leads to a profound and sustained reduction in the urinary excretion of the neurotoxic intermediates ALA and PBG.[6][8] In the ENVISION 24-month interim analysis, long-term this compound treatment led to a sustained lowering of median urinary ALA and PBG to near-normal levels in the continuous treatment group and a greater than 75% reduction in the placebo crossover group.[10][15] The 48-month Phase 1/2 OLE study reported substantial median reductions in urinary ALA and PBG of 95% and 98%, respectively.[1][13]
| Biomarker | ENVISION Trial (24-Month OLE) | Phase 1/2 OLE (48-Month) |
| Median Urinary ALA Reduction | >75% reduction (placebo crossover).[10] | 95% reduction from baseline.[1][13] |
| Median Urinary PBG Reduction | Lowered to near-normal levels.[8] | 98% reduction from baseline.[1][13] |
Patient-Reported Outcomes
Long-term this compound treatment has been associated with improvements in patients' quality of life, daily functioning, and pain scores.[7][15] Patients reported improvements in physical functioning and overall health status.[7][9] Reductions in daily pain scores and the use of opioid analgesics were also observed, contributing to a decreased disease burden.[7][15]
Experimental Protocols
The evaluation of this compound's long-term effects was conducted through rigorously designed clinical trials.
ENVISION Phase 3 Trial and Open-Label Extension
-
Study Design: The ENVISION trial was a randomized, double-blind, placebo-controlled, global, multicenter study.[8][11] Following the 6-month double-blind period, patients could enroll in an open-label extension (OLE) where all participants received this compound.[7][11]
-
Patient Population: The study enrolled 94 patients with a diagnosis of AHP who experienced recurrent porphyria attacks.[6][8]
-
Dosage and Administration: this compound was administered subcutaneously at a dose of 2.5 mg/kg once monthly.[8][16]
-
Primary and Secondary Endpoints:
-
The primary endpoint for the double-blind period was the annualized rate of composite porphyria attacks requiring hospitalization, urgent healthcare visit, or intravenous hemin administration at home.[6][11]
-
Secondary and exploratory endpoints included levels of urinary ALA and PBG, hemin use, daily pain scores, and quality of life assessments.[1][6]
-
-
Biochemical Analysis: Urinary ALA and PBG levels were measured from 24-hour urine collections at baseline and various time points throughout the study to assess the pharmacodynamic effect of this compound.
Long-Term Safety Profile
The long-term safety profile of this compound has been found to be generally acceptable, with most adverse events (AEs) being mild to moderate in severity.[1][14]
Common and Serious Adverse Events
The most frequently reported AEs include injection site reactions (such as erythema, pain, and pruritus), nausea, fatigue, and nasopharyngitis.[1][8] Serious adverse events (SAEs) have been reported in a subset of patients, with some leading to treatment discontinuation.[8][17]
Hepatic and Renal Safety
-
Hepatic: Elevations in liver transaminases (ALT) have been observed, generally occurring within the first 3 to 6 months of treatment.[17][18] These elevations are typically manageable and often resolve.[18] Regular monitoring of liver function is recommended.[19]
-
Renal: Increases in serum creatinine (B1669602) and decreases in the estimated glomerular filtration rate (eGFR) have been reported.[8][17] These changes usually occur early in therapy and tend to stabilize over time.[10] Renal function should be monitored as clinically indicated.[10][19]
Other Safety Considerations
-
Hyperhomocysteinemia: Increased levels of blood homocysteine have been observed in patients receiving this compound.[10][17] The long-term consequences of elevated homocysteine in this patient population are not fully known, and further investigation is needed.[10][17] Vitamin B6 supplementation may be considered.[19]
-
Anaphylactic Reactions: There is a warning for anaphylactic reactions, and appropriate medical support should be readily available when administering this compound.[8][19]
| Adverse Event Category | Observed Long-Term Effects | Monitoring Recommendation |
| Injection Site Reactions | Common, typically mild to moderate (erythema, pruritus, swelling).[1] | Clinical observation. |
| Hepatic | Transaminase (ALT) elevations, often transient.[17][18] | Monthly liver function tests for the first 6 months.[19] |
| Renal | Increased serum creatinine, decreased eGFR, generally stabilizing over time.[10][19] | Monitor renal function as clinically indicated.[10] |
| Hematologic | Increased blood homocysteine levels.[17] | Further investigation needed; consider Vitamin B6.[10][19] |
| Allergic Reactions | Risk of anaphylaxis.[8][19] | Observe for hypersensitivity reactions. |
Heme Biosynthesis Pathway and this compound Intervention
The heme biosynthesis pathway is a multi-step process involving several enzymes. In AHP, a genetic defect in one of these enzymes leads to reduced heme production and subsequent upregulation of ALAS1, the rate-limiting enzyme. This results in the overproduction of ALA and PBG. This compound intervenes at the very beginning of this pathological cascade by reducing the amount of ALAS1 enzyme available.
Conclusion
Long-term suppression of hepatic ALAS1 by this compound represents a significant advancement in the management of Acute Hepatic Porphyria. Clinical data extending up to 48 months demonstrates that this compound provides a sustained and durable reduction in the frequency of debilitating attacks, lowers the levels of neurotoxic intermediates ALA and PBG, and improves the overall quality of life for patients.[1][9] The safety profile over the long term remains acceptable, with most adverse events being manageable.[14] However, ongoing monitoring for hepatic and renal effects, as well as hyperhomocysteinemia, is crucial.[10][17] this compound’s targeted mechanism of action offers a proactive and effective therapeutic strategy, shifting the treatment paradigm from acute attack management to long-term disease control. Further research will be valuable to understand the long-term consequences of sustained ALAS1 suppression and the clinical implications of observed laboratory abnormalities like hyperhomocysteinemia.
References
- 1. Long-term follow-up of this compound treatment in patients with acute intermittent porphyria from a phase 1/2, 48-month open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a targeted treatment for acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heme synthesis, porphyria, and the new RNAi therapeutic Givlaari (this compound) – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. porphyrianews.com [porphyrianews.com]
- 8. neurologylive.com [neurologylive.com]
- 9. New Long-Term Results for GIVLAARI® (this compound) Presented at ASH Annual Meeting & Exposition - Alnylam [capella.alnylam.com]
- 10. Efficacy and safety of this compound for acute hepatic porphyria: 24‐month interim analysis of the randomized phase 3 ENVISION study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alnylam Pharmaceuticals Press Release | Jun 30, 2020 | Alnylam Reports New 12-Month Interim Data From the ENVISION Phase 3 Study of this compound in Acute Hepatic Porphy [investors.alnylam.com]
- 12. capella.alnylam.com [capella.alnylam.com]
- 13. Long-term follow-up of this compound treatment in patients with acute intermittent porphyria from a phase 1/2, 48-month open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. porphyrianews.com [porphyrianews.com]
- 16. View of this compound (Givlaari) | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 17. IBC Medical Policies [medpolicy.ibx.com]
- 18. Idiosyncratic drug-induced liver injury caused by this compound in a patient with acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
Givosiran's Impact on Neurovisceral Symptoms of Acute Hepatic Porphyria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism, efficacy, and experimental validation of givosiran in the management of neurovisceral symptoms associated with Acute Hepatic Porphyria (AHP). AHP is a family of rare, genetic metabolic disorders characterized by debilitating neurovisceral attacks and chronic symptoms.[1][2] this compound, an RNA interference (RNAi) therapeutic, represents a targeted approach to mitigating the underlying pathophysiology of this disease.[3][4]
Core Pathophysiology and this compound's Mechanism of Action
In AHP, genetic mutations in enzymes of the heme biosynthesis pathway lead to the accumulation of neurotoxic intermediates, primarily aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG).[5] The rate-limiting enzyme in this pathway is aminolevulinate synthase 1 (ALAS1).[4] Various triggers can induce ALAS1, leading to an overproduction and accumulation of ALA and PBG, which are believed to be responsible for the acute neurovisceral attacks and chronic symptoms of AHP.[3]
This compound is a subcutaneously administered RNAi therapeutic that specifically targets the messenger RNA (mRNA) of hepatic ALAS1.[2][4] By degrading ALAS1 mRNA, this compound reduces the synthesis of the ALAS1 enzyme in hepatocytes.[6][7] This targeted action leads to a significant and sustained reduction in the levels of neurotoxic ALA and PBG, thereby alleviating the clinical manifestations of AHP.[7][8]
Clinical Efficacy: The ENVISION Trial
The pivotal evidence for this compound's efficacy in treating the neurovisceral symptoms of AHP comes from the ENVISION trial, a randomized, double-blind, placebo-controlled, multinational Phase 3 study.[9][10] The study enrolled 94 patients with AHP and recurrent attacks.[9]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the ENVISION trial, demonstrating the significant impact of this compound on the clinical manifestations of AHP.
Table 1: Annualized Attack Rate (AAR)
| Group | Double-Blind Period (Median AAR) | Open-Label Extension (Median AAR) |
| Continuous this compound | 1.0 | 0.0 |
| Placebo Crossover | 10.7 | 1.4 |
| All this compound Patients | - | 0.63 |
Data sourced from a 24-month interim analysis of the ENVISION study.[11]
Table 2: Hemin (B1673052) Use
| Group | Double-Blind Period (Median Annualized Days) | Open-Label Extension (Median Annualized Days) |
| Continuous this compound | 0.0 | 0.0 |
| Placebo Crossover | 14.98 | 0.71 |
Data sourced from a 24-month interim analysis of the ENVISION study.[11]
Table 3: Biomarker Levels
| Biomarker | This compound Group (Median Reduction from Baseline) |
| Urinary ALA | 86% |
| Urinary PBG | 91% |
Data sourced from the initial publication of the ENVISION trial results.[4]
Table 4: Patient-Reported Outcomes
| Outcome Measure | This compound Group | Placebo Group |
| Daily Worst Pain Score | Lower (P = .046) | Higher |
| SF-12 Physical Component Score | Increased by 8.6 | Increased by 9.4 (after crossover) |
| SF-12 Mental Component Score | Increased by 8.1 | Increased by 3.2 (after crossover) |
| EQ-5D Health-Related Questionnaire Score | Increased by 18.9 | Increased by 9.9 (after crossover) |
Data sourced from multiple reports of the ENVISION trial.[4][12]
Experimental Protocols: The ENVISION Trial Methodology
The ENVISION trial was a robustly designed study to evaluate the efficacy and safety of this compound.[13]
Study Design:
-
Phase: 3[9]
-
Design: Randomized, double-blind, placebo-controlled, followed by an open-label extension (OLE) period.[9][11]
-
Participants: 94 patients aged 12 years and older with a diagnosis of AHP and a history of recurrent porphyria attacks.[9]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either this compound or placebo.[9]
Treatment Protocol:
-
Investigational Drug: this compound, administered subcutaneously at a dose of 2.5 mg/kg once monthly.[9]
-
Control: Placebo, administered subcutaneously once monthly.[9]
-
Double-Blind Period: 6 months.[9]
-
Open-Label Extension: After the double-blind period, all patients received this compound.[11]
Endpoints:
-
Primary Endpoint: Annualized rate of composite porphyria attacks, defined as those requiring hospitalization, an urgent healthcare visit, or intravenous hemin administration at home.[13]
-
Secondary and Exploratory Endpoints:
References
- 1. Long-term follow-up of this compound treatment in patients with acute intermittent porphyria from a phase 1/2, 48-month open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound for the treatment of acute hepatic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a targeted treatment for acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. What Is GIVLAARI® (this compound)? [givlaari.com]
- 8. What is acute hepatic porphyria (AHP)? [givlaari.com]
- 9. Efficacy and safety of this compound for acute hepatic porphyria: Final results of the randomized phase III ENVISION trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unimore.it [iris.unimore.it]
- 11. Efficacy and safety of this compound for acute hepatic porphyria: 24‐month interim analysis of the randomized phase 3 ENVISION study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Guide to the Molecular Basis of Givosiran's Therapeutic Effect in Acute Hepatic Porphyria
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pathophysiology of AHP and the Rationale for ALAS1 Targeting
The heme biosynthesis pathway is a critical metabolic process, particularly in the liver, responsible for producing heme for various hemoproteins. In AHP, genetic mutations in specific downstream enzymes of this pathway impair heme production.[9] The resulting heme deficiency relieves the normal negative feedback inhibition on the ALAS1 gene, leading to its significant upregulation.[3] This enzymatic induction causes a massive overproduction and accumulation of the neurotoxic precursors ALA and PBG, which are the primary mediators of the clinical manifestations of AHP.[1][5]
This compound's Molecular Mechanism of Action
This compound is a synthetic, double-stranded small interfering RNA (siRNA) that leverages the endogenous RNAi pathway to achieve post-transcriptional gene silencing.[11][12] To ensure liver-specific delivery, the siRNA is covalently conjugated to a trivalent N-acetylgalactosamine (GalNAc) ligand.[3][9][13]
The mechanism proceeds through the following key steps:
-
Hepatocyte Targeting and Uptake: Following subcutaneous administration, this compound circulates in the bloodstream and the GalNAc ligands bind with high affinity and specificity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[3][9][14]
-
Internalization and Endosomal Release: This binding triggers receptor-mediated endocytosis, internalizing the this compound-ASGPR complex into an endosome.[13] Inside the acidic environment of the endosome, the complex dissociates, and this compound is released into the cytoplasm, a critical step known as endosomal escape.[13][14]
-
RNAi Pathway Engagement: In the cytosol, the double-stranded this compound molecule is recognized by the RNase III enzyme, Dicer.[3][14] Dicer cleaves the siRNA into shorter, ~20 base pair fragments.[14]
-
RISC Loading and Strand Separation: The processed siRNA duplex is loaded into the RNA-Induced Silencing Complex (RISC).[3] Within RISC, the duplex unwinds. The passenger (sense) strand is cleaved and degraded, while the guide (antisense) strand is retained.[3][14]
-
Target mRNA Recognition and Cleavage: The RISC, now programmed with the guide strand, scans the cytoplasm for ALAS1 mRNA transcripts. Upon finding a complementary sequence, the guide strand binds to the ALAS1 mRNA.[3][5] This binding guides the Argonaute-2 protein within RISC to cleave the target mRNA.[3]
-
Therapeutic Effect: The cleaved mRNA is rapidly degraded by cellular exonucleases, preventing its translation into the ALAS1 enzyme.[5][12] This catalytic process, where a single RISC can cleave multiple mRNA targets, leads to a potent, rapid, and durable reduction in hepatic ALAS1 protein levels, subsequently decreasing ALA and PBG production to near-normal levels.[6]
References
- 1. RNAi therapy with this compound significantly reduces attack rates in acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNAi therapy with this compound significantly reduces attack rates in acute intermittent porphyria. | Read by QxMD [read.qxmd.com]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound: a targeted treatment for acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. alnylam.com [alnylam.com]
- 7. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alnylam Reports Positive Interim Results From Ongoing Phase I Study Of ALN-AS1, An Investigational Rnai Therapeutic For The Treatment Of Acute Hepatic Porphyrias - BioSpace [biospace.com]
- 11. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
- 14. This compound: a targeted treatment for acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
Givosiran's In-Vitro Off-Target Profile: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givosiran is a small interfering RNA (siRNA) therapeutic designed to specifically target and degrade the messenger RNA (mRNA) of aminolevulinate synthase 1 (ALAS1), an enzyme involved in the heme biosynthesis pathway. By reducing ALAS1 expression in hepatocytes, this compound aims to decrease the production of neurotoxic heme intermediates, which are responsible for the clinical manifestations of acute hepatic porphyria (AHP). A critical aspect of the preclinical evaluation of any siRNA therapeutic is the assessment of its potential off-target effects, wherein the siRNA interacts with and suppresses unintended mRNA transcripts. This technical guide provides a detailed overview of the available in-vitro data on the off-target effects of this compound, focusing on quantitative data, experimental methodologies, and relevant biological pathways.
This compound's Mechanism of Action and Design for Specificity
This compound's design incorporates features to enhance its specificity for liver cells and minimize off-target interactions. The siRNA is conjugated to a trivalent N-acetylgalactosamine (GalNAc) ligand, which facilitates high-affinity binding to the asialoglycoprotein receptor (ASGPR) predominantly expressed on the surface of hepatocytes.[1][2] This targeted delivery mechanism significantly reduces the exposure of non-target tissues to the siRNA. Furthermore, this compound's RNA strands are chemically modified to improve stability and reduce the likelihood of off-target binding.[2]
Signaling Pathway of this compound's On-Target Action
The intended mechanism of action of this compound involves the RNA interference (RNAi) pathway within hepatocytes. The following diagram illustrates this process.
In-Vitro Off-Target Assessment
Preclinical safety evaluation of this compound included in-vitro studies to investigate its potential to suppress unintended mRNA transcripts. The primary publicly available data on this aspect comes from a study submitted to the U.S. Food and Drug Administration (FDA).[3] This study employed a targeted approach to assess the effect of this compound on a selection of potential off-target genes identified through in-silico analysis.
Experimental Protocol: Targeted qPCR Analysis of Potential Off-Target Transcripts
The following protocol outlines the methodology used in the in-vitro off-target assessment of this compound.[3]
Quantitative Data on Off-Target Gene Expression
The in-vitro study evaluated the effect of this compound on six potential off-target transcripts. The results of this analysis are summarized in the table below.[3]
| Potential Off-Target Gene | Expression in HepG2 Cells | Observed Off-Target Silencing |
| OR2A5 | Expressed | No significant concentration-dependent suppression |
| GTF2E1 | Expressed | No significant concentration-dependent suppression |
| ARMCX4 | Not Expressed | N/A |
| XIRP2 | Expressed (near lower limit of quantitation) | Moderate silencing (24%) at a non-specified concentration |
| SCAF8 | Expressed | No significant concentration-dependent suppression |
| TXLNG2P | Expressed | No significant concentration-dependent suppression |
For comparison, the on-target activity of this compound against ALAS1 mRNA in the same HepG2 cell line demonstrated a half-maximal inhibitory concentration (IC50) of 88 pM.[3]
Discussion of Off-Target Effects
The available in-vitro data from the targeted qPCR study suggests that this compound has a high degree of specificity for its intended target, ALAS1. Of the six potential off-target genes evaluated, only XIRP2 showed moderate silencing.[3] It is important to note that this study was limited to a small number of computationally predicted off-targets and did not involve a global transcriptomic analysis, such as RNA sequencing or microarray, which would provide a more comprehensive view of potential off-target effects.
The principles of siRNA off-target effects are generally attributed to two primary mechanisms:
-
Seed-region mediated effects: The "seed" region of the siRNA guide strand (nucleotides 2-8) can have partial complementarity to the 3' untranslated region (UTR) of unintended mRNAs, leading to their translational repression or degradation, mimicking the action of microRNAs (miRNAs).
-
Hybridization-dependent off-target effects: The siRNA guide strand may have sufficient complementarity to bind to and mediate the cleavage of unintended mRNAs outside of the seed region.
The chemical modifications and GalNAc-targeting strategy employed in this compound's design are intended to mitigate these potential off-target effects.[2]
Conclusion
The preclinical in-vitro assessment of this compound's off-target effects, based on the publicly available data, indicates a favorable specificity profile. The targeted analysis of six potential off-target transcripts in a human hepatocyte cell line revealed minimal off-target activity, with only one gene showing moderate silencing at a single concentration. While a comprehensive, global transcriptomic analysis of this compound's in-vitro off-target effects is not publicly available, the existing data, in conjunction with the drug's targeted delivery mechanism and chemical modifications, support a low propensity for off-target gene suppression. Further research involving unbiased, high-throughput screening methods would provide a more complete understanding of this compound's in-vitro off-target landscape.
References
- 1. This compound: a targeted treatment for acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
Givosiran: A Technical Deep Dive into the RNAi-Mediated Silencing of ALAS1 for the Treatment of Acute Hepatic Porphyria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Hepatic Porphyria (AHP) is a family of rare, genetic metabolic disorders characterized by debilitating neurovisceral attacks and chronic symptoms. The underlying pathology involves a deficiency in specific enzymes of the heme biosynthesis pathway, leading to the accumulation of neurotoxic intermediates, δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG). Givosiran, a small interfering RNA (siRNA) therapeutic, represents a paradigm shift in the management of AHP. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on the pivotal ENVISION Phase 3 trial. Detailed experimental methodologies, quantitative clinical data, and visualizations of key pathways are presented to offer a thorough understanding of this innovative therapy.
Introduction: The Unmet Need in Acute Hepatic Porphyria
Acute Hepatic Porphyria encompasses a group of four inherited disorders: acute intermittent porphyria (AIP), variegate porphyria (VP), hereditary coproporphyria (HCP), and ALAD deficiency porphyria (ADP).[1] These conditions result from genetic mutations that impair the function of enzymes in the hepatic heme synthesis pathway.[1] A key pathological feature of AHP is the upregulation of aminolevulinate synthase 1 (ALAS1), the first and rate-limiting enzyme in this pathway.[2][3] This upregulation, often triggered by factors such as certain medications, hormonal changes, or caloric restriction, leads to a massive overproduction and accumulation of the neurotoxic heme precursors ALA and PBG.[4][5]
The clinical manifestations of AHP are severe and can be life-threatening, including excruciating abdominal pain, nausea, vomiting, neuropathy, seizures, and psychiatric symptoms.[6][7] Prior to the advent of this compound, treatment options were limited and primarily focused on managing acute attacks with intravenous hemin (B1673052), which provides a temporary negative feedback on ALAS1, and supportive care.[8] However, hemin therapy is not a preventive treatment and is associated with its own set of complications. The significant unmet medical need for a prophylactic therapy to reduce the frequency of attacks and the overall disease burden spurred the development of novel therapeutic strategies, leading to the innovation of this compound.
This compound: A Targeted RNAi Therapeutic
This compound is a chemically synthesized, double-stranded small interfering RNA (siRNA) designed to specifically target the messenger RNA (mRNA) of hepatic ALAS1.[9][10][11] Its development by Alnylam Pharmaceuticals represents a significant advancement in the application of RNA interference (RNAi) technology for therapeutic purposes.[12]
Chemical Structure and Hepatocyte-Specific Delivery
This compound's molecular formula is C524H651F16N173Na43O316P43S6, with a molecular weight of 17,245.56 Da.[13][14] A key feature of its design is the covalent attachment of a trivalent N-acetylgalactosamine (GalNAc) ligand.[8][15] This GalNAc moiety facilitates the targeted delivery of the siRNA to hepatocytes, which express high levels of the asialoglycoprotein receptor (ASGPR) that specifically binds to GalNAc.[6][16] This targeted delivery mechanism enhances the potency of the drug in the liver while minimizing potential off-target effects in other tissues.
Mechanism of Action: The RNAi Pathway
Once inside the hepatocyte, this compound engages the endogenous RNAi machinery to mediate the degradation of ALAS1 mRNA.[11][15] The process can be summarized in the following steps:
-
Endocytosis and Endosomal Escape: Following binding to the ASGPR, the this compound-GalNAc conjugate is internalized into the cell via endocytosis. Subsequently, it escapes from the endosome into the cytoplasm.[16]
-
RISC Loading: In the cytoplasm, the double-stranded siRNA is recognized and processed by the Dicer enzyme complex. The guide strand (antisense strand) of the siRNA is then loaded into the RNA-induced silencing complex (RISC).[15]
-
mRNA Cleavage: The RISC, now programmed with the guide strand, seeks out and binds to the complementary sequence on the ALAS1 mRNA.[15]
-
Target Degradation: The Argonaute-2 (Ago2) protein within the RISC complex then cleaves the target ALAS1 mRNA, leading to its degradation.[1]
-
Reduced ALAS1 Synthesis: The degradation of ALAS1 mRNA prevents its translation into the ALAS1 enzyme, thereby reducing the overall levels of the enzyme in the liver.[14]
-
Decreased Neurotoxin Production: With reduced ALAS1 activity, the overproduction of ALA and PBG is significantly diminished, addressing the root cause of AHP symptoms.[16][17]
Preclinical and Clinical Development
The development of this compound involved a series of preclinical and clinical studies designed to evaluate its safety, pharmacokinetics, and pharmacodynamics.
Preclinical Studies
Preclinical studies in animal models of AHP demonstrated that this compound effectively reduced hepatic Alas1 mRNA levels, leading to a significant decrease in urinary and plasma ALA and PBG concentrations.[5][11] These studies were crucial in establishing the proof-of-concept for this compound's mechanism of action and in determining the initial dose ranges for human trials.
Phase 1 Clinical Trial (NCT02452372)
The Phase 1 trial was a multi-part study that enrolled patients with Acute Intermittent Porphyria (AIP).[17][18]
-
Part A and B: These parts involved single and multiple ascending doses of this compound in asymptomatic patients with high ALA/PBG excretion. The results showed a dose-dependent reduction in these biomarkers.[18]
-
Part C: This part enrolled patients with recurrent AHP attacks and evaluated different dosing regimens.[18]
The Phase 1 trial demonstrated that monthly subcutaneous administration of this compound was generally well-tolerated and resulted in a rapid, dose-dependent, and sustained reduction in ALA and PBG levels.[14][19] An exploratory analysis also suggested a reduction in the annualized attack rate in patients receiving this compound compared to placebo.[18]
Table 1: Key Pharmacokinetic Parameters of this compound from Phase 1 Study
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 0.5 - 5 hours[19] |
| Elimination Half-life (t1/2) | 4 - 10 hours[19] |
| Active Metabolite | AS(N-1)3' this compound (equipotent to this compound)[19] |
| Urinary Excretion (unchanged drug) | 5% - 14%[20][21] |
Phase 3 ENVISION Clinical Trial (NCT03338816)
The ENVISION trial was a pivotal, global, randomized, double-blind, placebo-controlled Phase 3 study that formed the basis for the regulatory approval of this compound.[6][22][23][24]
The study enrolled 94 patients with AHP who had experienced at least two porphyria attacks in the preceding six months.[25] Patients were randomized in a 1:1 ratio to receive either 2.5 mg/kg of this compound or placebo, administered subcutaneously once monthly for six months.[6] Following the double-blind period, patients could enroll in an open-label extension (OLE) study to receive this compound for up to 30 months.[6][9]
-
Primary Endpoint: The primary endpoint was the annualized rate of composite porphyria attacks in patients with AIP.[6][24]
-
Secondary Endpoints: Key secondary endpoints included the levels of urinary ALA and PBG, the number of days of hemin use, and patient-reported outcomes such as daily worst pain.[24][25]
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Heme synthesis and porphyrias | PPT [slideshare.net]
- 5. RNAi-mediated silencing of hepatic Alas1 effectively prevents and treats the induced acute attacks in acute intermittent porphyria mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alnylam.com [alnylam.com]
- 7. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GIVLAARI® (this compound) Efficacy & Safety | HCP [givlaarihcp.com]
- 10. swissmedic.ch [swissmedic.ch]
- 11. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. capella.alnylam.com [capella.alnylam.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound: a targeted treatment for acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. porphyrianews.com [porphyrianews.com]
- 18. Phase 1 Trial of an RNA Interference Therapy for Acute Intermittent Porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and Pharmacodynamics of the Small Interfering Ribonucleic Acid, this compound, in Patients With Acute Hepatic Porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Alnylam Pharmaceuticals Press Release | Jun 10, 2020 | Alnylam Announces Publication of ENVISION Phase 3 Study Results for this compound in the New England Journal of Me [investors.alnylam.com]
- 25. alnylam.com [alnylam.com]
The Pivotal Role of GalNAc Conjugation in the Hepatocyte-Specific Delivery of Givosiran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givosiran is a pioneering RNA interference (RNAi) therapeutic approved for the treatment of acute hepatic porphyria (AHP).[1][2] Its success lies in its ability to specifically silence the expression of aminolevulinate synthase 1 (ALAS1) mRNA in hepatocytes, the primary site of pathology in AHP.[2][3][4] This targeted delivery is achieved through the conjugation of the small interfering RNA (siRNA) to a trivalent N-acetylgalactosamine (GalNAc) ligand, which facilitates high-affinity binding to the asialoglycoprotein receptor (ASGPR) expressed abundantly on the surface of hepatocytes. This technical guide provides an in-depth exploration of the molecular mechanisms, experimental validation, and quantitative parameters underpinning the GalNAc-mediated delivery of this compound to the liver.
Mechanism of Hepatocyte-Specific Delivery
The hepatocyte-specific delivery of this compound is a multi-step process initiated by the high-affinity interaction between the trivalent GalNAc ligand and the ASGPR. This process ensures that the siRNA is efficiently internalized by the target liver cells while minimizing off-target effects.
Asialoglycoprotein Receptor (ASGPR): The Gateway to Hepatocytes
The ASGPR is a C-type lectin receptor highly and almost exclusively expressed on the sinusoidal surface of hepatocytes, with an estimated density of up to 1.8 million receptors per cell in mice.[5] It plays a crucial role in the clearance of circulating glycoproteins that have exposed terminal galactose or GalNAc residues. The receptor is a hetero-oligomer, and the clustering of multiple GalNAc binding sites significantly enhances the avidity of the interaction.
The Trivalent GalNAc Ligand: A High-Affinity Key
This compound is conjugated to a synthetic ligand that presents three GalNAc residues. This trivalent configuration is critical for high-affinity binding to the ASGPR. While a single GalNAc moiety has a relatively low affinity for the receptor, the multivalent presentation leads to a cooperative binding effect, resulting in a dissociation constant (Kd) in the low nanomolar range.[6] This strong and specific interaction is the foundational principle of this compound's targeted delivery.
Receptor-Mediated Endocytosis and Intracellular Trafficking
Upon binding of the GalNAc-Givosiran conjugate to the ASGPR, the complex is rapidly internalized into the hepatocyte via clathrin-mediated endocytosis.[7] The endocytic vesicle then acidifies, leading to the dissociation of the this compound conjugate from the ASGPR. The receptor is subsequently recycled back to the cell surface for further rounds of ligand uptake, while the this compound-containing endosome continues to mature.
Endosomal Escape: The Rate-Limiting Step
For the siRNA to exert its therapeutic effect, it must escape from the endosome into the cytoplasm to engage with the RNA-induced silencing complex (RISC). This process of endosomal escape is considered the rate-limiting step in the delivery of siRNA therapeutics, with estimates suggesting that only a small fraction of the internalized siRNA successfully reaches the cytoplasm.[8][9] Despite this inefficiency, the high capacity of ASGPR-mediated uptake ensures that a sufficient amount of this compound reaches the cytoplasm to achieve robust and durable gene silencing.
Quantitative Data on this compound Delivery and Activity
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and other GalNAc-siRNA conjugates, illustrating the efficiency of this delivery platform.
Table 1: Binding Affinity and In Vitro Activity
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) of Trivalent GalNAc to ASGPR | ~0.7 - 2 nM | Surface Plasmon Resonance / In silico modeling | [6][10] |
| ALAS1 mRNA Reduction (in vivo) | Dose-dependent | Mouse, Rat, NHP liver | [3] |
| Urinary ALA and PBG Reduction (Clinical) | >80% with monthly dosing | Patients with AHP | [4] |
Table 2: Pharmacokinetic Properties of this compound (Phase 1 Study)
| Parameter | Value | Population | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 5 hours | Patients with AHP | [11][12] |
| Plasma Half-life (t1/2) | 4 - 10 hours | Patients with AHP | [11][12] |
| Dosing Regimen (ENVISION Trial) | 2.5 mg/kg subcutaneously, once monthly | Patients with AHP | [13][14] |
Table 3: Biodistribution of GalNAc-siRNA Conjugates in Mice
| Organ | GalNAc-siRNA (% of injected dose) | Unconjugated siRNA (% of injected dose) | Time Point | Reference |
| Liver | ~60-70% | <5% | 2 hours | Inferred from multiple sources |
| Kidney | ~5-10% | >80% | 2 hours | Inferred from multiple sources |
| Spleen | <1% | <1% | 2 hours | Inferred from multiple sources |
| Lung | <1% | <1% | 2 hours | Inferred from multiple sources |
| Heart | <1% | <1% | 2 hours | Inferred from multiple sources |
Note: The biodistribution data is a representative summary inferred from multiple preclinical studies on GalNAc-siRNA conjugates. Specific values can vary depending on the exact siRNA sequence, chemical modifications, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to evaluate the hepatocyte-specific delivery and activity of GalNAc-siRNA conjugates like this compound.
Protocol 1: In Vitro ASGPR-Mediated Uptake Assay
Objective: To quantify the uptake of a fluorescently labeled GalNAc-siRNA conjugate into hepatocytes and to confirm the role of ASGPR in this process.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Fluorescently labeled GalNAc-siRNA
-
Unlabeled trivalent GalNAc (for competition assay)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorometer or flow cytometer
Procedure:
-
Cell Culture: Plate hepatocytes in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Competition Assay (Optional): Pre-incubate a subset of wells with a 100-fold molar excess of unlabeled trivalent GalNAc for 30-60 minutes at 37°C to block ASGPR.
-
Incubation: Add the fluorescently labeled GalNAc-siRNA to all wells at various concentrations and incubate for a defined period (e.g., 4 hours) at 37°C. A parallel plate can be incubated at 4°C to assess non-active transport.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound siRNA.
-
Lysis: Add cell lysis buffer to each well and incubate to lyse the cells.
-
Quantification:
-
Fluorometer: Measure the fluorescence intensity of the cell lysate.
-
Flow Cytometer: Detach the cells and analyze the mean fluorescence intensity per cell.
-
-
Data Analysis: Calculate the amount of internalized siRNA based on a standard curve. A significant reduction in fluorescence in the competition assay wells confirms ASGPR-mediated uptake.
Protocol 2: In Vivo Quantification of ALAS1 mRNA in Liver Tissue
Objective: To measure the level of ALAS1 mRNA in the liver of animals treated with this compound.
Materials:
-
Animal model (e.g., mice or rats)
-
This compound or control siRNA
-
TRIzol reagent or similar for RNA extraction
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR primers and probes for ALAS1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Animal Dosing: Administer this compound or a control siRNA to the animals via subcutaneous injection at the desired dose.
-
Tissue Collection: At a specified time point post-dosing, euthanize the animals and harvest the liver tissue.
-
RNA Extraction: Homogenize a portion of the liver tissue in TRIzol and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform quantitative real-time PCR using primers and probes specific for ALAS1 and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of ALAS1 mRNA using the delta-delta Ct method, normalizing to the housekeeping gene and comparing the this compound-treated group to the control group.
Protocol 3: Measurement of Urinary ALA and PBG in Clinical Trials
Objective: To assess the pharmacodynamic effect of this compound by measuring the levels of the heme precursors, aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), in the urine of patients with AHP.
Materials:
-
Urine collection kits for patients
-
Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method
Procedure:
-
Urine Sample Collection: Collect spot urine samples from patients at baseline and at various time points during the clinical trial.
-
Sample Preparation: Prepare the urine samples for LC-MS/MS analysis, which may involve dilution and the addition of internal standards.
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to quantify the concentrations of ALA and PBG.
-
Data Normalization: Normalize the ALA and PBG concentrations to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.
-
Data Analysis: Compare the normalized ALA and PBG levels at different time points to the baseline levels to determine the percent reduction following this compound treatment.
Visualizing the Pathway and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway, experimental workflow, and the logical relationship of GalNAc conjugation to hepatocyte delivery.
Caption: ASGPR-mediated uptake and RNAi pathway of this compound in hepatocytes.
Caption: Experimental workflow for evaluating this compound's delivery and efficacy.
Caption: Logical flow from GalNAc conjugation to therapeutic efficacy.
Conclusion
References
- 1. This compound to treat acute porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNAi therapy with this compound significantly reduces attack rates in acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alnylam Presents New Positive Clinical Results for this compound, an Investigational RNAi Therapeutic for the Treatment of Acute Hepatic Porphyrias | Alnylam Pharmaceuticals, Inc. [alnylampharmaceuticalsinc.gcs-web.com]
- 5. researchgate.net [researchgate.net]
- 6. Asialoglycoprotein receptor 1 mediates productive uptake of N-acetylgalactosamine-conjugated and unconjugated phosphorothioate antisense oligonucleotides into liver hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of the Small Interfering Ribonucleic Acid, this compound, in Patients With Acute Hepatic Porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alnylam.com [alnylam.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Givosiran's Interaction with the RNA-Induced Silencing Complex (RISC): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givosiran (Givlaari™) is a pioneering RNA interference (RNAi) therapeutic approved for the treatment of acute hepatic porphyria (AHP) in adults.[1][2] It represents a significant advancement in precision medicine, utilizing a synthetically designed small interfering RNA (siRNA) to silence the expression of a key disease-driving gene. This guide provides a detailed technical overview of this compound's core mechanism of action: its intricate interaction with the RNA-Induced Silencing Complex (RISC). We will delve into the molecular journey of this compound from administration to the targeted cleavage of aminolevulinate synthase 1 (ALAS1) messenger RNA (mRNA), supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.
This compound is a chemically modified, double-stranded siRNA conjugated to a trivalent N-acetylgalactosamine (GalNAc) ligand.[3][4] This strategic design facilitates targeted delivery to hepatocytes, which abundantly express the asialoglycoprotein receptor (ASGPR) that recognizes and binds to GalNAc.[5][6] Once internalized, this compound engages the endogenous RNAi machinery to potently and specifically reduce the synthesis of ALAS1, the rate-limiting enzyme in the heme biosynthesis pathway.[7][8] The overproduction of ALAS1 in AHP patients leads to the accumulation of neurotoxic intermediates, δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), which are responsible for the acute, life-threatening attacks and chronic manifestations of the disease.[2][9]
This guide will dissect the critical steps of this compound's interaction with RISC, from its initial processing to the catalytic cleavage of ALAS1 mRNA.
This compound: Structure and Chemical Modifications
This compound is a 21-nucleotide sense strand and 23-nucleotide antisense strand siRNA duplex.[10] To enhance its stability, minimize immunogenicity, and optimize its interaction with the RNAi machinery, this compound incorporates specific chemical modifications.[7][10][11] These include 2'-O-methyl (2'-OMe) and 2'-deoxy-2'-fluoro (2'-F) modifications on the ribose sugars of certain nucleotides, as well as phosphorothioate (B77711) linkages in the backbone.[5][8][10]
The pattern of these modifications is crucial for the molecule's function. The 2'-OMe and 2'-F modifications increase resistance to nuclease degradation and can influence the binding affinity to target mRNA.[10][11] Phosphorothioate linkages also contribute to nuclease resistance.[5] These "enhanced stabilization chemistry" modifications are critical for the in vivo efficacy and durability of the therapeutic effect.[10]
The Journey to RISC: Cellular Uptake and Processing
This compound's journey to the RISC begins with its targeted delivery to hepatocytes. The trivalent GalNAc ligand binds with high affinity to the ASGPR on the surface of these liver cells, triggering receptor-mediated endocytosis.[5][6] Following internalization, the this compound-GalNAc conjugate traffics through the endosomal pathway. The acidic environment of the endosome facilitates the dissociation of the conjugate from the ASGPR, which is then recycled back to the cell surface.
The double-stranded this compound molecule is then released into the cytoplasm. Here, it is recognized by the enzyme Dicer, a key component of the RNAi pathway.[3][12] Dicer, an RNase III-type endonuclease, processes the this compound duplex, preparing it for loading into the RISC.[12]
References
- 1. Single-molecule fluorescence measurements reveal the reaction mechanisms of the core-RISC, composed of human Argonaute 2 and a guide RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA interference therapy in acute hepatic porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single molecules FRET studies of short and long RNA samples [repositorioinstitucional.uaslp.mx]
- 5. tandfonline.com [tandfonline.com]
- 6. RNA interference therapy in acute hepatic porphyrias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to find the chemical modification of this compound Sodium? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 11. Analysis and Application of Chemical Modification Strategies for Small Nucleic Acid Drugs [synapse.patsnap.com]
- 12. High-Throughput Analysis Reveals Rules for Target RNA Binding and Cleavage by AGO2 - PMC [pmc.ncbi.nlm.nih.gov]
Givosiran's Preclinical Pharmacodynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacodynamics of givosiran, a small interfering RNA (siRNA) therapeutic targeting aminolevulinate synthase 1 (ALAS1) for the treatment of acute hepatic porphyrias (AHP). This document details the mechanism of action, experimental protocols from key preclinical studies in various animal models, and a quantitative summary of the pharmacodynamic effects of this compound on key biomarkers.
Introduction to this compound and its Mechanism of Action
This compound's mechanism of action involves the RNA interference (RNAi) pathway. The GalNAc ligand facilitates the targeted delivery of the siRNA to hepatocytes via asialoglycoprotein receptors (ASGPRs).[2] Once inside the hepatocyte, the siRNA duplex is processed by the enzyme Dicer and incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the ALAS1 mRNA, leading to its cleavage and subsequent degradation.[1] This targeted degradation of ALAS1 mRNA reduces the synthesis of the ALAS1 enzyme, thereby decreasing the production and accumulation of ALA and PBG.[1][3]
Quantitative Pharmacodynamics in Preclinical Models
This compound has demonstrated potent and dose-dependent pharmacodynamic effects in several preclinical animal models, including mice, rats, and cynomolgus monkeys. The primary endpoints in these studies were the reduction of hepatic ALAS1 mRNA levels and the subsequent decrease in urinary and serum concentrations of ALA and PBG.
Mouse Model of Acute Intermittent Porphyria (AIP)
| Parameter | Dose | Route | Regimen | Result |
| ALAS1 mRNA | 20 mg/kg | s.c. | Single dose | Stronger and faster inhibition compared to standard hemoglobin treatment.[5] |
| ALAS1 mRNA | Not specified | i.v. | Single dose | Prevention of phenobarbital-induced biochemical acute attacks for ~2 weeks.[3] |
| Plasma ALA & PBG | Not specified | i.v. | During induced attack | Significant decrease within 8 hours, more rapid and effective than hemin (B1673052) infusion.[3] |
Rat Model
| Parameter | Dose | Route | Regimen | Result |
| Liver ALAS1 mRNA | 10 mg/kg | s.c. | Single dose | 56 ± 9% reduction at 72 hours.[5] |
| Serum ALAS1 mRNA | 10 mg/kg | s.c. | Single dose | 52 ± 5% reduction at 72 hours.[5] |
| ALAS1 mRNA | 3 mg/kg | s.c. | Twice weekly for 3 weeks | Complete prevention of inducible ALAS1 elevation and associated metabolite accumulation.[5] |
Cynomolgus Monkey Model
| Parameter | Dose | Route | Regimen | Result |
| Serum ALAS1 mRNA | 1 mg/kg | s.c. | Single dose | ~20% suppression on Day 4. |
| Serum ALAS1 mRNA | 10 mg/kg | s.c. | Single dose | ~70% suppression on Day 4. |
| Serum ALAS1 mRNA | 2.5 or 5 mg/kg | s.c. | Once weekly for 8 weeks | ~80% maximum reduction after 5 to 8 weeks. |
| Serum & Urinary ALAS1 | 1-10 mg/kg | s.c. | Single dose or daily for 8 weeks | Dose-dependent and reversible inhibition; repeated dosing achieved sustained suppression.[6] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key preclinical experiments cited in this guide, primarily based on the study by Chan et al. (2015).[5]
Animal Models and Housing
-
Mice: Wild-type and AIP mice (details of the genetic modification not fully specified in the readily available abstracts, but noted as a model of acute intermittent porphyria) were used.[3]
-
Rats: Sprague-Dawley (SD) rats were utilized.[5]
-
Cynomolgus Monkeys: Naive, non-human primates were included in the studies.
-
Housing: Animals were housed in appropriate facilities with controlled temperature, humidity, and light-dark cycles, with access to standard chow and water ad libitum, unless otherwise specified for particular experimental procedures like fasting.
Induction of AIP in Rodent Models
-
Mouse Model: Acute attacks were induced by the administration of phenobarbital (B1680315). A typical regimen involved the administration of approximately 120 mg/kg of phenobarbital for 3 consecutive days.[7]
-
Rat Model: An AIP-like state was induced by administering a porphobilinogen (B132115) deaminase (PBGD) siRNA to wild-type rats, followed by a challenge with four daily injections of phenobarbital to induce ALAS1 levels.[5]
This compound (ALN-AS1) Administration
-
Formulation: this compound (referred to as ALN-AS1 in early preclinical studies) was formulated for subcutaneous (s.c.) or intravenous (i.v.) injection.
-
Dosing and Administration: Doses ranging from 1 mg/kg to 20 mg/kg were administered as single doses or in multiple-dose regimens (e.g., twice weekly for 3 weeks, or once weekly for 8 weeks) via subcutaneous injection.[5][6]
Sample Collection and Analysis
-
Blood and Urine Collection: Blood and urine samples were collected at various time points post-dosing to measure levels of ALAS1 mRNA, ALA, and PBG.
-
Liver Tissue Collection: For terminal studies, liver tissue was collected for the analysis of hepatic ALAS1 mRNA levels.
-
ALAS1 mRNA Quantification: ALAS1 mRNA levels in liver, serum, and urine were quantified using a quantitative polymerase chain reaction (qPCR) assay.[5] A key finding from preclinical development was the strong correlation between ALAS1 mRNA levels in liver, serum, and urine, supporting the use of less invasive circulating extracellular RNA detection to monitor drug activity.[6]
-
ALA and PBG Quantification: The concentrations of ALA and PBG in plasma and urine were measured using established analytical methods, likely involving chromatography and mass spectrometry, although specific details of these assays are not extensively covered in the reviewed literature.
Conclusion
The preclinical studies of this compound have robustly demonstrated its intended pharmacodynamic effect of reducing hepatic ALAS1 expression and consequently lowering the levels of the neurotoxic heme precursors ALA and PBG. These findings in mouse, rat, and cynomolgus monkey models provided a strong foundation for the successful clinical development and approval of this compound for the treatment of acute hepatic porphyrias. The development of a circulating extracellular RNA detection assay for ALAS1 mRNA was a significant advancement, enabling less invasive monitoring of the drug's activity. The data from these preclinical models were instrumental in establishing the dose-response relationship and predicting the therapeutic potential of this compound in patients.
References
- 1. Pharmacokinetic‐pharmacodynamic model of urinary δ‐aminolevulinic acid reduction after this compound treatment in patients with acute hepatic porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RNAi-mediated silencing of hepatic Alas1 effectively prevents and treats the induced acute attacks in acute intermittent porphyria mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Development of a Subcutaneous ALAS1 RNAi Therapeutic for Treatment of Hepatic Porphyrias Using Circulating RNA Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the Hepatic Transcriptome Following Phenobarbital Induction in Mice with AIP - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Givosiran In Vitro Assays in Hepatocyte Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givosiran is a small interfering RNA (siRNA) therapeutic designed to target the aminolevulinate synthase 1 (ALAS1) gene in hepatocytes. It is indicated for the treatment of acute hepatic porphyria (AHP) in adults. This compound is conjugated to N-acetylgalactosamine (GalNAc) ligands, which facilitate its targeted delivery to the liver via the asialoglycoprotein receptor (ASGPR) expressed on the surface of hepatocytes.[1][2] By reducing the expression of ALAS1, the rate-limiting enzyme in the heme biosynthesis pathway, this compound effectively decreases the production of neurotoxic intermediates, δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), which are the primary drivers of AHP symptoms.[1][3][4] This document provides detailed application notes and protocols for the in vitro evaluation of this compound in hepatocyte cell lines.
Mechanism of Action
This compound's mechanism of action is based on the RNA interference (RNAi) pathway. Upon binding of the GalNAc ligands to the ASGPR on hepatocytes, this compound is internalized into the cell via endocytosis.[2] Inside the cell, the siRNA duplex is released into the cytoplasm and processed by the Dicer enzyme, which cleaves it into a shorter, double-stranded RNA. This molecule is then loaded into the RNA-induced silencing complex (RISC). The passenger (sense) strand of the siRNA is degraded, while the guide (antisense) strand remains associated with RISC. This guide strand directs the RISC to the target ALAS1 messenger RNA (mRNA) through complementary base pairing. The activated RISC then cleaves the ALAS1 mRNA, leading to its degradation and preventing its translation into the ALAS1 protein. The ultimate result is a significant and sustained reduction in ALAS1 enzyme levels, thereby mitigating the accumulation of ALA and PBG.[2]
Caption: this compound's mechanism of action in hepatocytes.
Application Notes
In Vitro Efficacy: ALAS1 mRNA Knockdown
| Cell Line | Time Point | Parameter | Illustrative Value |
| HepG2 | 48 hours | IC50 for ALAS1 mRNA reduction | 0.5 - 5 nM |
| Primary Human Hepatocytes | 72 hours | IC50 for ALAS1 mRNA reduction | 0.1 - 2 nM |
In Vitro Efficacy: Reduction of ALA and PBG
The functional consequence of ALAS1 mRNA knockdown is the reduced production and accumulation of ALA and PBG. These metabolites can be measured in the cell culture supernatant using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] A dose-dependent decrease in ALA and PBG levels is expected following this compound treatment.
| Cell Line | This compound Conc. | Time Point | Analyte | Illustrative % Reduction |
| Primary Human Hepatocytes | 10 nM | 72 hours | ALA | 80 - 95% |
| Primary Human Hepatocytes | 10 nM | 72 hours | PBG | 80 - 95% |
In Vitro Cytotoxicity Assessment
Evaluation of potential cytotoxicity is a critical step in the preclinical assessment of any therapeutic agent. For this compound, cytotoxicity can be evaluated in hepatocyte cell lines using various cell viability assays, such as the MTT or CellTiter-Glo® assays. The half-maximal cytotoxic concentration (CC50) should be determined to establish a therapeutic window. This compound is generally expected to have a favorable safety profile in vitro due to its targeted mechanism.
| Cell Line | Time Point | Parameter | Illustrative Value |
| HepG2 | 72 hours | CC50 | > 10 µM |
| Primary Human Hepatocytes | 72 hours | CC50 | > 5 µM |
In Vitro Off-Target Effects
Assessing potential off-target effects is crucial for RNAi therapeutics. The primary mechanism for off-target effects is the unintended silencing of other genes due to partial sequence complementarity, often in the "seed region" of the siRNA.[1][8] A comprehensive method to evaluate off-target effects is through whole-transcriptome analysis (e.g., RNA sequencing) of this compound-treated hepatocytes compared to control-treated cells.[1][8] Additionally, in silico analysis can be used to predict potential off-target genes. In preclinical studies, this compound was found to not significantly suppress the mRNA of potential off-targets predicted by in silico analysis.[9]
Experimental Protocols
Caption: General experimental workflow for in vitro evaluation of this compound.
ALAS1 mRNA Knockdown Assay in Hepatocyte Cell Lines
Objective: To determine the dose-dependent effect of this compound on the expression of ALAS1 mRNA in hepatocyte cell lines.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or cryopreserved primary human hepatocytes)
-
Cell culture medium (e.g., DMEM for HepG2, specialized hepatocyte medium for primary cells)
-
This compound
-
Control siRNA (non-targeting)
-
Transfection reagent (if required for non-GalNAc conjugated siRNA controls)
-
96-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers and probes for ALAS1 and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis. For HepG2 cells, a density of 1 x 10^4 cells per well is a common starting point.
-
Cell Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.01 nM to 100 nM). Include wells with a non-targeting control siRNA and a vehicle control.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: Perform qPCR using primers and probes specific for ALAS1 and the chosen housekeeping gene.
-
Data Analysis: Calculate the relative expression of ALAS1 mRNA normalized to the housekeeping gene using the ΔΔCt method. Plot the percentage of ALAS1 mRNA reduction against the log of this compound concentration to determine the IC50 value.
Cytotoxicity Assay in Hepatocyte Cell Lines
Objective: To assess the cytotoxic potential of this compound in hepatocyte cell lines.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or primary human hepatocytes)
-
Cell culture medium
-
This compound
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding: Seed hepatocytes in a 96-well plate as described in the knockdown assay protocol.
-
Cell Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., 1 nM to 100 µM). Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent and measure the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the CC50 value.
Measurement of ALA and PBG in Cell Culture Supernatant
Objective: To quantify the reduction of ALA and PBG in the culture medium of hepatocytes treated with this compound.
Materials:
-
Hepatocyte cell line (primary human hepatocytes are recommended)
-
Cell culture medium
-
This compound
-
LC-MS/MS system
-
Analytical standards for ALA and PBG
-
Internal standards (e.g., ¹³C-labeled ALA and PBG)
-
Sample preparation reagents (e.g., protein precipitation solution like acetonitrile)
Protocol:
-
Cell Culture and Treatment: Culture and treat primary human hepatocytes with different concentrations of this compound as described above for a duration of 72 hours. It is advisable to use a model that induces ALAS1 expression to have measurable baseline levels of ALA and PBG.
-
Supernatant Collection: At the end of the treatment period, collect the cell culture supernatant from each well.
-
Sample Preparation:
-
To a defined volume of supernatant, add an internal standard solution.
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new plate or vials for LC-MS/MS analysis.[10]
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of ALA and PBG.[5][7]
-
Data Analysis: Generate a standard curve using the analytical standards. Quantify the concentrations of ALA and PBG in the samples. Calculate the percentage reduction in ALA and PBG levels for each this compound concentration compared to the vehicle control.
Disclaimer: The illustrative quantitative data provided in the tables are for educational purposes and are based on expected outcomes from the described assays. Actual experimental results may vary. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell types.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a targeted treatment for acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of acute hepatic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. lcms.cz [lcms.cz]
Givosiran Dose-Response in Primary Human Hepatocytes: An Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Givosiran is a small interfering RNA (siRNA) therapeutic designed to target and degrade the messenger RNA (mRNA) of aminolevulinate synthase 1 (ALAS1).[1] As the rate-limiting enzyme in the heme biosynthesis pathway in the liver, ALAS1 is a key therapeutic target for acute hepatic porphyria (AHP), a family of rare genetic disorders characterized by the accumulation of neurotoxic heme intermediates.[1][2] this compound is conjugated to N-acetylgalactosamine (GalNAc) ligands, which facilitates its specific uptake by hepatocytes via the asialoglycoprotein receptor (ASGPR).[1][2] This application note provides a summary of the dose-dependent effects of this compound on ALAS1 mRNA expression in primary human hepatocytes, along with detailed protocols for conducting such studies.
Data Presentation
The following table summarizes the representative dose-dependent reduction of ALAS1 mRNA in primary human hepatocytes following treatment with this compound. This data is illustrative and based on the established mechanism of action and clinical findings, demonstrating a potent and dose-dependent silencing of the target mRNA.
| This compound Concentration (nM) | Mean ALAS1 mRNA Reduction (%) | Standard Deviation (%) |
| 0.1 | 15 | 3.5 |
| 1 | 45 | 5.2 |
| 10 | 85 | 4.1 |
| 100 | 95 | 2.8 |
| 1000 | 98 | 1.9 |
Signaling Pathway
This compound's mechanism of action involves the RNA interference (RNAi) pathway to achieve post-transcriptional gene silencing.
References
Application Notes: Measuring ALA and PBG in Givosiran-Treated Cells
Introduction
Givosiran is a small interfering RNA (siRNA) therapeutic designed to treat Acute Hepatic Porphyria (AHP).[1] It operates by targeting and degrading the messenger RNA (mRNA) of aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme in the hepatic heme biosynthesis pathway.[2][3] In AHP, genetic defects in downstream enzymes lead to the accumulation of neurotoxic intermediates, δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), upon induction of ALAS1.[1][2] By reducing ALAS1 expression, this compound effectively lowers the production and accumulation of ALA and PBG, thereby mitigating the debilitating symptoms of AHP.[1][4][5]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately measure ALA and PBG levels in cell culture models treated with this compound. The accurate quantification of these biomarkers is essential for evaluating the in vitro pharmacodynamic activity and efficacy of this compound and other ALAS1-targeting therapeutics.
Mechanism of Action and Measurement Rationale
This compound is conjugated to N-acetylgalactosamine (GalNAc) ligands that bind with high affinity to the asialoglycoprotein receptor (ASGPR) on hepatocytes, ensuring liver-specific delivery.[2] Once inside the hepatocyte, the siRNA engages the RNA-induced silencing complex (RISC) to mediate the cleavage of ALAS1 mRNA.[3] This upstream intervention prevents the overproduction of ALA and PBG. Therefore, measuring the reduction of these analytes in the supernatant or lysate of this compound-treated liver cells serves as a direct and quantifiable readout of the drug's biological activity.
References
- 1. alnylam.com [alnylam.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Pharmacokinetic‐pharmacodynamic model of urinary δ‐aminolevulinic acid reduction after this compound treatment in patients with acute hepatic porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alnylam Presents New Positive Clinical Results for this compound, an Investigational RNAi Therapeutic for the Treatment of Acute Hepatic Porphyrias | Alnylam Pharmaceuticals, Inc. [alnylampharmaceuticalsinc.gcs-web.com]
Application Notes and Protocols for Givosiran Studies in Animal Models of Acute Intermittent Porphyria
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models of Acute Intermittent Porphyria (AIP) in preclinical studies of Givosiran. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The most common animal model for AIP is a mouse model with a partial deficiency in the Hmbs gene, which biochemically mimics the human condition.[1][5] Acute attacks are induced in these mice using porphyrinogenic drugs like phenobarbital (B1680315), which upregulate ALAS1 expression.[1][5]
Signaling Pathway of this compound in Hepatocytes
The following diagram illustrates the mechanism of action of this compound in liver cells.
Caption: Mechanism of this compound action in hepatocytes.
Experimental Protocols
Animal Model and Induction of Acute Attacks
Animal Model: Mice with a heterozygous deficiency for the Hmbs gene (AIP mouse model) are commonly used. These mice exhibit a biochemical phenotype similar to human AIP when challenged with porphyrinogenic agents.[1][5]
Protocol for Induction of Acute Attacks with Phenobarbital:
-
Acclimatization: Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
Phenobarbital Preparation: Prepare a sterile solution of phenobarbital in saline.
-
Induction Regimen: Administer phenobarbital daily for 3-4 consecutive days. A commonly used regimen involves intraperitoneal (i.p.) injections of increasing doses (e.g., 75 mg/kg, 80 mg/kg, 85 mg/kg, and 90 mg/kg) over four days.[1] Alternatively, three daily subcutaneous (s.c.) injections of 167 mg/kg can be used.[6]
-
Monitoring: Monitor the animals for signs of distress. The induction of an acute attack is confirmed by measuring elevated levels of ALA and PBG in plasma and urine.[1][5]
This compound Administration
Formulation: this compound is an siRNA conjugated to N-acetylgalactosamine (GalNAc) for targeted delivery to hepatocytes. For preclinical studies, siRNAs targeting Alas1 are often formulated in lipid nanoparticles (LNPs).[2]
Administration Protocol:
-
Route of Administration: this compound can be administered via intravenous (i.v.) or subcutaneous (s.c.) injection.
-
Dosage:
-
Prophylactic Treatment: To prevent an induced acute attack, a single i.v. dose of Alas1-siRNA (e.g., 0.5 to 1.0 mg/kg) can be administered prior to the phenobarbital challenge.[2]
-
Therapeutic Treatment: To treat an ongoing acute attack, a single i.v. dose of Alas1-siRNA (e.g., 2.0 mg/kg) can be administered after the induction protocol.[2]
-
Subcutaneous Administration: For longer-term studies, a subcutaneous formulation (like ALN-AS1) can be administered, for example, at 3 mg/kg twice weekly for three weeks.
-
-
Control Group: A control group should be administered a placebo (e.g., saline) or a non-targeting control siRNA (e.g., Luc-siRNA).[2]
Sample Collection and Analysis
Sample Collection:
-
Urine: Collect urine samples from mice housed in metabolic cages.
-
Blood: Collect blood samples via retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to obtain plasma.
-
Liver Tissue: Euthanize mice and perfuse the liver with cold saline before collection.
Analysis of ALA and PBG:
A highly sensitive and specific method for the simultaneous quantification of ALA and PBG in plasma and urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
Protocol Outline for LC-MS/MS Analysis:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Data Analysis: Calculate the concentrations of ALA and PBG based on the standard curves.
Measurement of Alas1 mRNA Expression
Method: Quantitative real-time PCR (qRT-PCR) is used to measure the levels of Alas1 mRNA in liver tissue.
Protocol Outline:
-
RNA Extraction: Isolate total RNA from liver tissue using a suitable commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qRT-PCR: Perform qRT-PCR using primers specific for mouse Alas1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of Alas1 mRNA using the ΔΔCt method.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the AIP mouse model.
Caption: Experimental workflow for this compound studies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in the AIP mouse model.
Table 1: Effect of Phenobarbital Induction on Heme Precursors in AIP Mice
| Analyte | Matrix | Fold Increase vs. Baseline (Mean) |
| ALA | Urine | 28 |
| PBG | Urine | 63 |
| ALA | Plasma | 42 |
| PBG | Plasma | 266 |
| ALA | Liver | 13 |
| PBG | Liver | 316 |
| (Data sourced from[8]) |
Table 2: Dose-Dependent Effect of a Single Prophylactic Dose of Alas1-siRNA on Plasma ALA and PBG Levels in Phenobarbital-Induced AIP Mice
| Alas1-siRNA Dose (mg/kg) | Plasma ALA (Fold increase vs. baseline) | Plasma PBG (Fold increase vs. baseline) |
| 0 (Control Luc-siRNA) | ~20 | ~44 |
| 0.05 | ~8 | ~40 |
| 0.1 | Moderately elevated | Moderately elevated |
| 0.5 | Baseline levels | Baseline levels |
| 1.0 | Baseline levels | Baseline levels |
| (Data sourced from a study demonstrating a clear dose-response effect) |
Table 3: Therapeutic Efficacy of Alas1-siRNA in Reducing Plasma ALA and PBG During an Ongoing Acute Attack
| Treatment | Time Post-Administration | Plasma ALA Reduction | Plasma PBG Reduction |
| Alas1-siRNA1 (2.0 mg/kg) | 8 hours | Significant decrease | Significant decrease |
| Luc-siRNA (Control) | 8 hours | Continued increase | Continued increase |
| (Qualitative summary based on described significant decreases within 8 hours) |
Conclusion
The AIP mouse model provides a robust and reliable platform for the preclinical evaluation of this compound. The protocols outlined in these application notes offer a framework for conducting studies to assess the prophylactic and therapeutic efficacy of this compound, as well as for investigating its mechanism of action. The use of sensitive analytical techniques like LC-MS/MS is crucial for the accurate quantification of the key biomarkers, ALA and PBG. These preclinical studies have provided the foundational data supporting the clinical development and approval of this compound as a transformative therapy for patients with AIP.
References
- 1. Biochemical Characterization of Porphobilinogen Deaminase–Deficient Mice During Phenobarbital Induction of Heme Synthesis and the Effect of Enzyme Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Hepatic Transcriptome Following Phenobarbital Induction in Mice with AIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Givosiran Distribution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Givosiran is an RNA interference (RNAi) therapeutic approved for the treatment of acute hepatic porphyria (AHP).[1][2] It is a small interfering RNA (siRNA) that specifically targets and degrades the messenger RNA (mRNA) for aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme in the heme biosynthesis pathway in the liver.[3][4] A key feature of this compound is its conjugation to N-acetylgalactosamine (GalNAc), a ligand that binds with high affinity to the asialoglycoprotein receptor (ASGPR) expressed on the surface of hepatocytes.[1][5] This targeting mechanism is designed to ensure selective delivery to the liver.
Understanding the in vivo biodistribution, target engagement, and clearance of this compound is critical for optimizing its therapeutic efficacy and safety profile. Non-invasive imaging techniques provide powerful tools to track the siRNA molecule in real-time within a living organism, offering quantitative insights into its pharmacokinetic and pharmacodynamic properties.[6][7] This document provides detailed application notes and protocols for two primary imaging modalities used to track this compound and similar siRNA therapeutics: fluorescence imaging and radionuclide-based imaging (SPECT/PET).
This compound's Mechanism of Action
This compound's therapeutic effect is initiated by its targeted uptake into liver cells. The GalNAc ligand binds to the ASGPR, leading to endocytosis of the siRNA conjugate. Once inside the hepatocyte, the siRNA is loaded into the RNA-Induced Silencing Complex (RISC). The antisense strand of the siRNA guides the RISC to the ALAS1 mRNA, leading to its cleavage and subsequent degradation.[3] This process reduces the synthesis of the ALAS1 enzyme, thereby decreasing the production and accumulation of the neurotoxic intermediates delta-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), which are responsible for the clinical manifestations of AHP.[5][8]
Application Note 1: In Vivo Fluorescence Imaging to Track this compound Distribution
Principle: This technique involves covalently labeling the this compound siRNA with a near-infrared (NIR) fluorescent dye.[9] NIR dyes are optimal for in vivo imaging due to their ability to penetrate tissue more deeply and reduce background autofluorescence compared to dyes in the visible spectrum.[9][10] After administration, the distribution of the fluorescently-labeled siRNA can be monitored non-invasively in real-time using an in vivo imaging system (IVIS) or similar fluorescence imaging equipment.[11][12]
Experimental Protocol: Fluorescence Imaging
-
Probe Preparation: Fluorescent Labeling of this compound
-
Materials: this compound siRNA with a 5' or 3' amine modification, NHS-ester functionalized NIR dye (e.g., Cy5.5, Alexa Fluor 750), DMSO, TE buffer, HPLC system.
-
Procedure:
-
Dissolve the amino-modified this compound in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Dissolve the NHS-ester NIR dye in anhydrous DMSO.
-
Mix the siRNA solution with the dye solution at a specific molar ratio (e.g., 1:5 siRNA to dye) and incubate in the dark at room temperature for 2-4 hours.
-
Quench the reaction by adding a quenching buffer (e.g., Tris-HCl).
-
Purify the labeled siRNA from the free dye using a purification method such as reverse-phase high-performance liquid chromatography (HPLC) or size-exclusion chromatography.[12]
-
Verify the labeling efficiency and purity via UV-Vis spectrophotometry and gel electrophoresis.
-
-
-
Animal Model and Administration
-
Model: Use relevant rodent models, such as C57BL/6 mice or a disease model for AHP. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
In Vivo and Ex Vivo Imaging
-
Equipment: An in vivo imaging system (e.g., IVIS Spectrum) equipped with the appropriate excitation and emission filters for the chosen NIR dye.
-
Procedure:
-
Anesthetize the animal (e.g., using isoflurane).
-
Acquire a baseline pre-injection image.
-
After administration, acquire whole-body images at various time points (e.g., 30 min, 2h, 6h, 24h, 48h).[15]
-
At the final time point, euthanize the animal and carefully dissect the major organs (liver, kidneys, spleen, heart, lungs, muscle, etc.).
-
Arrange the organs in the imaging chamber and acquire ex vivo images to confirm and quantify organ-specific accumulation.[12][15]
-
-
-
Data Analysis
-
Using the imaging system's software, draw regions of interest (ROIs) around the whole animal or specific organs in both the in vivo and ex vivo images.
-
Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within each ROI.
-
Normalize the signal by subtracting background fluorescence. The resulting data will provide a semi-quantitative assessment of the biodistribution profile over time.
-
Application Note 2: In Vivo Radionuclide Imaging (SPECT/PET)
Principle: Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are highly sensitive and quantitative nuclear imaging techniques.[6][16] They involve labeling the siRNA with a gamma-emitting (e.g., Technetium-99m, Indium-111 for SPECT) or positron-emitting (e.g., Copper-64, Zirconium-89 for PET) radionuclide.[17][18] The siRNA is first conjugated to a chelator molecule (e.g., DOTA, DTPA) that can stably bind the radioisotope.[16][19] After injection, the gamma rays or positrons emitted from the radiolabeled this compound are detected by the scanner, allowing for 3D visualization and precise quantification of its distribution in the body.[7][17]
Experimental Protocol: SPECT Imaging with 111In
-
Probe Preparation: Radiolabeling of this compound
-
Materials: this compound conjugated with a chelator like DTPA[19], 111InCl3 in HCl, metal-free buffers (e.g., 0.1 M sodium acetate (B1210297), pH 5.5), size-exclusion chromatography columns, instant thin-layer chromatography (ITLC) strips.
-
Procedure:
-
Dissolve the DTPA-Givosiran conjugate in the metal-free acetate buffer.
-
Add 111InCl3 to the solution and incubate at room temperature or slightly elevated temperature (e.g., 40°C) for 30-60 minutes.[17]
-
Quality Control: Determine the radiochemical purity. This is critical to ensure the detected signal is from intact, labeled siRNA. Use ITLC to separate the labeled siRNA from free 111In.
-
If necessary, purify the radiolabeled product using a size-exclusion column to remove any unbound radioisotope.[17]
-
-
-
Animal Model and Administration
-
Model: As described for fluorescence imaging.
-
Administration: Administer a known amount of radioactivity (e.g., 5-10 MBq) of 111In-DTPA-Givosiran in a defined volume via subcutaneous injection. Co-injecting a standard of the injectate allows for accurate dose calculation.
-
-
SPECT/CT Imaging and Biodistribution Study
-
Equipment: A small-animal SPECT/CT scanner. The CT provides anatomical reference images.
-
Procedure:
-
Anesthetize the animal and position it in the scanner.
-
Perform SPECT/CT scans at desired time points (e.g., 1h, 6h, 24h, 48h).[17]
-
At the final time point, euthanize the animal.
-
Dissect major organs and tissues (liver, kidneys, spleen, blood, muscle, bone, injection site, etc.).
-
Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.[20]
-
-
-
Data Analysis
-
Reconstruct the SPECT images and co-register them with the CT images for anatomical localization.
-
Draw volumes of interest (VOIs) over the organs on the fused images to obtain quantitative uptake values.
-
Using the gamma counter data, calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[20] This provides the gold-standard quantification of biodistribution.
-
Formula: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total injected counts per minute) x 100.
-
Quantitative Data Summary
The following table presents representative biodistribution data for a GalNAc-conjugated siRNA like this compound, as would be determined by a radionuclide-based study. The data reflect the expected high accumulation in the liver due to ASGPR-mediated uptake and rapid clearance from the blood.[21][22]
| Organ | % Injected Dose per Gram (%ID/g) at 2 Hours Post-Injection | % Injected Dose per Gram (%ID/g) at 24 Hours Post-Injection |
| Liver | 65.3 ± 8.2 | 52.1 ± 6.5 |
| Kidneys | 5.1 ± 1.1 | 1.8 ± 0.4 |
| Spleen | 2.4 ± 0.5 | 1.5 ± 0.3 |
| Lungs | 1.8 ± 0.4 | 0.5 ± 0.1 |
| Heart | 0.9 ± 0.2 | 0.3 ± 0.1 |
| Blood | 1.2 ± 0.3 | < 0.1 |
| Muscle | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Data are presented as mean ± standard deviation and are hypothetical based on published characteristics of GalNAc-siRNA conjugates.[21][22] |
References
- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. Givlaari® - Vivo Infusion [vivoinfusion.com]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. alnylamassist.com [alnylamassist.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Imaging of RNA Interference | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. In Vivo Imaging of RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alnylam.com [alnylam.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. revvity.com [revvity.com]
- 11. Tracking in vitro and in vivo siRNA electrotransfer in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. In Vivo RNAi Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Phase 3 Trial of RNAi Therapeutic this compound for Acute Intermittent Porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EFFECTIVENESS OF siRNA UPTAKE IN TARGET TISSUES BY VARIOUS DELIVERY METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multimodality Imaging of RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. SPECT vs PET | Fastest Clinical Research Organization | TRACER [tracercro.com]
- 19. Indium-Labeling of siRNA for Small Animal SPECT Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nonclinical Pharmacokinetics and Absorption, Distribution, Metabolism, and Excretion of this compound, the First Approved N-Acetylgalactosamine-Conjugated RNA Interference Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Patient-Derived Cell Models for Givosiran Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givosiran is a small interfering RNA (siRNA) therapeutic designed to target the ALAS1 gene in hepatocytes, representing a significant advancement in the treatment of Acute Intermittent Porphyria (AIP). AIP is a rare genetic disorder characterized by debilitating and potentially life-threatening acute neurovisceral attacks.[1][2][3][4] The pathophysiology of AIP is rooted in a deficiency of the enzyme porphobilinogen (B132115) deaminase (PBGD), leading to the accumulation of neurotoxic intermediates, δ-aminolevulinic acid (ALA) and porphobilinogen (PBG), due to the upregulation of hepatic ALAS1.[1][2][3][4] this compound acts by specifically degrading ALAS1 mRNA in the liver, thereby reducing the production of ALA and PBG and mitigating the clinical manifestations of the disease.[5][6][7][8][9]
The development of robust in vitro models that accurately recapitulate the disease phenotype is crucial for preclinical testing and understanding the patient-specific responses to this compound. Patient-derived cell models, such as primary hepatocytes and induced pluripotent stem cell (iPSC)-derived hepatocytes, offer a physiologically relevant platform to assess the efficacy and potential toxicity of this compound in a personalized manner.[3][5][8] These models can bridge the gap between preclinical animal studies and clinical trials, facilitating the development of more effective and safer therapeutic strategies.
This document provides detailed application notes and protocols for the establishment of patient-derived cell models for this compound testing. It outlines the methodologies for isolating and culturing primary hepatocytes from liver biopsies and for generating iPSC-derived hepatocytes from patient somatic cells. Furthermore, it details the experimental procedures for evaluating the efficacy of this compound by measuring the reduction in ALAS1 expression and the levels of ALA and PBG, alongside assays for assessing cellular health.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological mechanism and the experimental process, the following diagrams are provided.
References
- 1. Differential regulation of human ALAS1 mRNA and protein levels by heme and cobalt protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in Disease Modeling and Drug Discovery Using iPSC-Derived Hepatocyte-like Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ifctp.org [ifctp.org]
- 6. Induced pluripotent stem cells as a source of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Culture of Primary Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. iPSC-Derived Hepatocytes as a Platform for Disease Modeling and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Givosiran: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givosiran is a small interfering RNA (siRNA) therapeutic designed to target aminolevulinic acid synthase 1 (ALAS1) mRNA in hepatocytes. By reducing the levels of ALAS1, this compound effectively decreases the production of aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), the neurotoxic intermediates that accumulate in acute hepatic porphyria (AHP). As a high-purity, sterile, and preservative-free solution, proper handling and storage are critical to ensure its stability and efficacy in a laboratory setting. These application notes provide a summary of this compound's stability profile, guidelines for its handling, and protocols for its use in research applications.
Physicochemical and Stability Data
This compound is supplied as a sterile, preservative-free, clear, colorless-to-yellow solution. The drug substance, this compound sodium, is a white to pale yellow powder with a solubility of at least 357 mg/mL in water.[1]
While comprehensive, publicly available stability data for this compound under a wide range of laboratory conditions is limited, information from regulatory documents provides insight into its stability under defined storage and accelerated conditions.
Table 1: Summary of this compound Stability Data
| Condition | Duration | Observation | Data Source |
| Long-Term Storage | Up to 48 months | Stable | EMA Assessment Report |
| Recommended Storage | Until expiration date | Stable | Prescribing Information |
| Accelerated Storage | Up to 6 months | Stable | EMA Assessment Report |
| Freeze-Thaw Cycles | Data not publicly available | N/A | N/A |
| pH Stability | Data not publicly available | N/A | N/A |
| Photostability | Store protected from light | Potential for degradation | Prescribing Information |
Note: The EMA Assessment Report mentions the review of stability data but does not provide the detailed quantitative results in the public version of the document.
Proper Handling and Storage for Laboratory Use
To maintain the integrity of this compound in a laboratory setting, the following handling and storage procedures are recommended. These are based on information from prescribing labels and general best practices for handling oligonucleotide therapeutics.
Storage
-
Recommended Temperature: Store this compound vials at 2°C to 25°C (36°F to 77°F).
-
Protection from Light: Keep the vial in its original outer carton to protect it from light.
-
Single-Use Vials: this compound is supplied in single-use vials. Any unused portion should be discarded.
Preparation of Aliquots for Experimental Use
For many laboratory applications, it is advisable to prepare smaller aliquots from the main stock to avoid repeated warming and cooling of the entire stock.
-
Aseptic Technique: Use aseptic technique throughout the aliquoting process to prevent microbial contamination.
-
Nuclease-Free Environment: Work in a nuclease-free environment. Use certified nuclease-free pipette tips, microcentrifuge tubes, and solutions to prevent degradation of the siRNA.
-
Recommended Labware: To minimize adsorption, use polypropylene (B1209903) or other low-binding microcentrifuge tubes. Oligonucleotides can adsorb to certain plastics and glass surfaces.
-
Diluents: For dilution, use a sterile, nuclease-free buffer appropriate for your experimental system (e.g., phosphate-buffered saline [PBS] or cell culture medium). The stability of this compound in various laboratory buffers has not been publicly documented; therefore, it is recommended to prepare fresh dilutions for each experiment.
Experimental Protocols
The following are generalized protocols for common laboratory applications involving siRNA therapeutics like this compound. Researchers should optimize these protocols for their specific experimental systems.
Protocol for In Vitro Cell Culture Experiments
This protocol provides a general guideline for the delivery of this compound to cultured cells.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
Preparation of this compound Solution:
-
Thaw the this compound aliquot at room temperature.
-
Dilute this compound to the desired final concentration in a sterile, nuclease-free, serum-free cell culture medium.
-
-
Preparation of Transfection Reagent Complex:
-
In a separate tube, dilute a suitable transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted this compound with the diluted transfection reagent.
-
Mix gently and incubate at room temperature for the time recommended by the transfection reagent manufacturer to allow for complex formation.
-
-
Transfection:
-
Add the this compound-transfection reagent complex to the cells.
-
Incubate the cells for the desired period (typically 24-72 hours) before analysis.
-
-
Analysis: Assess the knockdown of ALAS1 mRNA or protein levels using appropriate techniques such as RT-qPCR or Western blotting.
Stability-Indicating Analytical Method (General Approach)
While a specific, validated stability-indicating HPLC method for this compound is not publicly available, the following outlines a general approach based on methods used for other siRNA therapeutics.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a UV detector.
-
Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) in an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: UV absorbance at 260 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard and samples onto the HPLC system.
-
Develop a gradient elution method to separate the intact this compound from any potential degradants.
-
Quantify the amount of intact this compound by comparing the peak area to that of the standard.
-
-
Forced Degradation Studies (for method validation): To validate the stability-indicating nature of the method, this compound would be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The method should be able to resolve the main this compound peak from these degradation products.
Visualizations
This compound Mechanism of Action
The following diagram illustrates the signaling pathway through which this compound exerts its therapeutic effect.
Caption: this compound cellular uptake and mechanism of action.
Experimental Workflow for In Vitro this compound Treatment
This diagram outlines the key steps in a typical in vitro experiment to assess the efficacy of this compound.
Caption: Workflow for in vitro this compound efficacy testing.
References
Application Notes and Protocols for High-Throughput Screening of Novel siRNA Therapies for Acute Hepatic Porphyria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Hepatic Porphyria (AHP) is a family of rare genetic disorders characterized by debilitating neurovisceral attacks. These attacks are precipitated by the induction of hepatic 5-aminolevulinate synthase 1 (ALAS1), the first and rate-limiting enzyme in the heme biosynthesis pathway. This leads to the accumulation of neurotoxic intermediates, δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG). Small interfering RNA (siRNA) therapies offer a promising approach by directly targeting and silencing the ALAS1 mRNA, thereby preventing the cascade of events that lead to an acute attack. The development of Givosiran, an N-acetylgalactosamine (GalNAc)-conjugated siRNA targeting ALAS1, has demonstrated the clinical potential of this strategy.[1][2][3][4]
These application notes provide a comprehensive guide to developing and implementing high-throughput screening (HTS) assays to identify novel and potent siRNA candidates for the treatment of AHP. The protocols outlined below cover the entire workflow, from initial siRNA library design to hit validation and off-target effect assessment.
AHP Signaling Pathway and Therapeutic Intervention
The core pathology of AHP revolves around the dysregulation of the heme biosynthesis pathway in the liver. Various factors, including certain drugs, fasting, and hormonal changes, can induce the expression of ALAS1. In individuals with an underlying enzymatic deficiency in the heme pathway, this upregulation leads to a bottleneck and the subsequent accumulation of ALA and PBG, which are responsible for the severe neurological symptoms of AHP.[1][2][5]
The therapeutic strategy for siRNA intervention is to directly reduce the levels of ALAS1 mRNA, thus preventing the overproduction of ALA and PBG.
High-Throughput Screening Workflow
The identification of novel siRNA candidates for AHP can be streamlined using a high-throughput screening approach. The workflow begins with the design and synthesis of an siRNA library, followed by a primary screen to identify siRNAs that effectively reduce ALAS1 expression. Positive hits from the primary screen are then subjected to secondary validation and off-target effect profiling.
Data Presentation: Quantitative Summary of Screening Data
The following table provides a template for summarizing quantitative data from a hypothetical high-throughput screen for ALAS1-targeting siRNAs. Data is based on findings from preclinical studies evaluating siRNA candidates.[2][5]
| siRNA Candidate | Target Sequence (Human ALAS1) | Primary Screen: ALAS1 mRNA Reduction (%) | Dose-Response: IC50 (nM) | Secondary Assay: ALAS1 Protein Reduction (%) | Secondary Assay: ALA Reduction (%) | Secondary Assay: PBG Reduction (%) |
| siRNA-001 | 5'-GCAUCAAGAUAUGCCAGAA-3' | 85 ± 5 | 1.2 | 80 ± 7 | 75 ± 8 | 78 ± 6 |
| siRNA-002 | 5'-CUACAUCAUCUUCGCCAUG-3' | 92 ± 4 | 0.8 | 88 ± 5 | 85 ± 5 | 87 ± 4 |
| siRNA-003 | 5'-GAAGCUUGAUCCGGAAUCA-3' | 78 ± 6 | 2.5 | 72 ± 8 | 68 ± 9 | 70 ± 7 |
| ... | ... | ... | ... | ... | ... | ... |
| Negative Control | Non-targeting sequence | 5 ± 3 | >100 | 2 ± 4 | 3 ± 5 | 4 ± 6 |
| Positive Control (this compound analog) | Known active sequence | 95 ± 3 | 0.5 | 90 ± 4 | 88 ± 4 | 91 ± 3 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening of an ALAS1 siRNA Library
Objective: To identify siRNA sequences that effectively reduce ALAS1 mRNA levels in a human hepatocyte cell line.
Materials:
-
Human hepatocyte cell line (e.g., HepG2, Huh-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Custom siRNA library targeting human ALAS1 mRNA (e.g., 45 different siRNAs)[2]
-
Non-targeting siRNA control
-
Positive control siRNA (e.g., sequence from a known potent ALAS1 siRNA)
-
Transfection reagent suitable for high-throughput screening (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
384-well cell culture plates
-
Automated liquid handling system
-
qRT-PCR reagents (reverse transcriptase, primers/probes for ALAS1 and a housekeeping gene like GAPDH, qPCR master mix)
-
Real-time PCR system
Methodology (Reverse Transfection): [6][7]
-
Preparation of siRNA-Transfection Reagent Complexes:
-
In a 384-well plate, dilute the siRNA library, negative control, and positive control siRNAs to a final concentration of 20 nM in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Add the diluted transfection reagent to the diluted siRNAs and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Cell Seeding:
-
Trypsinize and resuspend the human hepatocyte cells in antibiotic-free cell culture medium.
-
Adjust the cell density to achieve 70-80% confluency at the time of assay.
-
Using an automated liquid handler, dispense the cell suspension into the 384-well plate containing the siRNA-transfection reagent complexes.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
RNA Extraction and qRT-PCR:
-
Lyse the cells directly in the wells and perform RNA extraction using a high-throughput compatible kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR to quantify the relative expression levels of ALAS1 mRNA, normalizing to the expression of the housekeeping gene (GAPDH).[8]
-
-
Data Analysis:
-
Calculate the percentage of ALAS1 mRNA reduction for each siRNA relative to the negative control.
-
Identify "hits" as siRNAs that cause a significant reduction in ALAS1 mRNA levels (e.g., >70% reduction).
-
Protocol 2: Secondary Assay - Quantification of ALA and PBG by LC-MS/MS
Objective: To measure the levels of the porphyrin precursors ALA and PBG in the cell culture supernatant of cells treated with hit siRNAs.
Materials:
-
Cell culture supernatant from siRNA-treated cells (from Protocol 1 or a scaled-up experiment)
-
ALA and PBG standards
-
Stable isotope-labeled internal standards (e.g., 13C5, 15N-ALA and 2,4-13C2-PBG)[9]
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Methodology: [9][10][11][12][13]
-
Sample Preparation:
-
Collect the cell culture supernatant from each well.
-
Add the internal standards to each sample.
-
Precipitate proteins by adding acetonitrile, then centrifuge to pellet the precipitate.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Separate ALA and PBG using a suitable chromatography column (e.g., a reverse-phase C8 column).[9]
-
Quantify ALA and PBG using selective reaction monitoring (SRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of ALA and PBG standards.
-
Calculate the concentration of ALA and PBG in each sample based on the standard curve.
-
Determine the percentage reduction in ALA and PBG levels for each hit siRNA compared to the negative control.
-
Protocol 3: Assessment of Off-Target Effects
Objective: To evaluate the potential for off-target gene silencing by lead siRNA candidates.
Materials:
-
Lead siRNA candidates and a non-targeting control
-
Human hepatocyte cell line
-
Transfection reagents
-
RNA extraction kit
-
Next-generation sequencing (NGS) platform for RNA sequencing (RNA-seq)
-
Bioinformatics software for differential gene expression analysis and seed region analysis
Methodology:
-
Cell Treatment and RNA Extraction:
-
Transfect human hepatocytes with the lead siRNA candidates and the non-targeting control at a functional concentration.
-
Incubate for 48-72 hours.
-
Extract total RNA from the cells.
-
-
RNA Sequencing (RNA-seq):
-
Prepare RNA-seq libraries from the extracted RNA.
-
Sequence the libraries on an NGS platform.
-
-
Bioinformatics Analysis: [14][15][16][17][18]
-
Align the sequencing reads to the human genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated by the lead siRNAs compared to the control.
-
Perform a seed region analysis to identify potential off-target transcripts with complementarity to the seed region (nucleotides 2-8) of the siRNA guide strand.
-
Cross-reference the differentially expressed genes with the list of potential off-targets from the seed region analysis.
-
-
Hit Validation:
-
Validate any potential off-target effects identified through RNA-seq using qRT-PCR.
-
To confirm that the observed phenotype is due to on-target silencing, test multiple different siRNAs targeting the same gene.[14]
-
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the high-throughput screening and identification of novel siRNA therapies for Acute Hepatic Porphyria. By systematically evaluating siRNA candidates for their on-target potency and off-target effects, researchers can advance the development of safe and effective treatments for this debilitating disease. The use of automated liquid handling and sensitive analytical methods such as qRT-PCR and LC-MS/MS are crucial for the successful implementation of these high-throughput assays.
References
- 1. ashpublications.org [ashpublications.org]
- 2. pnas.org [pnas.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. mskcc.org [mskcc.org]
- 5. RNAi-mediated silencing of hepatic Alas1 effectively prevents and treats the induced acute attacks in acute intermittent porphyria mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput RNAi screening in vitro: from cell lines to primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sirnatransfection.org [sirnatransfection.org]
- 8. Preclinical Development of a Subcutaneous ALAS1 RNAi Therapeutic for Treatment of Hepatic Porphyrias Using Circulating RNA Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Direct and simultaneous determination of 5-aminolaevulinic acid and porphobilinogen in urine by hydrophilic interaction liquid chromatography-electrospray ionisation/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 16. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 17. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 18. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Lentiviral-Based Models in Givosiran Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givosiran is a small interfering RNA (siRNA) therapeutic designed to treat acute hepatic porphyria (AHP). It functions by targeting the messenger RNA (mRNA) of aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme in the heme biosynthesis pathway, leading to its degradation and a subsequent reduction in the production of neurotoxic heme intermediates.[1][2] The therapeutic is conjugated to N-acetylgalactosamine (GalNAc), which facilitates its targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).[2] As with many targeted therapies, the potential for acquired resistance is a key area of investigation. Lentiviral-based models offer a powerful and stable platform to study the molecular mechanisms that may confer resistance to this compound.
These application notes provide a framework and detailed protocols for developing and utilizing lentiviral-based in vitro models to investigate this compound resistance. The methodologies focus on creating stable hepatocyte cell lines with specific genetic modifications that are hypothesized to reduce this compound's efficacy.
Potential Mechanisms of this compound Resistance
Based on the mechanism of action of this compound and general principles of siRNA resistance, several potential mechanisms can be investigated using lentiviral models:
-
Target Site Modification: Mutations or alterations in the ALAS1 mRNA sequence at the site where this compound binds could prevent the siRNA from recognizing its target.
-
Impaired Cellular Uptake: Downregulation or functional loss of the asialoglycoprotein receptor (ASGPR1), which is essential for the uptake of GalNAc-conjugated this compound into hepatocytes, could significantly reduce the intracellular concentration of the drug.
-
Alterations in the RNAi Machinery: Changes in the expression or function of key components of the RNA-induced silencing complex (RISC), such as Argonaute 2 (Ago2), could impair the processing and activity of this compound.
-
Enhanced Drug Efflux or Degradation: Increased activity of cellular efflux pumps or ribonucleases could potentially reduce the intracellular availability and stability of this compound.
Lentiviral-Based Models for Studying this compound Resistance
Lentiviral vectors are a robust tool for creating stable cell lines with long-term expression of short hairpin RNAs (shRNAs) to knock down specific genes or for expressing mutated transgenes. This allows for the systematic investigation of the genetic basis of drug resistance.
Model 1: Stable Knockdown of ASGPR1 to Model Impaired Drug Uptake
This model aims to simulate resistance by reducing the primary receptor responsible for this compound's entry into hepatocytes. A lentiviral vector delivering an shRNA targeting ASGPR1 will be used to create a stable cell line with reduced ASGPR1 expression.
Model 2: Overexpression of a Mutated ALAS1 to Model Target Site Modification
This model investigates how mutations in the this compound binding site on ALAS1 mRNA affect drug efficacy. A lentiviral vector will be used to express a version of the ALAS1 gene containing specific mutations in the target sequence, while the endogenous ALAS1 can be silenced.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from these experimental models.
Table 1: this compound Potency in ASGPR1 Knockdown and Control Cell Lines
| Cell Line | ASGPR1 Expression (relative to control) | This compound IC50 (nM) | Maximum ALAS1 mRNA Reduction (%) |
| Parental Hepatocyte Line | 1.0 | 5 | 90 |
| Scrambled shRNA Control | 0.95 | 6 | 88 |
| ASGPR1 shRNA Clone 1 | 0.25 | 50 | 30 |
| ASGPR1 shRNA Clone 2 | 0.10 | >100 | 15 |
Table 2: Effect of ALAS1 Target Site Mutation on this compound Efficacy
| Cell Line | ALAS1 Variant Expressed | Endogenous ALAS1 Knockdown | This compound IC50 (nM) | Maximum ALAS1 mRNA Reduction (%) |
| Parental Hepatocyte Line | Wild-Type | No | 5 | 90 |
| Wild-Type ALAS1 Overexpression | No | >100 | 85 | |
| Mutated ALAS1 Overexpression | Yes | >1000 | 10 | |
| Endogenous ALAS1 KD only | Yes | 4 | 92 |
Experimental Protocols
Protocol 1: Generation of Stable ASGPR1 Knockdown Hepatocyte Cell Lines
This protocol describes the generation of stable cell lines with reduced ASGPR1 expression using lentiviral-mediated shRNA delivery.
Materials:
-
Hepatocyte cell line (e.g., Huh-7, HepG2)
-
Lentiviral vector encoding shRNA targeting human ASGPR1 (and a non-targeting scrambled shRNA control)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
Complete cell culture medium
-
Polybrene
-
Puromycin (B1679871) (or other appropriate selection antibiotic)
-
qPCR reagents for ASGPR1 and ALAS1
-
Antibodies for Western blotting of ASGPR1
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
The viral stock can be concentrated by ultracentrifugation if necessary and should be titered.
-
-
Transduction of Hepatocyte Cell Line:
-
Plate the target hepatocyte cells at a density that will result in 50-70% confluency on the day of transduction.
-
On the day of transduction, replace the medium with fresh medium containing Polybrene (typically 4-8 µg/mL).
-
Add the lentiviral particles (for both ASGPR1 shRNA and scrambled control) at a desired multiplicity of infection (MOI).
-
Incubate for 24-48 hours.
-
-
Selection of Stable Cell Lines:
-
After transduction, replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin (previously determined by a kill curve).
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced control cells are eliminated.
-
Expand the surviving puromycin-resistant colonies.
-
-
Validation of Knockdown:
-
Assess the knockdown of ASGPR1 in the stable cell lines at both the mRNA level (by qPCR) and protein level (by Western blot).
-
Protocol 2: Assessment of this compound Resistance in Engineered Cell Lines
This protocol details the methodology for evaluating the efficacy of this compound in the generated stable cell lines.
Materials:
-
Parental, scrambled shRNA control, and ASGPR1 knockdown hepatocyte cell lines
-
This compound
-
Complete cell culture medium
-
Reagents for RNA extraction and qPCR for ALAS1 and a housekeeping gene
Procedure:
-
Cell Plating:
-
Plate the parental, scrambled control, and ASGPR1 knockdown cells in multi-well plates and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Treat the cells with the different concentrations of this compound. Include an untreated control.
-
Incubate for 48-72 hours.
-
-
Quantification of ALAS1 mRNA:
-
After the incubation period, lyse the cells and extract total RNA.
-
Perform reverse transcription followed by qPCR to quantify the levels of ALAS1 mRNA. Normalize the expression to a stable housekeeping gene.
-
-
Data Analysis:
-
Calculate the percentage of ALAS1 mRNA reduction for each this compound concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value for this compound in each cell line.
-
Visualizations
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for this compound Resistance Model.
Caption: Logical Relationship of Resistance Mechanisms.
References
- 1. Effectiveness and tolerability of this compound for the management of acute hepatic porphyria: A monocenter real-life evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Givosiran's Mechanism of Action using CRISPR-Cas9 Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givosiran is a groundbreaking RNA interference (RNAi) therapeutic approved for the treatment of acute hepatic porphyria (AHP).[1][2][3] This rare genetic disorder is characterized by the accumulation of neurotoxic heme intermediates, δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), due to a deficiency in the heme biosynthesis pathway.[2][3][4] this compound's mechanism of action involves the targeted degradation of the messenger RNA (mRNA) for aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme in the hepatic heme synthesis pathway.[1][4][5] The therapy is conjugated to N-acetylgalactosamine (GalNAc) ligands, which facilitate its specific uptake by hepatocytes via the asialoglycoprotein receptor (ASGPR).[1][4][6] Inside the cell, this compound utilizes the RNA-induced silencing complex (RISC) to cleave ALAS1 mRNA, thereby reducing the synthesis of the ALAS1 enzyme and consequently lowering the levels of toxic ALA and PBG.[1][7]
While this compound's RNAi mechanism is well-established, CRISPR-Cas9 technology offers a powerful and complementary in vitro modeling system to further investigate the downstream consequences of ALAS1 reduction and to explore the cellular response to this therapeutic intervention. Specifically, CRISPR interference (CRISPRi) provides a more analogous model to this compound's effect than a permanent gene knockout. CRISPRi utilizes a deactivated Cas9 (dCas9) protein fused to a transcriptional repressor domain, which can be guided by a single guide RNA (sgRNA) to the promoter region of a target gene, in this case, ALAS1, to reversibly block its transcription. This approach mimics the transient and tunable knockdown of gene expression achieved by RNAi therapeutics like this compound.
These application notes provide a framework and detailed protocols for utilizing CRISPRi-dCas9 technology in hepatocyte cell lines to model the effects of this compound, enabling a deeper understanding of its mechanism and facilitating the development of novel therapeutics for AHP and other genetic disorders.
Data Presentation
Table 1: Summary of Expected Quantitative Data from CRISPRi-mediated ALAS1 Knockdown
| Parameter | Method | Expected Outcome in CRISPRi-ALAS1 Knockdown Cells vs. Control | Rationale |
| ALAS1 mRNA levels | RT-qPCR | Significant reduction | To confirm successful transcriptional repression of the ALAS1 gene by the CRISPRi system. |
| ALAS1 protein levels | Western Blot / ELISA | Significant reduction | To verify that the reduction in mRNA translates to decreased protein expression. |
| Intracellular ALA levels | Colorimetric Assay / LC-MS | Significant reduction | To assess the direct downstream metabolic consequence of ALAS1 enzyme reduction. |
| Intracellular PBG levels | Colorimetric Assay / LC-MS | Significant reduction | To measure the impact on the subsequent step in the heme biosynthesis pathway. |
| Cell Viability | MTT / Trypan Blue Exclusion Assay | No significant change | To ensure that the observed effects are not due to cytotoxicity of the CRISPRi system. |
Experimental Protocols
Protocol 1: CRISPRi-mediated Repression of ALAS1 in a Hepatocyte Cell Line (e.g., HepG2)
Objective: To establish a stable hepatocyte cell line with inducible repression of ALAS1 gene expression using a CRISPRi system.
Materials:
-
HepG2 cells
-
Lentiviral vectors:
-
pLenti-dCas9-KRAB-Blast (for stable dCas9-KRAB expression)
-
pLenti-sgRNA(ALAS1)-Puro (for stable sgRNA expression targeting the ALAS1 promoter)
-
pLenti-sgRNA(Scramble)-Puro (non-targeting control)
-
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for lentivirus production)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Puromycin and Blasticidin
-
Polybrene
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
sgRNA Design:
-
Design 3-4 sgRNAs targeting the promoter region of the human ALAS1 gene (within 400 bp upstream of the transcription start site).
-
Use online design tools (e.g., CHOPCHOP, Broad Institute GPP sgRNA Designer) to identify optimal sgRNA sequences with high on-target and low off-target scores.
-
Synthesize and clone the designed sgRNA oligonucleotides into the pLenti-sgRNA-Puro vector.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral expression vector (dCas9-KRAB or sgRNA) and the packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter and store at -80°C or use immediately.
-
-
Generation of Stable dCas9-KRAB Expressing HepG2 Cells:
-
Transduce HepG2 cells with the dCas9-KRAB lentivirus in the presence of Polybrene (8 µg/mL).
-
After 48 hours, select for stably transduced cells by adding Blasticidin to the culture medium at a pre-determined optimal concentration.
-
Expand the Blasticidin-resistant cell population.
-
-
Transduction with sgRNA Lentivirus:
-
Transduce the stable dCas9-KRAB expressing HepG2 cells with either the ALAS1-targeting sgRNA lentivirus or the scramble sgRNA control lentivirus.
-
After 48 hours, select for double-stable cells using Puromycin at a pre-determined optimal concentration.
-
-
Validation of ALAS1 Knockdown:
-
Expand the puromycin-resistant cell populations (CRISPRi-ALAS1 and CRISPRi-Control).
-
Verify the knockdown of ALAS1 expression at both the mRNA level (using RT-qPCR, Protocol 2) and protein level (using Western Blot, Protocol 3).
-
Protocol 2: Quantification of ALAS1 mRNA by RT-qPCR
Objective: To measure the relative expression level of ALAS1 mRNA in CRISPRi-modified cells.
Materials:
-
CRISPRi-ALAS1 and CRISPRi-Control HepG2 cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)
-
Primers for human ALAS1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest approximately 1x10^6 cells for each condition.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for ALAS1 and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in ALAS1 expression in CRISPRi-ALAS1 cells compared to the control cells.
-
Protocol 3: Analysis of ALAS1 Protein Levels by Western Blot
Objective: To determine the relative abundance of the ALAS1 protein in CRISPRi-modified cells.
Materials:
-
CRISPRi-ALAS1 and CRISPRi-Control HepG2 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against ALAS1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ALAS1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody.
-
-
Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the ALAS1 band intensity to the loading control band intensity to determine the relative protein level.
-
Protocol 4: Measurement of Intracellular ALA and PBG Levels
Objective: To quantify the levels of the heme precursors ALA and PBG in CRISPRi-modified cells.
Materials:
-
CRISPRi-ALAS1 and CRISPRi-Control HepG2 cells
-
Perchloric acid (PCA)
-
Ehrlich's reagent
-
Spectrophotometer or plate reader
-
Optional: LC-MS/MS system for more sensitive and specific quantification
Procedure (Colorimetric Assay):
-
Sample Preparation:
-
Harvest a known number of cells and lyse them by sonication or freeze-thaw cycles.
-
Deproteinize the cell lysate by adding perchloric acid and centrifuging to pellet the precipitated protein.
-
-
ALA Assay:
-
Neutralize the supernatant.
-
Add acetylacetone and heat to form a pyrrole (B145914) derivative of ALA.
-
Add Ehrlich's reagent and measure the absorbance at a specific wavelength (typically around 553 nm).
-
-
PBG Assay:
-
Mix the deproteinized supernatant with Ehrlich's reagent.
-
Measure the absorbance at a specific wavelength (typically around 555 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of ALA and PBG.
-
Calculate the concentration of ALA and PBG in the cell lysates based on the standard curve and normalize to the cell number or total protein content.
-
Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. alnylam.com [alnylam.com]
- 3. Givlaari™ (this compound) for the Treatment of Acute Hepatic Porphyria [clinicaltrialsarena.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
Application Notes and Protocols for Givosiran in Functional Genomics Studies of the Heme Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Givosiran is a small interfering RNA (siRNA) therapeutic designed to target and degrade the messenger RNA (mRNA) of aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme in the hepatic heme biosynthesis pathway.[1][2][3] By reducing the expression of ALAS1, this compound effectively decreases the production of the neurotoxic heme intermediates, delta-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), which are implicated in the pathophysiology of acute hepatic porphyria (AHP).[1][4][5] These application notes provide a comprehensive overview of this compound's mechanism of action, summarize key quantitative data from clinical studies, and offer detailed protocols for its use in functional genomics studies of the heme pathway.
Mechanism of Action
This compound is a double-stranded siRNA conjugated to N-acetylgalactosamine (GalNAc) ligands, which facilitate its targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).[5] Upon entering the hepatocyte, the siRNA is processed by the RNA interference (RNAi) machinery. The guide strand of the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then recognizes and cleaves the ALAS1 mRNA. This targeted degradation of ALAS1 mRNA leads to a significant and sustained reduction in the synthesis of the ALAS1 enzyme, thereby mitigating the accumulation of ALA and PBG.[1][4]
Data Presentation
The efficacy of this compound in reducing key biomarkers of the heme pathway has been demonstrated in several clinical trials. The following tables summarize the quantitative data from these studies, highlighting the significant reductions in urinary ALA and PBG levels, as well as the clinical impact on annualized attack rates (AAR) in patients with AHP.
Table 1: Summary of this compound Efficacy from the ENVISION Phase 3 Trial (6-Month Double-Blind Period) [4][6]
| Parameter | This compound (2.5 mg/kg monthly) | Placebo | % Reduction with this compound |
| Mean Annualized Attack Rate (AAR) | 3.2 | 12.5 | 74% |
| Median Urinary ALA Reduction from Baseline | - | - | 86% |
| Median Urinary PBG Reduction from Baseline | - | - | 91% |
| Patients with Zero Attacks | 50% | 16.3% | - |
Table 2: Long-Term Efficacy of this compound from the ENVISION Open-Label Extension (OLE) Study [6]
| Parameter | Continuous this compound Group (up to 30.9 months) | Placebo Crossover Group |
| Mean Annualized Attack Rate (AAR) Reduction | 96% | 87% |
| Mean Annualized Hemin Use Reduction | 98% | 95% |
| Median Urinary ALA and PBG Reduction | ≥80% at 12 months, >85% at 18 months | >75% |
Experimental Protocols
These protocols provide a framework for conducting functional genomics studies using this compound to investigate the heme biosynthesis pathway in both in vitro and in vivo models.
In Vitro Protocol: ALAS1 Knockdown in Hepatocytes
This protocol describes the use of this compound to achieve targeted knockdown of ALAS1 mRNA in a human hepatocyte cell line, such as HepG2.
Materials:
-
This compound (or a research-grade equivalent siRNA targeting human ALAS1)
-
HepG2 cells (or other suitable human hepatocyte cell line)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Transfection reagent suitable for siRNA delivery (optional, as GalNAc conjugation facilitates uptake)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and instrument
-
Primers for human ALAS1 and a reference gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture HepG2 cells in standard conditions (37°C, 5% CO2) to ~70-80% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in nuclease-free water.
-
Dilute this compound in cell culture medium to the desired final concentrations (e.g., dose-response ranging from 1 nM to 100 nM).
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for 24-72 hours.
-
-
RNA Extraction: After incubation, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis:
-
Perform qPCR using primers for ALAS1 and a reference gene.
-
Analyze the data using the ΔΔCt method to determine the relative knockdown of ALAS1 mRNA expression compared to a non-treated or scrambled siRNA control.
-
In Vivo Protocol: Functional Genomics in an Acute Intermittent Porphyria (AIP) Mouse Model
This protocol outlines the use of this compound in a mouse model of AIP to study its effects on the heme pathway in vivo.[3][7]
Materials:
-
AIP mouse model (e.g., Hmbs heterozygous mice)[7]
-
This compound (or a research-grade equivalent siRNA targeting mouse Alas1)
-
Phenobarbital (B1680315) solution (for induction of acute attacks)[3][8]
-
Saline solution (for control injections)
-
Metabolic cages for urine collection
-
Equipment for subcutaneous injections
-
LC-MS/MS system for ALA and PBG analysis
Procedure:
-
Animal Acclimatization: Acclimate AIP mice to the facility for at least one week before the experiment.
-
This compound Administration:
-
Administer this compound subcutaneously to the treatment group. A preclinical dose of 10 mg/kg has been shown to be effective in rodents.[1]
-
Administer saline to the control group.
-
-
Induction of Acute Attack:
-
Approximately 24-48 hours after this compound administration, induce an acute porphyria attack by intraperitoneal injection of phenobarbital (e.g., 80-100 mg/kg).[8]
-
-
Sample Collection:
-
House the mice in metabolic cages for 24-hour urine collection before and after phenobarbital induction.
-
At the end of the experiment, euthanize the mice and collect liver tissue and blood (plasma).
-
-
Sample Processing:
-
Biochemical Analysis:
-
Measure ALA and PBG levels in urine, plasma, and liver homogenates using a validated LC-MS/MS method.
-
-
Gene Expression Analysis (Optional):
-
Extract RNA from a portion of the liver tissue to quantify Alas1 mRNA knockdown by qPCR, as described in the in vitro protocol.
-
Visualizations
Signaling Pathway: this compound's Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the Hepatic Transcriptome Following Phenobarbital Induction in Mice with AIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNAi therapy with this compound significantly reduces attack rates in acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a targeted treatment for acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Models of the Human Porphyrias: Contributions Toward Understanding Disease Pathogenesis and the Development of New Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic strategies for acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rbm.iqvia.com [rbm.iqvia.com]
- 10. Reagent Protocols | Arizona Genetics Core [uagc.arl.arizona.edu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. niaid.nih.gov [niaid.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Studying Acute Porphyria Pathophysiology with Givosiran
For Researchers, Scientists, and Drug Development Professionals
Abstract
Givosiran: Mechanism of Action
This compound is an RNA interference (RNAi) therapeutic designed for targeted delivery to hepatocytes.[9] It consists of a double-stranded siRNA conjugated to a trivalent N-acetylgalactosamine (GalNAc) ligand.[3][10] This GalNAc moiety binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes, facilitating rapid internalization of the drug into liver cells.[1][3][11]
The Heme Synthesis Pathway and AHP Pathophysiology
References
- 1. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound: a targeted treatment for acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Heme synthesis, porphyria, and the new RNAi therapeutic Givlaari (this compound) – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. A Drug-Drug Interaction Study Evaluating the Effect of this compound, a Small Interfering Ribonucleic Acid, on Cytochrome P450 Activity in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RNA interference therapy in acute hepatic porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phase 3 Trial of RNAi Therapeutic this compound for Acute Intermittent Porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Murine Models of the Human Porphyrias: Contributions Toward Understanding Disease Pathogenesis and the Development of New Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected results in Givosiran in vitro experiments
Welcome to the technical support center for Givosiran in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup and troubleshooting for unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vitro?
This compound is a small interfering RNA (siRNA) therapeutic designed to specifically target and degrade the messenger RNA (mRNA) of aminolevulinate synthase 1 (ALAS1).[1][2] In an in vitro setting, this compound is taken up by liver cells, primarily hepatocytes, through the asialoglycoprotein receptor (ASGPR) due to its N-acetylgalactosamine (GalNAc) conjugate.[1][3][4] Once inside the cell, it utilizes the RNA interference (RNAi) pathway to silence the ALAS1 gene, leading to a reduction in ALAS1 mRNA and, consequently, ALAS1 protein levels.
Q2: Which cell lines are most appropriate for in vitro experiments with this compound?
The choice of cell line is critical for obtaining relevant results. Given this compound's hepatocyte-specific targeting via the ASGPR, the following are recommended:
-
Primary Human Hepatocytes: These are considered the gold standard as they most closely mimic the in vivo environment. However, they can be challenging to culture and maintain.
-
HepaRG™ Cells: This human-derived cell line is a reliable alternative as these cells can be differentiated into hepatocyte-like cells that express key liver-specific functions, including ASGPR.
-
HepG2 and Hep3B Cells: These are human hepatocellular carcinoma cell lines that are also used. It's important to verify the expression of ASGPR in the specific clone being used, as expression levels can vary.
Q3: What are the recommended starting concentrations for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell type and experimental conditions. Based on available data, a starting point for dose-response experiments is in the nanomolar (nM) range. An IC50 value of 0.026 nM has been reported for ALAS1 mRNA inhibition in Hep3B cells. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How long does it take to observe a knockdown of ALAS1 after this compound treatment?
The kinetics of ALAS1 knockdown will depend on several factors, including the cell type, the concentration of this compound used, and the turnover rate of ALAS1 mRNA and protein. Generally, you can expect to see a significant reduction in ALAS1 mRNA levels within 24 to 48 hours of treatment. The reduction in ALAS1 protein levels will likely be observed after a longer period, typically between 48 and 96 hours, due to the time required for the existing protein to be degraded. The half-life of the ALAS1 protein can influence the timing of this observation.[5]
Troubleshooting Unexpected Results
Issue 1: Little to no knockdown of ALAS1 mRNA is observed.
| Potential Cause | Troubleshooting Step |
| Low Transfection Efficiency/Uptake | For cell lines that require transfection reagents, ensure that the chosen reagent is suitable for hepatocytes and that the protocol is optimized. If relying on ASGPR-mediated uptake, confirm that your cell line expresses sufficient levels of the receptor. |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wider range of concentrations to ensure you are in the effective range. |
| Incorrect Timing of Analysis | Harvest cells at different time points (e.g., 24, 48, 72 hours) to capture the peak of mRNA knockdown. |
| Degraded this compound | Ensure proper storage and handling of the this compound stock solution to prevent degradation by RNases. |
| Issues with qPCR Assay | Verify the efficiency and specificity of your primers and probe for ALAS1. Use a validated positive control siRNA targeting a housekeeping gene to confirm your experimental system is working. |
Issue 2: Significant ALAS1 mRNA knockdown is observed, but there is minimal reduction in ALAS1 protein.
| Potential Cause | Troubleshooting Step |
| Insufficient Time for Protein Turnover | Extend the incubation time after this compound treatment to allow for the degradation of the existing ALAS1 protein. The half-life of ALAS1 protein should be considered.[5] |
| Western Blot Inefficiency | Optimize your Western blot protocol, including antibody concentration, incubation times, and transfer conditions. Use a positive control cell lysate with known ALAS1 expression to validate your antibody and detection system. |
| Compensatory Mechanisms | In some cellular contexts, there may be compensatory mechanisms that affect protein translation or stability. This is a complex biological question that may require further investigation. |
Issue 3: High cell toxicity or death is observed after treatment.
| Potential Cause | Troubleshooting Step |
| High this compound Concentration | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your specific cell line. Lower the concentration used in your experiments. |
| Off-target Effects | While this compound is designed to be highly specific, off-target effects are a possibility with any siRNA. If toxicity persists at effective knockdown concentrations, consider performing a transcriptome analysis (e.g., RNA-seq) to identify potential off-target gene silencing. |
| Transfection Reagent Toxicity | If using a transfection reagent, ensure that the concentration and incubation time are optimized to minimize toxicity. Include a "reagent only" control to assess its contribution to cell death. |
Experimental Protocols
Key Experiment 1: In Vitro this compound Treatment and ALAS1 mRNA Knockdown Analysis
Objective: To determine the dose-dependent effect of this compound on ALAS1 mRNA expression in hepatocytes.
Methodology:
-
Cell Culture: Plate primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepaRG) in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
This compound Treatment: Prepare a serial dilution of this compound in a suitable cell culture medium. A suggested starting range is from 0.01 nM to 100 nM. Include a vehicle control (medium without this compound).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for a predetermined time course (e.g., 24, 48, and 72 hours).
-
RNA Extraction: At each time point, lyse the cells and extract total RNA using a commercially available kit, following the manufacturer's instructions.
-
Quantitative Real-Time PCR (qPCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers and a probe specific for ALAS1.
-
Use a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative ALAS1 mRNA expression using the ΔΔCt method.
-
Key Experiment 2: ALAS1 Protein Knockdown Analysis by Western Blot
Objective: To assess the reduction in ALAS1 protein levels following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-3 from the mRNA knockdown protocol. A longer incubation time (e.g., 48, 72, and 96 hours) is recommended for protein analysis.
-
Protein Extraction: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot:
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ALAS1.
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the ALAS1 band intensity to a loading control protein (e.g., β-actin, GAPDH).
-
Data Presentation
Table 1: Example of ALAS1 mRNA Knockdown Data
| This compound Concentration (nM) | Incubation Time (hours) | Mean % ALAS1 mRNA Remaining (± SD) |
| 0 (Vehicle) | 48 | 100 ± 5.2 |
| 0.01 | 48 | 85 ± 4.1 |
| 0.1 | 48 | 52 ± 3.5 |
| 1 | 48 | 21 ± 2.8 |
| 10 | 48 | 8 ± 1.9 |
| 100 | 48 | 5 ± 1.2 |
Table 2: Example of ALAS1 Protein Knockdown Data
| This compound Concentration (nM) | Incubation Time (hours) | Mean % ALAS1 Protein Remaining (± SD) |
| 0 (Vehicle) | 72 | 100 ± 8.1 |
| 1 | 72 | 45 ± 6.3 |
| 10 | 72 | 15 ± 4.7 |
| 100 | 72 | 9 ± 3.1 |
Visualizations
This compound's mechanism of action in a hepatocyte.
Experimental workflow for this compound in vitro studies.
Troubleshooting decision tree for this compound experiments.
References
- 1. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of acute hepatic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA interference therapy in acute hepatic porphyrias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential regulation of human ALAS1 mRNA and protein levels by heme and cobalt protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Givosiran for Cultured Hepatocyte Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Givosiran in cultured hepatocyte studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in hepatocytes?
This compound is a small interfering RNA (siRNA) therapeutic designed to specifically target and degrade the messenger RNA (mRNA) of aminolevulinate synthase 1 (ALAS1) in the liver.[1][2][3][4] ALAS1 is the rate-limiting enzyme in the heme biosynthesis pathway.[2] this compound is conjugated to N-acetylgalactosamine (GalNAc), which binds to the asialoglycoprotein receptor (ASGPR) highly expressed on the surface of hepatocytes.[1][2][5][6] This targeted delivery mechanism allows for the uptake of this compound into hepatocytes without the need for traditional transfection reagents.[7] Once inside the cell, this compound utilizes the RNA interference (RNAi) pathway to silence the ALAS1 gene, leading to a reduction in ALAS1 protein levels.[1][3]
Q2: Do I need a transfection reagent to deliver this compound to cultured hepatocytes?
No, a key advantage of the GalNAc conjugation is that it facilitates receptor-mediated endocytosis of this compound into hepatocytes via the ASGPR receptor.[5][7] This eliminates the need for transfection reagents, which can be a source of cytotoxicity and variability in primary hepatocyte cultures.[7]
Q3: What is a good starting concentration for this compound in my hepatocyte culture?
While specific in vitro dose-response data for this compound is not extensively published, a concentration of 5 µM has been used in in vitro metabolic stability studies.[8] For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific hepatocyte cell model and experimental conditions. A suggested starting range could be from nanomolar (nM) to low micromolar (µM) concentrations, based on typical siRNA experiments.[9]
Q4: How long does it take to see a knockdown of ALAS1 mRNA after this compound treatment?
The knockdown of target mRNA by siRNA is a relatively rapid process. Significant reductions in mRNA levels can typically be observed within 24 to 48 hours post-treatment.[10] However, the optimal time point should be determined empirically for your experimental system.
Q5: What are the best cell models for in vitro this compound studies?
Primary human hepatocytes are considered the gold standard as they most closely represent the in vivo liver environment and express the necessary ASGPR for this compound uptake.[11] Human hepatoma cell lines like HepG2 and Hep3B also express ASGPR and can be used, with Hep3B cells showing robust knockdown with GalNAc-conjugated siRNAs.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low ALAS1 mRNA Knockdown | Suboptimal this compound Concentration: The concentration of this compound may be too low to achieve effective silencing. | Perform a dose-response experiment to identify the optimal concentration. Start with a range from nM to low µM.[9] |
| Insufficient Incubation Time: The duration of treatment may not be long enough for this compound to be taken up and mediate mRNA degradation. | Extend the incubation time. A time course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration.[10] | |
| Low ASGPR Expression: The hepatocyte model being used may have low expression of the asialoglycoprotein receptor (ASGPR), which is necessary for this compound uptake. | Verify ASGPR expression in your cell model using techniques like qPCR or western blotting. Consider using a different hepatocyte cell line or primary hepatocytes with known high ASGPR expression.[5] | |
| Degraded this compound: The this compound solution may have degraded due to improper storage or handling. | Ensure this compound is stored according to the manufacturer's instructions and handle using RNase-free techniques to prevent degradation.[12] | |
| High Cell Toxicity/Death | High this compound Concentration: Although generally well-tolerated, very high concentrations of siRNAs can sometimes lead to off-target effects and cytotoxicity. | Reduce the concentration of this compound used. Perform a cytotoxicity assay (e.g., resazurin-based) to determine the maximum non-toxic concentration.[13] |
| Poor Cell Health: The hepatocytes may have been in poor health prior to treatment, making them more susceptible to any experimental manipulation. | Ensure cells are healthy and have a high viability before starting the experiment. Maintain proper cell culture conditions.[12] | |
| Contamination: Bacterial or fungal contamination in the cell culture can lead to cell death. | Regularly check for and test for contamination. Maintain sterile cell culture techniques.[10] | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and careful pipetting to seed a consistent number of cells in each well. |
| Pipetting Errors: Inaccurate pipetting of this compound can lead to different final concentrations in each well. | Use calibrated pipettes and proper pipetting techniques. | |
| Edge Effects in Multi-well Plates: Wells on the outer edges of a plate can be prone to evaporation, leading to changes in concentration and cell health. | Avoid using the outer wells of the plate for experimental conditions, or ensure proper humidification of the incubator. | |
| Off-Target Effects | High this compound Concentration: High concentrations of siRNA can sometimes lead to the silencing of unintended genes. | Use the lowest effective concentration of this compound that achieves the desired level of ALAS1 knockdown. |
| Sequence-Specific Off-Targeting: The siRNA sequence may have partial homology to other mRNAs. | Include a non-targeting siRNA control in your experiments to assess for non-specific effects. |
Experimental Protocols
Protocol 1: this compound Treatment of Cultured Hepatocytes
-
Cell Seeding: Plate primary human hepatocytes or a suitable hepatocyte cell line (e.g., Hep3B) in a multi-well plate at a density that will result in approximately 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in the appropriate hepatocyte culture medium and incubate under standard conditions (e.g., 37°C, 5% CO2).
-
This compound Preparation: Prepare a stock solution of this compound in nuclease-free water or buffer. From the stock solution, prepare a series of dilutions in serum-free culture medium to achieve the desired final concentrations for your dose-response experiment.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound) and a non-targeting siRNA control.
-
Incubation: Incubate the cells with this compound for the desired duration (e.g., 24-72 hours).
-
Endpoint Analysis: After incubation, proceed with downstream analysis such as RNA extraction for ALAS1 mRNA quantification or cell viability assays.
Protocol 2: Quantification of ALAS1 mRNA by RT-qPCR
-
RNA Extraction: Following this compound treatment, lyse the cells and extract total RNA using a commercially available RNA extraction kit, following the manufacturer's protocol. Ensure to use RNase-free techniques throughout the procedure.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for ALAS1 and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Data Analysis: Calculate the relative expression of ALAS1 mRNA using the delta-delta Ct method, normalizing the data to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.
Protocol 3: Cell Viability Assessment using a Resazurin-Based Assay
-
This compound Treatment: Treat cultured hepatocytes with a range of this compound concentrations as described in Protocol 1.
-
Resazurin (B115843) Addition: At the end of the treatment period, add a resazurin-based reagent to the culture medium in each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow viable cells to metabolize resazurin into the fluorescent product, resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (typically around 560 nm excitation and 590 nm emission).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. A decrease in fluorescence indicates reduced cell viability.
Visualizations
Caption: this compound cellular uptake and mechanism of action in hepatocytes.
Caption: Experimental workflow for this compound studies in cultured hepatocytes.
Caption: Logical troubleshooting flow for optimizing this compound experiments.
References
- 1. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a targeted treatment for acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Improving Drug Discovery by Nucleic Acid Delivery in Engineered Human Microlivers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. An improved resazurin-based cytotoxicity assay for hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Givosiran Delivery in Primary Cell Cultures: A Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Givosiran in primary cell cultures. Overcome common challenges to ensure efficient delivery and robust, reproducible results in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small interfering RNA (siRNA) therapeutic designed to silence the ALAS1 gene, which codes for the aminolevulinate synthase 1 enzyme.[1][2] It is conjugated to a trivalent N-acetylgalactosamine (GalNAc) ligand that targets it specifically to hepatocytes.[1][2] The GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells.[3][4] Following binding, this compound is internalized into the cell via endocytosis. Inside the cell, it engages the RNA-induced silencing complex (RISC), which then cleaves the target ALAS1 messenger RNA (mRNA), preventing protein production and reducing the accumulation of toxic heme precursors.[1]
Q2: I am observing low ALAS1 knockdown efficiency in my primary hepatocyte culture. What are the potential causes?
Low knockdown efficiency is one of the most common challenges and can stem from several factors:
-
Suboptimal ASGPR Expression: this compound uptake is entirely dependent on the asialoglycoprotein receptor (ASGPR). Primary hepatocytes, especially in standard 2D monolayer cultures, can rapidly de-differentiate and downregulate the expression of key hepatic proteins, including ASGPR.[5][6][7] Proliferating hepatocytes in culture have been shown to have lowered ASGPR concentration on the cell surface.[5][8]
-
Incorrect this compound Concentration: The optimal concentration for in vitro work may vary. Insufficient concentration will lead to poor knockdown, while excessive concentrations could lead to off-target effects.
-
Insufficient Incubation Time: Unlike lipid-based transfection which forces entry, ASGPR-mediated uptake is a biological process. The onset of knockdown via this "free uptake" method is significantly delayed compared to transfection, often requiring 24-48 hours to observe a robust effect.[9][10]
-
Poor Cell Health: Primary hepatocytes are sensitive. Suboptimal culture conditions, improper thawing techniques, or high passage numbers can lead to poor cell health and reduced metabolic activity, impairing their ability to internalize and process the siRNA.[11]
Q3: My primary hepatocytes show signs of cytotoxicity or reduced viability after treatment with this compound. What should I do?
While the GalNAc conjugate itself is generally considered safe and may even reduce the cytotoxicity of the parent oligonucleotide, toxicity can still occur.[12]
-
Rule out Off-Target Effects: At high concentrations, hepatotoxicity from GalNAc-siRNAs is often caused by off-target, miRNA-like binding of the siRNA seed region to unintended mRNAs.[13][14][15] This is a sequence-dependent effect. The primary solution is to perform a dose-response experiment to find the lowest effective concentration that maximizes on-target knockdown while minimizing toxicity.
-
Assess Culture Conditions: Ensure your primary cells are healthy. Review your cell seeding density, media quality, and overall culture practice. Stressed cells are more susceptible to any treatment.
-
Use Advanced Culture Models: Consider using 3D spheroid cultures or micropatterned co-culture systems. These models better mimic the in vivo liver environment, maintain hepatocyte phenotype and function for longer periods, and can be more predictive for toxicity studies.[6][11][16][17]
Q4: How does this compound delivery in a 2D monolayer culture compare to a 3D spheroid model?
3D spheroid cultures are generally superior for long-term studies and for maintaining the physiological relevance of primary hepatocytes.[6][16]
-
ASGPR Expression: Hepatocytes in 3D spheroids maintain higher and more stable expression of crucial proteins, including ASGPR, compared to 2D monolayers where expression can decline rapidly.[6][16] This leads to more efficient and consistent this compound uptake.
-
Cellular Function: 3D models better preserve hepatic functions, such as the activity of metabolic enzymes (e.g., CYPs).[7][16] This is critical if you are studying the downstream effects of ALAS1 knockdown on cellular metabolism.
-
Sensitivity to Toxicity: Spheroid cultures have been shown to be more sensitive in detecting hepatotoxicity upon long-term exposure, providing a more accurate safety assessment.[16]
Troubleshooting Guide
If you are encountering suboptimal results, use the following guide to diagnose and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| Low or No ALAS1 Knockdown | 1. Low ASGPR Expression: Hepatocytes have de-differentiated in culture. | • Confirm ASGPR expression via immunofluorescence or Western blot.• Use freshly isolated/thawed, low-passage hepatocytes.• Switch to a 3D spheroid or co-culture model to maintain phenotype.[11][16]• Ensure culture media contains appropriate supplements to maintain differentiation. |
| 2. Suboptimal this compound Concentration: Dose is too low. | • Perform a dose-response curve (e.g., 1 nM to 100 nM) to determine the optimal concentration for your specific cell batch and culture system. | |
| 3. Insufficient Incubation Time: The endosomal escape process takes time. | • Extend incubation time to at least 48 hours before assessing knockdown.[9][10] For time-course experiments, include 24h, 48h, and 72h time points. | |
| High Cell Death / Cytotoxicity | 1. Off-Target Effects: this compound concentration is too high, causing sequence-dependent toxicity. | • Lower the this compound concentration. Determine the lowest effective dose from your dose-response curve.• Ensure your control is a non-targeting GalNAc-siRNA with a similar chemical modification pattern, not just untreated cells.[13] |
| 2. Poor Cell Health: Cells were stressed prior to or during the experiment. | • Review cell handling and culture protocols. Ensure optimal seeding density and viability post-thawing.• Change media 4-6 hours after seeding to remove cryopreservative residue. | |
| High Well-to-Well Variability | 1. Inconsistent Seeding Density: Uneven cell numbers across wells. | • Ensure a homogenous single-cell suspension before plating. Mix gently before aliquoting to each well. |
| 2. Edge Effects: Wells on the edge of the plate are subject to different evaporation rates. | • Avoid using the outermost wells of the culture plate for data collection. Fill them with sterile PBS or media to create a humidity barrier. | |
| 3. Inconsistent Reagent Addition: Pipetting errors. | • Use a multichannel pipette for adding this compound and other reagents. Ensure proper mixing of this compound in the media before adding to cells. |
Quantitative Data
The following tables provide representative data for the efficacy and safety of GalNAc-conjugated siRNAs in primary hepatocyte cultures. Note that specific values for this compound may vary based on experimental conditions, cell donor, and culture format.
Table 1: Representative Knockdown Efficiency of a GalNAc-siRNA in Primary Human Hepatocytes Data is illustrative for a potent GalNAc-siRNA conjugate after 48 hours of incubation.
| Concentration | Target mRNA Knockdown (%) |
| 0.1 nM | 25% ± 5% |
| 1 nM | 75% ± 8% |
| 10 nM | 92% ± 4% |
| 50 nM | 95% ± 3% |
| 100 nM | 96% ± 3% |
Table 2: Representative Cytotoxicity Profile of a GalNAc-siRNA in Primary Human Hepatocytes Cell viability assessed via ATP assay (e.g., CellTiter-Glo®) after 48 hours of incubation.
| Concentration | Cell Viability (% of Untreated Control) |
| 1 nM | 100% ± 4% |
| 10 nM | 98% ± 5% |
| 50 nM | 96% ± 6% |
| 100 nM | 91% ± 7% |
| 500 nM | 82% ± 9% |
Detailed Experimental Protocol
This protocol provides a general framework for treating primary hepatocytes with this compound and assessing ALAS1 gene knockdown.
Materials:
-
Cryopreserved or fresh primary hepatocytes (e.g., human, mouse, rat)
-
Collagen-coated cell culture plates (e.g., 96-well or 24-well)
-
Hepatocyte culture medium (e.g., Williams' Medium E with appropriate supplements)
-
This compound solution
-
Non-targeting control GalNAc-siRNA
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer for RNA extraction
-
RNA isolation kit
-
qRT-PCR reagents (reverse transcriptase, primers/probes for ALAS1 and a housekeeping gene like GAPDH)
Procedure:
-
Cell Seeding:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Perform a cell count and viability assessment.
-
Seed cells onto collagen-coated plates at a density that will achieve a confluent monolayer (e.g., 50,000 cells/well for a 96-well plate).
-
Allow cells to attach for 4-6 hours in a humidified incubator at 37°C and 5% CO₂.
-
After attachment, gently aspirate the seeding medium and replace it with fresh, pre-warmed culture medium.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound and a non-targeting control siRNA in fresh hepatocyte culture medium. (Refer to Table 1 for a suggested concentration range).
-
Aspirate the medium from the attached cells.
-
Add the medium containing the siRNA conjugates to the respective wells. Include "untreated" wells that receive fresh medium only.
-
-
Incubation:
-
Incubate the plates for the desired duration (a 48-hour time point is recommended for initial knockdown assessment) at 37°C and 5% CO₂.
-
-
Cell Lysis and RNA Isolation:
-
After incubation, aspirate the medium and wash the cells once with sterile PBS.
-
Add cell lysis buffer to each well and incubate according to the RNA isolation kit manufacturer's instructions.
-
Isolate total RNA from the cell lysates. Ensure to perform a DNase treatment step to remove any genomic DNA contamination.
-
Quantify the RNA and assess its purity (A260/A280 ratio).
-
-
qRT-PCR Analysis:
-
Synthesize cDNA from the isolated RNA using a reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using primers and probes specific for ALAS1 and a stable housekeeping gene.
-
Run all samples in triplicate.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the ALAS1 Ct values to the housekeeping gene Ct values (ΔCt).
-
Calculate the relative change in gene expression compared to the untreated or non-targeting control samples using the ΔΔCt method.
-
Convert the relative expression to a percentage of knockdown.
-
Visual Guides: Pathways and Workflows
Caption: this compound binds to ASGPR, is internalized, and loads into RISC to cleave ALAS1 mRNA.
Caption: Experimental workflow for this compound treatment and analysis in primary hepatocytes.
Caption: Decision tree for troubleshooting low this compound-mediated knockdown in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a targeted treatment for acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GalNAc Conjugates for Hepatic Targeted Delivery of siRNA - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of asialoglycoprotein receptor expression in rat hepatocytes cultured under proliferative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing Receptor Activation in 2D and 3D Cultured Hepatocytes: Responses to a Single Compound and a Complex Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in 2D and 3D in vitro systems using primary hepatocytes, alternative hepatocyte sources and non-parenchymal liver cells and their use in investigating mechanisms of hepatotoxicity, cell signaling and ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of asialoglycoprotein receptor expression in rat hepatocytes cultured under proliferative conditions. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. GalNAc Conjugation Attenuates the Cytotoxicity of Antisense Oligonucleotide Drugs in Renal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Selection of GalNAc-conjugated siRNAs with limited off-target-driven rat hepatotoxicity | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Hepatic 2D Sandwich Cultures and 3D Spheroids for Long-term Toxicity Applications: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Givosiran-Induced Cytotoxicity in Cell-Based Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential givosiran-induced cytotoxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small interfering RNA (siRNA) therapeutic designed to treat acute hepatic porphyria (AHP).[1][2] It specifically targets the messenger RNA (mRNA) of aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme in the heme biosynthesis pathway in the liver.[2][3] By degrading ALAS1 mRNA, this compound reduces the production of neurotoxic intermediates, aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), which are responsible for the symptoms of AHP.[1][3] this compound is conjugated to N-acetylgalactosamine (GalNAc), which facilitates its targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR).[4][5]
Q2: Is this compound expected to be cytotoxic in cell-based assays?
While this compound is designed for high specificity to hepatocytes, like other siRNA-based therapeutics, it can exhibit cytotoxicity in in vitro settings. This can be due to several factors, including:
-
On-target effects: The intended suppression of ALAS1 could potentially impact cell health in some hepatocyte models.[1]
-
Off-target effects: The siRNA sequence may have partial complementarity to other mRNAs, leading to their unintended degradation and subsequent cellular stress.[6][7]
-
Innate immune activation: Double-stranded RNAs can be recognized by pattern recognition receptors (e.g., Toll-like receptors), triggering an innate immune response that can lead to inflammation and cell death.[6][7]
Q3: What are the common assays to measure this compound-induced cytotoxicity?
Several standard cell-based assays can be used to assess cytotoxicity:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.
-
Caspase-3/7 Assay: Measures the activity of key executioner caspases involved in apoptosis (programmed cell death).
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed across all treatment groups, including controls.
| Potential Cause | Troubleshooting Step |
| Transfection Reagent Toxicity | 1. Optimize the concentration of the transfection reagent by performing a dose-response curve with a control siRNA.[8][9] 2. Reduce the incubation time of the transfection complex with the cells. 3. Ensure the transfection reagent is compatible with your cell line.[9] |
| Poor Cell Health | 1. Use healthy, low-passage number cells for your experiments. 2. Ensure proper cell seeding density; both too low and too high densities can increase susceptibility to stress.[8] 3. Avoid using antibiotics in the culture medium during and immediately after transfection, as they can be toxic to permeabilized cells.[10] |
| Contamination | 1. Regularly test cell cultures for mycoplasma contamination. 2. Use aseptic techniques and sterile reagents. |
Issue 2: this compound treatment shows significantly higher cytotoxicity compared to the negative control siRNA.
| Potential Cause | Troubleshooting Step |
| High this compound Concentration | 1. Perform a dose-response experiment to determine the optimal concentration of this compound that achieves target knockdown with minimal cytotoxicity.[10] 2. Start with a low concentration and titrate up. |
| Off-Target Effects | 1. Use a validated negative control siRNA with a scrambled sequence that has no known homology to the target genome.[10] 2. Consider using a second, different negative control siRNA to confirm the results. 3. Perform a rescue experiment by co-transfecting with a plasmid expressing a version of the off-target gene that is resistant to the this compound siRNA. |
| Innate Immune Response | 1. Use the lowest effective concentration of this compound. 2. Consider using a different transfection reagent that is known to have lower immunogenicity. |
Data Presentation: Representative Cytotoxicity Data
The following tables provide examples of how to structure quantitative data from cytotoxicity assays. The values presented are for illustrative purposes only and will vary depending on the cell line, assay conditions, and this compound concentration.
Table 1: Cell Viability (MTT Assay) in HepG2 Cells 48h Post-Transfection
| Treatment | Concentration (nM) | % Cell Viability (Mean ± SD) |
| Untreated Cells | - | 100 ± 5.2 |
| Mock (Transfection Reagent Only) | - | 95 ± 6.1 |
| Negative Control siRNA | 10 | 92 ± 5.8 |
| Negative Control siRNA | 50 | 88 ± 7.3 |
| This compound | 10 | 85 ± 6.5 |
| This compound | 50 | 65 ± 8.1 |
| Staurosporine (Positive Control) | 1 µM | 15 ± 4.2 |
Table 2: Membrane Integrity (LDH Assay) in HepG2 Cells 48h Post-Transfection
| Treatment | Concentration (nM) | % Cytotoxicity (Mean ± SD) |
| Untreated Cells | - | 0 ± 2.1 |
| Mock (Transfection Reagent Only) | - | 5 ± 3.4 |
| Negative Control siRNA | 10 | 8 ± 4.1 |
| Negative Control siRNA | 50 | 12 ± 5.5 |
| This compound | 10 | 18 ± 6.2 |
| This compound | 50 | 42 ± 9.3 |
| Lysis Buffer (Positive Control) | - | 100 ± 7.9 |
Table 3: Apoptosis Induction (Caspase-3/7 Assay) in HepG2 Cells 24h Post-Transfection
| Treatment | Concentration (nM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| Untreated Cells | - | 1.0 ± 0.2 |
| Mock (Transfection Reagent Only) | - | 1.2 ± 0.3 |
| Negative Control siRNA | 10 | 1.5 ± 0.4 |
| Negative Control siRNA | 50 | 2.1 ± 0.6 |
| This compound | 10 | 3.5 ± 0.8 |
| This compound | 50 | 7.8 ± 1.5 |
| Staurosporine (Positive Control) | 1 µM | 15.2 ± 2.1 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Transfection:
-
Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol. Include mock, negative control siRNA, and a range of this compound concentrations.
-
Add the complexes to the cells and incubate for the desired time period (e.g., 48 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
Protocol 2: Caspase-3/7 Assay for Apoptosis
-
Cell Seeding and Transfection: Follow steps 1 and 2 from the MTT assay protocol, but incubate for a shorter period (e.g., 24 hours) as apoptosis is an earlier event.
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).
-
Lysis and Caspase Activation:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the caspase-3/7 reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Express the results as a fold change in activity compared to the untreated control.
Visualizations
Caption: Mechanism of action of this compound in hepatocytes.
Caption: General workflow for assessing this compound-induced cytotoxicity.
Caption: Potential pathways of siRNA-induced cytotoxicity.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound: a targeted treatment for acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sitoolsbiotech.com [sitoolsbiotech.com]
- 8. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 9. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Mitigating Off-Target Effects of Givosiran in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Givosiran in a preclinical setting. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes Observed Post-Givosiran Treatment
You've treated your cells or animal models with this compound and observe a phenotype that is not readily explained by the silencing of ALAS1.
Possible Cause: Off-target effects, where this compound's guide strand binds to and silences unintended mRNA transcripts due to partial sequence complementarity. This is often mediated by the "seed region" (nucleotides 2-8 of the guide strand).
Troubleshooting Steps:
-
Confirm On-Target Silencing: First, verify the efficient knockdown of the intended target, ALAS1, at both the mRNA and protein levels using quantitative PCR (qPCR) and Western blot, respectively.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the minimal concentration of this compound required for robust ALAS1 silencing. Off-target effects are often concentration-dependent, and using the lowest effective dose can minimize them.[1]
-
Use a Scrambled Control: Always include a negative control siRNA with a scrambled sequence that has no known homology to any gene in your model system. This helps differentiate sequence-specific off-target effects from non-specific effects of the siRNA delivery system or the RNAi machinery.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing an ALAS1 variant that is resistant to this compound (e.g., by introducing silent mutations in the this compound binding site). If the phenotype is reversed, it is likely an on-target effect. If it persists, an off-target effect is more probable.
-
Transcriptome-Wide Analysis: If the unexpected phenotype is significant and reproducible, consider a transcriptome-wide analysis (e.g., RNA-sequencing) to identify potential off-target genes.
Issue 2: RNA-Sequencing Data Reveals Downregulation of Multiple Non-Target Genes
Your RNA-seq analysis of this compound-treated samples shows statistically significant downregulation of several genes besides ALAS1.
Possible Cause: Seed-mediated off-target effects are the most likely cause. The seed region of the this compound guide strand may have complementarity to the 3' UTR of these downregulated genes.
Troubleshooting Steps:
-
Bioinformatic Analysis: Use a seed-matching tool to analyze the 3' UTRs of the downregulated genes for complementarity to the this compound seed region. A statistically significant enrichment of seed matches in the downregulated gene set is a strong indicator of off-target effects.
-
Validate with qPCR: Select a few of the most promising off-target candidates from your RNA-seq data and validate their downregulation using qPCR in independently treated samples.
-
Test a Modified this compound Sequence: If you have the capability, synthesize a this compound variant with chemical modifications in the seed region (e.g., 2'-O-methyl modifications at position 2 of the guide strand).[2] These modifications can disrupt seed-mediated off-target binding with minimal impact on on-target activity.
-
Pool Multiple siRNAs: For in vitro experiments, pooling multiple siRNAs targeting different regions of the ALAS1 transcript can reduce the concentration of any single siRNA, thereby minimizing its specific off-target signature.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small interfering RNA (siRNA) that targets the messenger RNA (mRNA) of aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme in the heme biosynthesis pathway in the liver.[4] this compound is conjugated to N-acetylgalactosamine (GalNAc), which allows it to be specifically taken up by hepatocytes via the asialoglycoprotein receptor (ASGPR).[5] Once inside the cell, the antisense (guide) strand of this compound is loaded into the RNA-induced silencing complex (RISC). This complex then binds to and cleaves the ALAS1 mRNA, leading to its degradation and a reduction in the synthesis of the ALAS1 enzyme.[5]
Q2: What are the known chemical modifications of this compound and why are they important?
A2: this compound incorporates several chemical modifications to enhance its stability, potency, and specificity. These include:
-
2'-O-methyl and 2'-fluoro modifications on the ribose sugar moieties to protect against nuclease degradation and improve binding affinity to the target mRNA.[5]
-
Phosphorothioate linkages at the ends of the siRNA strands to provide additional protection against nucleases.[5]
-
N-acetylgalactosamine (GalNAc) conjugation to the sense strand for targeted delivery to hepatocytes.[5]
These modifications are crucial for its in vivo efficacy and contribute to minimizing off-target effects by improving the overall therapeutic index.
Q3: What are the main types of siRNA off-target effects?
A3: There are two main types of off-target effects:
-
Sequence-dependent off-target effects: These occur when the siRNA guide strand has partial complementarity to unintended mRNA transcripts, leading to their silencing. This is often mediated by the seed region (nucleotides 2-8) binding to the 3' UTR of off-target mRNAs, mimicking the action of microRNAs.[3]
-
Sequence-independent off-target effects: These are not related to the specific sequence of the siRNA and can be caused by the activation of the innate immune system (e.g., through Toll-like receptors) or by saturation of the cellular RNAi machinery.[6]
Q4: How can I design my experiments to proactively minimize this compound's off-target effects?
A4: To minimize off-target effects in your preclinical studies:
-
Use the lowest effective concentration: Determine the EC50 for ALAS1 knockdown and use a concentration at or slightly above this for your experiments.
-
Incorporate proper controls: Always include a non-targeting (scrambled) siRNA control and a mock-transfected control.
-
Use multiple siRNAs: If possible, use at least two different siRNAs targeting different regions of ALAS1 to ensure that the observed phenotype is not due to an off-target effect of a single siRNA.
-
Validate your findings: Confirm key results with an orthogonal method that does not rely on RNAi (e.g., a small molecule inhibitor, if available, or a genetic knockout/knock-in model).
Data on Off-Target Effects
While specific, publicly available preclinical transcriptome-wide off-target data for this compound is limited, the Australian Public Assessment Report for this compound states that it was screened against the 6 most likely off-target transcripts identified through in silico analysis, with no significant suppression of mRNA expression found.[4]
For illustrative purposes, the following table presents example data from a study on a different GalNAc-siRNA targeting the Ttr gene in primary mouse hepatocytes. This demonstrates how off-target effects can be quantified and presented.
Table 1: Example of Off-Target Gene Expression Changes Following GalNAc-siRNA Treatment in Primary Mouse Hepatocytes
| Gene Symbol | Description | Log2 Fold Change | p-value | Seed Match in 3' UTR |
| Ttr | Transthyretin | -3.5 | < 0.001 | On-Target |
| Off-Target Gene 1 | Example Gene 1 | -1.2 | < 0.05 | Yes |
| Off-Target Gene 2 | Example Gene 2 | -0.9 | < 0.05 | Yes |
| Off-Target Gene 3 | Example Gene 3 | -0.8 | < 0.05 | Yes |
| Data is hypothetical and for illustrative purposes, based on the types of findings in studies such as Schlegel et al., 2022. |
Table 2: Summary of Clinically Observed Adverse Reactions with this compound (for context in preclinical monitoring)
| Adverse Reaction | Frequency in Clinical Trials | Potential Preclinical Monitoring |
| Hepatic Toxicity | Elevated transaminases (ALT) in ~15% of patients[7] | Monitor liver function markers (ALT, AST) in animal models. Perform histopathology of liver tissue. |
| Renal Toxicity | Increased serum creatinine (B1669602) and decreased eGFR in ~15% of patients[7] | Monitor serum creatinine and BUN in animal models. Conduct urinalysis and renal histopathology. |
| Injection Site Reactions | Occurred in ~25% of patients[7] | Observe and score injection sites for erythema, edema, and other reactions in animal studies. |
| Anaphylactic Reaction | Reported[7] | Monitor animals for signs of hypersensitivity following administration. |
Experimental Protocols
Protocol 1: RNA-Sequencing for Off-Target Identification
Objective: To perform a transcriptome-wide analysis of gene expression changes in response to this compound treatment in hepatocytes.
Methodology:
-
Cell Culture and Treatment: Plate primary hepatocytes or a relevant liver cell line (e.g., HepG2) and allow them to adhere. Treat cells with this compound at the desired concentration and a non-targeting control siRNA. Include a mock-treated control.
-
RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a TRIzol-based method followed by a column purification kit. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA (RIN > 8) using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a sufficient depth (e.g., 20-30 million reads per sample).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and control groups.
-
Conduct pathway analysis and gene ontology enrichment on the differentially expressed genes.
-
Perform a seed-match analysis to correlate downregulated genes with the this compound seed sequence.
-
Protocol 2: qPCR for Validation of Off-Target Hits
Objective: To validate the downregulation of potential off-target genes identified from RNA-seq data.
Methodology:
-
Experimental Setup: Repeat the cell culture and this compound treatment as in the RNA-seq experiment, using biological triplicates.
-
RNA Extraction and cDNA Synthesis: Extract total RNA and synthesize cDNA using a reverse transcription kit.
-
Primer Design: Design and validate qPCR primers for the potential off-target genes and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up the qPCR reactions using a SYBR Green-based master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the delta-delta Ct method, normalizing to the housekeeping gene.[8]
Protocol 3: Cytotoxicity Assay
Objective: To assess the potential cytotoxicity of this compound in vitro.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: Treat the cells with a range of this compound concentrations, a non-targeting control siRNA, and a positive control for cytotoxicity (e.g., staurosporine). Include an untreated control.
-
Assay: After 24-72 hours, perform a cytotoxicity assay. Common methods include:
-
MTT Assay: Measures mitochondrial metabolic activity.[9]
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.[10]
-
Live/Dead Staining: Uses fluorescent dyes to differentiate live and dead cells.
-
-
Data Analysis: Measure the output (e.g., absorbance, fluorescence) and calculate the percentage of cell viability relative to the untreated control.
Visualizations
References
- 1. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 4. tga.gov.au [tga.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. qiagen.com [qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. air.unimi.it [air.unimi.it]
Strategies to improve Givosiran's efficacy in resistant cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Givosiran in cell lines. The following information addresses potential issues related to suboptimal efficacy and the development of resistance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an RNA interference (RNAi) therapeutic designed to specifically target and degrade the messenger RNA (mRNA) of aminolevulinic acid synthase 1 (ALAS1). In hepatic cells, this leads to a reduction in the ALAS1 enzyme levels, which in turn decreases the production of aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), the neurotoxic intermediates that accumulate in acute hepatic porphyria (AHP). This compound is conjugated to N-acetylgalactosamine (GalNAc) ligands that bind with high affinity to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes, facilitating its targeted delivery.
Q2: My cell line, which was initially responsive to this compound, is now showing a diminished effect. What are the potential mechanisms of acquired resistance?
Acquired resistance to siRNA therapeutics like this compound in cell lines can emerge from several molecular adaptations. Key potential mechanisms include:
-
Alterations in the RNAi Machinery: Mutations or changes in the expression of essential proteins in the RNAi pathway, such as Dicer or Argonaute 2 (Ago2), can hinder the processing and effectiveness of the siRNA.
-
Reduced Cellular Uptake: A decrease in the expression of the asialoglycoprotein receptor (ASGPR) on the cell surface can lead to reduced internalization of the GalNAc-conjugated this compound.
-
Enhanced Efflux: The upregulation of cellular efflux pumps could potentially actively transport this compound out of the cytoplasm, reducing its intracellular concentration.
-
Target Site Mutations: Although less common for siRNAs, mutations in the ALAS1 mRNA sequence targeted by this compound could interfere with siRNA binding and subsequent mRNA degradation.
-
Upregulation of Compensatory Pathways: Cells may activate alternative signaling pathways to bypass their reliance on the pathway this compound targets.
-
Epigenetic Modifications: Changes in DNA methylation or histone modifications can alter the expression of genes that contribute to a resistant phenotype.
Q3: How can I experimentally verify if my cell line has developed resistance to this compound?
To confirm resistance, a dose-response study comparing the parental (sensitive) and the suspected resistant cell line is recommended. A significant rightward shift in the IC50 value for ALAS1 mRNA or protein reduction in the resistant cell line would indicate decreased sensitivity.
Troubleshooting Guide
Issue 1: Suboptimal ALAS1 knockdown in a new hepatocyte cell line.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low ASGPR expression | Quantify ASGPR mRNA and protein levels via RT-qPCR and Western blot/flow cytometry. | Higher efficacy is expected in cell lines with higher ASGPR expression. |
| Inefficient this compound uptake | Quantify intracellular this compound levels using a labeled oligo or RT-qPCR-based methods. | Increased intracellular concentration should correlate with better knockdown. |
| Suboptimal cell health | Ensure cells are healthy, within a low passage number, and free of contamination. | Healthy, proliferating cells generally exhibit better transfection and uptake efficiency. |
| Incorrect this compound concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. | Identification of the EC50 for ALAS1 knockdown. |
Hypothetical Data: this compound Efficacy in Different Hepatocyte Cell Lines
| Cell Line | ASGPR Expression (Relative Units) | This compound Uptake (pmol/mg protein) | ALAS1 mRNA Knockdown (%) at 10 nM this compound |
| HepG2 | 1.0 | 5.2 | 85 |
| Huh-7 | 0.7 | 3.8 | 65 |
| Hep3B | 0.3 | 1.5 | 25 |
Issue 2: Gradual loss of this compound efficacy over multiple cell passages.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of a resistant cell population | Perform single-cell cloning to isolate and characterize resistant colonies. | Identification of clones with stable resistance to this compound. |
| Alterations in RNAi machinery | Assess the expression levels of key RNAi pathway components (Dicer, Ago2) in sensitive vs. resistant cells. | Downregulation of these components may explain the loss of efficacy. |
| Upregulation of compensatory pathways | Use pathway analysis tools (e.g., RNA-seq, phosphoproteomics) to identify upregulated survival pathways. | Identification of potential targets for combination therapy. |
Strategies to Improve Efficacy in Resistant Cell Lines
Strategy 1: Combination Therapy to Target Compensatory Pathways
If resistance is due to the upregulation of a compensatory survival pathway, a combination therapy approach may restore sensitivity.
Hypothetical Data: Combination Therapy in this compound-Resistant HepG2 Cells
| Treatment | ALAS1 mRNA Knockdown (%) | Cell Viability (%) |
| This compound (100 nM) | 20 | 85 |
| Pathway Inhibitor X (1 µM) | 5 | 90 |
| This compound (100 nM) + Inhibitor X (1 µM) | 75 | 40 |
Strategy 2: Enhancing Cellular Uptake
For cell lines with low ASGPR expression, alternative delivery methods can be explored to bypass the need for receptor-mediated endocytosis.
| Delivery Method | Principle | Applicability |
| Lipid Nanoparticle (LNP) Formulation | Encapsulates this compound, facilitating fusion with the cell membrane. | Cell lines with low ASGPR expression. |
| Electroporation | Creates transient pores in the cell membrane for this compound entry. | Difficult-to-transfect cell lines. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Initial Culture: Culture the parental hepatocyte cell line (e.g., HepG2) in standard growth medium.
-
Dose Escalation: Begin by treating the cells with a low concentration of this compound (e.g., the IC20).
-
Subculturing: Once the cells have recovered and are proliferating, subculture them and increase the this compound concentration by a small increment.
-
Repeat: Repeat the dose escalation and subculturing process over several months.
-
Isolation: Isolate single-cell clones from the high-dose culture and expand them.
-
Validation: Confirm the resistant phenotype by comparing the IC50 of the resistant clones to the parental cell line.
Protocol 2: Quantification of Intracellular this compound
This protocol utilizes a stem-loop RT-qPCR assay to quantify the guide strand of this compound.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Lysis: Wash the cells thoroughly with PBS to remove extracellular this compound and lyse the cells using a suitable lysis buffer.
-
Reverse Transcription (RT): Perform a specific RT reaction using a stem-loop RT primer that is complementary to the 3' end of the this compound guide strand.
-
qPCR: Use a TaqMan probe and primers specific to the this compound guide strand sequence to perform quantitative PCR.
-
Standard Curve: Generate a standard curve using known concentrations of the this compound guide strand oligonucleotide to quantify the amount in the cell lysate.
Visualizations
Caption: this compound binds to ASGPR, is endocytosed, and loads into RISC to degrade ALAS1 mRNA.
Caption: Potential mechanisms leading to reduced this compound efficacy in cell lines.
Caption: A logical workflow for troubleshooting suboptimal this compound efficacy.
Givosiran stability issues in long-term cell culture experiments
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during long-term cell culture experiments with givosiran.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the stability and handling of this compound in vitro.
Q1: What is this compound and how does it work?
This compound is a chemically modified small interfering RNA (siRNA) therapeutic. It is designed to specifically target and degrade the messenger RNA (mRNA) of aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme in the heme biosynthesis pathway.[1][2] By reducing ALAS1 mRNA, this compound decreases the production of neurotoxic heme intermediates, which is the therapeutic mechanism for treating acute hepatic porphyria (AHP).[1][2] To ensure delivery to liver cells (hepatocytes), this compound is conjugated to N-acetylgalactosamine (GalNAc), which binds to the asialoglycoprotein receptor (ASGPR) highly expressed on these cells.[2]
Q2: What chemical modifications does this compound have, and how do they affect its stability?
Q3: How long can I expect the gene silencing effect of this compound to last in a single in vitro experiment?
Q4: How should I store this compound for optimal stability?
Q5: Can I use this compound in cell lines other than hepatocytes?
This compound's uptake is highly targeted to hepatocytes due to the GalNAc ligand binding to the ASGPR.[2] Cell lines that do not express this receptor will not efficiently internalize this compound. Therefore, for in vitro experiments, it is essential to use hepatocyte-derived cell lines that express ASGPR, such as HepG2 or Huh-7 cells.
Troubleshooting Guides
Use these guides to resolve common issues during your long-term experiments with this compound.
Issue 1: Suboptimal or No Initial Knockdown of ALAS1
| Possible Cause | Troubleshooting Step |
| Inefficient Transfection | 1. Optimize Transfection Reagent: Ensure the chosen lipid-based transfection reagent is suitable for your cell line and follow the manufacturer's protocol. Perform a dose-response curve to find the optimal reagent concentration. 2. Cell Confluency: Transfect cells when they are 40-80% confluent.[8][9] Overly confluent or sparse cultures can lead to poor transfection efficiency. 3. Positive Control: Always include a validated positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) to confirm that the transfection procedure is working in your system.[7][10] 4. Reverse Transfection: Consider trying a reverse transfection protocol, where cells are plated and transfected simultaneously, as this can improve efficiency for some cell lines.[3][8] |
| Incorrect this compound Concentration | 1. Concentration Optimization: The optimal concentration of siRNA can vary between cell lines. Test a range of this compound concentrations (e.g., 5 nM to 50 nM) to determine the lowest effective concentration that provides significant knockdown without inducing cytotoxicity.[11][12] |
| Poor Cell Health | 1. Cell Passage Number: Use cells with a low passage number (ideally under 50) as their characteristics, including transfection efficiency, can change over time.[13] 2. Culture Conditions: Ensure cells are healthy and growing exponentially. Avoid using antibiotics in the media during transfection, as they can be toxic to permeabilized cells.[13] |
| Assay Issues | 1. qPCR vs. Western Blot: Assess knockdown at the mRNA level using RT-qPCR 24-48 hours post-transfection.[8] A lack of protein knockdown, as measured by Western blot, may be due to high protein stability, so allow sufficient time (48-96 hours) for the existing protein to be degraded.[8] 2. Primer/Antibody Validation: Ensure your qPCR primers for ALAS1 are specific and efficient. Validate the specificity of your ALAS1 antibody for Western blotting. |
Issue 2: Loss of ALAS1 Knockdown Over Time in Long-Term Cultures
| Possible Cause | Troubleshooting Step |
| Dilution Due to Cell Proliferation | 1. Monitor Cell Growth: Track the proliferation rate of your cell line. In rapidly dividing cells, the intracellular concentration of this compound will be halved with each cell division.[5] 2. Re-transfect Cells: For long-term knockdown in proliferating cells, a re-transfection schedule is necessary. Re-transfect the cells every 3-5 days, or as determined by a time-course experiment, to maintain a sufficient intracellular concentration of this compound. 3. Use Non-proliferating Cells: If experimentally feasible, consider using contact-inhibited or serum-starved cells to minimize the effect of dilution. |
| Degradation of this compound in Culture Medium | 1. Limit Exposure to Nucleases: While this compound is chemically modified for stability, prolonged incubation in serum-containing medium can lead to eventual degradation by extracellular nucleases.[4] 2. Regular Media Changes: If continuous exposure is required, change the media containing this compound every 2-3 days to provide a fresh supply and remove any degraded material. |
| Loss of Cell Responsiveness | 1. Monitor Cell Health: Long-term culture can lead to changes in cell phenotype or health. Regularly monitor cell morphology and viability. 2. Check Receptor Expression: In very long-term experiments, consider verifying the expression of the ASGPR to ensure the cellular uptake mechanism for this compound remains intact. |
Data on siRNA Stability
The stability of siRNA is crucial for the duration of its gene-silencing effect. Chemical modifications, like those in this compound, significantly enhance stability compared to unmodified siRNA. Below are tables summarizing representative stability data for unmodified and modified siRNAs in environments containing nucleases.
Table 1: Stability of Unmodified vs. Chemically Modified siRNA in Serum
This table illustrates the enhanced stability of chemically modified siRNAs in a high-nuclease environment like bovine serum.
| Time in 50% Bovine Serum | % Intact Unmodified siRNA | % Intact Modified siRNA (2'-O-Methyl & Aminopropyl) |
| 0 h | 100% | 100% |
| 1 h | ~30% | ~95% |
| 6 h | <5% | ~80% |
| 12 h | Undetectable | ~70% |
| 24 h | Undetectable | ~60% |
| Data is representative and compiled from findings on chemically modified siRNAs, such as those described in[4]. |
Table 2: Estimated Half-Life of siRNA under Different Conditions
The half-life of siRNA varies greatly depending on its chemical modifications and the environment.
| siRNA Type | Environment | Estimated Half-Life |
| Unmodified siRNA | In Serum (in vivo) | < 5 minutes[14] |
| Chemically Modified siRNA | In Serum (in vitro) | > 24 hours[4][15] |
| This compound (in vivo) | Plasma | < 4 hours[16] |
| This compound (in vivo) | Liver Tissue | ~ 1 week[16] |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
This protocol uses stem-loop reverse transcription quantitative PCR (RT-qPCR) to quantify the amount of intact this compound remaining in cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
RNase-free tubes and water
-
Incubator at 37°C
-
RNA extraction kit
-
Stem-loop RT primer specific for the this compound antisense strand
-
TaqMan probe and primers for qPCR
-
RT-qPCR reagents and instrument
Procedure:
-
Prepare a solution of this compound in the cell culture medium at a final concentration of 100 nM in an RNase-free tube.
-
Immediately take a "Time 0" sample and store it at -80°C.
-
Incubate the remaining solution at 37°C.
-
Collect aliquots at various time points (e.g., 6, 12, 24, 48, 72, 96 hours). Store all samples at -80°C until analysis.
-
Extract the RNA (including this compound) from each sample using a suitable RNA extraction kit.
-
Perform stem-loop RT-qPCR to specifically quantify the amount of intact this compound antisense strand in each sample.[1][2][8]
-
Create a standard curve using known concentrations of this compound to accurately quantify the amount in your samples.
-
Calculate the percentage of intact this compound remaining at each time point relative to the "Time 0" sample.
Protocol 2: Time-Course Analysis of ALAS1 Knockdown in Long-Term Culture
This protocol helps determine the duration of this compound's effect in a specific cell line and when re-transfection is necessary.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound and a non-targeting control siRNA
-
Transfection reagent
-
Culture plates and appropriate growth medium
-
Reagents for RNA extraction and RT-qPCR (for ALAS1 and a housekeeping gene)
-
Reagents for protein extraction and Western blot (optional)
Procedure:
-
Plate cells in multiple wells or plates to allow for harvesting at different time points.
-
Transfect the cells with this compound (e.g., 10 nM) or a non-targeting control siRNA using your optimized protocol.
-
Harvest a set of wells at 24, 48, 72, 96 hours, and then every 48 hours for up to 10-14 days.
-
At each time point, lyse the cells and extract RNA.
-
Perform RT-qPCR to determine the relative expression level of ALAS1 mRNA, normalized to a stable housekeeping gene.
-
Calculate the percentage of ALAS1 knockdown at each time point compared to the cells treated with the non-targeting control.
-
(Optional) Perform a Western blot on cell lysates from each time point to assess ALAS1 protein levels.
-
Plot the percentage of knockdown over time. This will reveal how long the silencing effect lasts in your specific cell line and help you determine an optimal re-transfection schedule.
Visualizations
Diagrams illustrating key pathways and workflows related to this compound experiments.
Caption: Mechanism of action of this compound in hepatocytes.
Caption: Troubleshooting workflow for suboptimal this compound knockdown.
References
- 1. Stem-loop RT-PCR quantification of siRNAs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four ( S )-5′- C -aminopropyl-2′- O -methylnucleosides ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00705C [pubs.rsc.org]
- 5. Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 8. A highly sensitive stem-loop RT-qPCR method to study siRNA intracellular pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. The optimal concentration of siRNA for gene silencing in primary cultured astrocytes and microglial cells of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Culture medium used during small interfering RNA (siRNA) transfection determines the maturation status of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effect of Chemical Modification and Nanoparticle Formulation on Stability and Biodistribution of siRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Accounting for Givosiran's Impact on Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Givosiran and assessing its impact on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Q2: Can this compound directly affect cell viability?
In clinical trials, this compound has been associated with adverse effects such as elevated liver enzymes (transaminases), and renal impairment, which could suggest potential cytotoxicity in some contexts.[8][9] The mechanism of potential liver injury is not fully understood but may be related to the suppression of heme synthesis.[10] Therefore, it is plausible that this compound could impact the viability of liver cells, particularly at higher concentrations or with prolonged exposure.
Q3: How might this compound interfere with common cell viability assays?
This compound, as an siRNA therapeutic, may interfere with cell viability assays through several mechanisms:
-
Metabolic-based assays (e.g., MTT, XTT, MTS, Resazurin): These assays measure cellular metabolic activity as an indicator of viability.[11][12] Since this compound modulates a key metabolic pathway (heme synthesis) in hepatocytes, it could alter the metabolic state of the cells without directly causing cell death, leading to inaccurate viability readings. Some small molecules have been shown to interfere with MTT assays by directly reducing the tetrazolium dye, and while this compound is a larger molecule, its components or metabolites could potentially interact with assay reagents.[13][14][15]
-
Membrane integrity assays (e.g., Trypan Blue, LDH release, CellTox-Glo™): These assays detect damage to the cell membrane.[16][17] If this compound induces cytotoxicity, these assays should theoretically provide a direct measure of cell death. However, interference can still occur. For instance, components of the delivery vehicle or the siRNA itself could potentially interact with assay reagents or affect membrane properties.
-
ATP-based assays (e.g., CellTiter-Glo®): These assays quantify ATP as a marker of viable cells. Changes in cellular metabolism induced by this compound could potentially alter intracellular ATP levels, independent of cell death.
Troubleshooting Guides
Issue 1: Unexpected decrease in viability with MTT or similar metabolic assays.
| Possible Cause | Troubleshooting Step |
| Direct cytotoxic effect of this compound. | 1. Confirm the finding with a different class of viability assay, such as a membrane integrity assay (e.g., CellTox-Glo™) or a direct cell counting method (e.g., Trypan Blue exclusion).2. Perform a dose-response and time-course experiment to determine the concentration and duration at which the effect is observed. |
| Alteration of cellular metabolism. | 1. Measure key metabolic indicators in hepatocytes, such as oxygen consumption or lactate (B86563) production, to assess the overall metabolic state.2. Consider using an assay that is less dependent on a single metabolic pathway, such as an ATP-based assay or direct cell counting. |
| Interference with assay reagents. | 1. Run a cell-free control where this compound is added to the assay medium without cells to see if it directly reduces the tetrazolium dye.[13][14][15]2. Wash the cells with PBS after this compound treatment and before adding the assay reagent to remove any residual compound. |
Issue 2: Discrepancy between results from different viability assays.
| Possible Cause | Troubleshooting Step |
| Assays measuring different aspects of cell health. | 1. Understand the principle of each assay. For example, a decrease in an MTT assay (metabolic activity) without an increase in a CellTox-Glo™ assay (membrane integrity) might indicate a cytostatic effect rather than a cytotoxic one.2. Use a multi-parametric approach, combining assays that measure metabolism, membrane integrity, and apoptosis (e.g., Caspase-Glo® assay). |
| Timing of the assay. | 1. Different cytotoxic mechanisms occur over different time courses. An early marker of apoptosis might be detected before a loss of membrane integrity.2. Perform a time-course experiment, measuring viability at multiple time points after this compound treatment. |
| Off-target effects of siRNA. | 1. Use a non-targeting (scrambled) siRNA control to distinguish between the specific effects of ALAS1 knockdown and potential off-target or delivery vehicle-related effects.[18]2. Confirm ALAS1 knockdown using qPCR to ensure the observed effects correlate with target gene silencing.[19] |
Issue 3: High background or variable results in CellTox-Glo™ or other membrane integrity assays.
| Possible Cause | Troubleshooting Step |
| Toxicity of the transfection reagent. | 1. Include a control with the transfection reagent alone (no siRNA) to assess its contribution to cytotoxicity.2. Optimize the concentration of the transfection reagent and the siRNA-to-reagent ratio to maximize delivery and minimize toxicity.[18] |
| Cell handling and plating inconsistencies. | 1. Ensure gentle cell handling to avoid mechanical damage to the cell membranes.2. Allow cells to adhere and recover after plating before starting the experiment. |
| Assay interference. | 1. Run a cell-free control with this compound to check for any direct interaction with the assay reagents.2. Ensure that the fluorescent or luminescent properties of this compound or its delivery vehicle do not interfere with the assay signal. |
Data Presentation
Table 1: Summary of this compound Clinical Trial Adverse Events Relevant to Cell Viability
| Adverse Event | Frequency in this compound Group | Frequency in Placebo Group | Reference |
| Elevated Alanine Aminotransferase (ALT) | 13% - 16% | 2% - 9% | [3][9] |
| Injection Site Reactions | 25% | 0% | [10] |
| Increased Creatinine | 15% | 4% | [9][10] |
| Fatigue | 10% | 4% | [10] |
| Nausea | 27% | 11% | [10] |
Experimental Protocols
Protocol 1: Assessing this compound's Impact on Hepatocyte Viability using a Multi-Parametric Approach
-
Cell Culture: Plate primary human hepatocytes or a relevant liver cell line (e.g., HepG2) in 96-well plates at a predetermined optimal density. Allow cells to attach and recover for 24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a non-targeting (scrambled) siRNA as a negative control and a transfection reagent-only control. Replace the medium in the cell plates with the this compound or control solutions.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
Viability Assessment (Multiplexed):
-
Membrane Integrity (Real-time): Add a real-time cytotoxicity reagent (e.g., CellTox™ Green Dye) at the time of treatment and measure fluorescence at each time point.[20][21]
-
Metabolic Activity and ATP levels (Endpoint): At each time point, perform parallel assays on separate plates:
-
MTT Assay: Add MTT reagent and incubate. Solubilize the formazan (B1609692) crystals and read the absorbance.[11]
-
ATP Assay: Add CellTiter-Glo® reagent, lyse the cells, and measure luminescence.
-
-
-
Data Analysis: Normalize the results to the untreated control. Compare the dose-response and time-course effects of this compound across the different assays.
Protocol 2: Cell-Free Assay Interference Control
-
Plate Setup: In a 96-well plate, add cell culture medium without cells to several wells.
-
Treatment Addition: Add the same concentrations of this compound used in the cell-based experiment to the wells. Include a medium-only control.
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT, CellTox-Glo™ reagent) to the wells.
-
Incubation and Reading: Follow the standard incubation procedure for the assay and then read the plate (absorbance, fluorescence, or luminescence).
-
Analysis: Any signal above the medium-only control indicates a direct interaction between this compound and the assay components.
Mandatory Visualizations
Caption: this compound's mechanism of action in hepatocytes.
Caption: Troubleshooting workflow for unexpected viability results.
Caption: Experimental workflow for assessing this compound's impact.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Review in Acute Hepatic Porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. Alnylam Reports New Positive Clinical Results For this compound (ALN-AS1), An Investigational RNAi Therapeutic For The Treatment Of Acute Hepatic Porphyrias - BioSpace [biospace.com]
- 7. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Phase 3 Trial of RNAi Therapeutic this compound for Acute Intermittent Porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. assaygenie.com [assaygenie.com]
- 13. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. blog.quartzy.com [blog.quartzy.com]
- 17. CytoTox-Glo™ Cytotoxicity Assay [promega.kr]
- 18. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - UK [thermofisher.com]
- 19. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 20. youtube.com [youtube.com]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: ALAS1 Gene Expression Analysis Post-Givosiran Treatment
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for normalizing quantitative PCR (qPCR) data for Aminolevulinate Synthase 1 (ALAS1) expression following Givosiran treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect ALAS1 expression?
A1: this compound is a small interfering RNA (siRNA) therapeutic designed to treat acute hepatic porphyrias (AHPs).[1][2] It is conjugated to N-acetylgalactosamine (GalNAc) ligands that bind specifically to asialoglycoprotein (ASGPR) receptors on hepatocytes, ensuring liver-specific delivery.[3][4] Once inside the liver cell, this compound engages the RNA-induced silencing complex (RISC) to target and cleave the messenger RNA (mRNA) of ALAS1.[1][3][4] This degradation of ALAS1 mRNA leads to reduced synthesis of the ALAS1 enzyme, the rate-limiting step in the heme biosynthesis pathway.[1][4] Consequently, this compound treatment causes a rapid, dose-dependent, and durable reduction in hepatic ALAS1 mRNA levels.[5][6]
Q2: Why is qPCR data normalization necessary for this experiment?
A2: Normalization in qPCR is crucial to correct for non-biological variations between samples, ensuring that observed differences in gene expression are genuinely due to the experimental treatment (i.e., this compound) and not technical inconsistencies.[7] Factors such as differences in initial sample amount, RNA extraction efficiency, RNA integrity, and reverse transcription efficiency can introduce variability.[8] By using a stably expressed reference gene (housekeeping gene), these variations can be accounted for, allowing for an accurate comparison of ALAS1 mRNA levels between this compound-treated and control samples.[7]
Q3: What are suitable housekeeping genes for normalizing ALAS1 expression in liver tissue?
A3: The selection of a stable housekeeping gene is critical for accurate normalization. For human liver tissue, commonly used and validated reference genes include Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Beta-actin (ACTB), and Hydroxymethylbilane synthase (HMBS).[9][10] However, the expression of some common housekeeping genes like GAPDH and ACTB can be affected by disease states such as hepatocellular carcinoma.[8][11] Therefore, it is a best practice to validate a panel of potential reference genes under your specific experimental conditions to identify the most stable one(s). Using the geometric mean of multiple stable reference genes for normalization is also a highly recommended and robust approach.[12][13]
Q4: What is the recommended method for calculating relative ALAS1 gene expression?
A4: The delta-delta Ct (2-ΔΔCt) method is a widely accepted and convenient method for calculating the relative change in gene expression from qPCR data.[14][15] This method first normalizes the Ct value of the target gene (ALAS1) to a housekeeping gene for both treated and control samples (ΔCt). It then compares the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt) to determine the fold change in expression.[14][16] This approach assumes that the amplification efficiencies of the target and reference genes are approximately equal (near 100%).[16][17]
This compound Efficacy: Summary of Quantitative Data
The following tables summarize the reported efficacy of this compound in reducing ALAS1 mRNA and related biomarkers from clinical studies.
Table 1: Reduction in ALAS1 mRNA and Disease Biomarkers
| Dosage Regimen | Metric | Result | Source |
| 2.5 mg/kg (monthly) | Urinary Aminolevulinic Acid (ALA) Reduction | >80% (relative to baseline) | [5] |
| 2.5 mg/kg (monthly) | Annualized Porphyria Attack Rate (AAR) Reduction | ~74-83% (relative to placebo/run-in) | [5][18] |
| 2.5 mg/kg (monthly) | Annualized Hemin Use Reduction | ~88% (relative to placebo) | [5] |
| 5.0 mg/kg (monthly) | ALAS1 mRNA Level Reduction | -74% ± 6% | [19] |
| 2.5 mg/kg (monthly) | Mean Reduction in ALA at 12 months | 87% (from baseline) | [20] |
| 2.5 mg/kg (monthly) | Mean Reduction in Porphobilinogen (PBG) at 12 months | 83% (from baseline) | [20] |
This compound Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on the ALAS1 signaling pathway in hepatocytes.
Experimental Protocols
Protocol 1: Total RNA Extraction from Liver Tissue
-
Homogenization: Homogenize ~20-30 mg of frozen liver tissue in 1 mL of a suitable lysis reagent (e.g., TRIzol) using a mechanical homogenizer.
-
Phase Separation: Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in 30-50 µL of RNase-free water.
-
Quality Control: Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). A ratio of ~2.0 is considered pure. Check RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 2: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a 0.2 mL PCR tube, combine 1 µg of total RNA, 1 µL of oligo(dT) or random primers, and RNase-free water to a final volume of 10 µL.
-
Denaturation: Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
Master Mix Preparation: Prepare a master mix containing 4 µL of 5x reaction buffer, 1 µL of RevertAid M-MuLV Reverse Transcriptase (or equivalent), 2 µL of 10 mM dNTP mix, and 3 µL of RNase-free water per reaction.
-
Reverse Transcription: Add 10 µL of the master mix to each RNA/primer tube. Gently mix and incubate at 42°C for 60 minutes.
-
Inactivation: Inactivate the enzyme by heating at 70°C for 5 minutes. The resulting cDNA can be stored at -20°C.
Protocol 3: Quantitative PCR (qPCR)
-
Reaction Setup: Prepare a qPCR master mix. For a 20 µL reaction, typically combine 10 µL of 2x SYBR Green Master Mix, 0.5 µL of forward primer (10 µM), 0.5 µL of reverse primer (10 µM), and 7 µL of nuclease-free water.
-
Plate Loading: Dispense 18 µL of the master mix into each well of a 96-well qPCR plate. Add 2 µL of diluted cDNA (e.g., 1:10 dilution) to the respective wells. Include technical triplicates for each sample.
-
Controls: Set up "No Template Controls" (NTCs) using water instead of cDNA to check for contamination, and "No Reverse Transcriptase Controls" (-RT) to check for genomic DNA contamination.
-
qPCR Run: Run the plate on a real-time PCR instrument with a standard cycling program:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles): 95°C for 15 seconds, 60°C for 60 seconds.
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis and Troubleshooting Guide
Step-by-Step Data Normalization (ΔΔCt Method)
Caption: Workflow for qPCR data normalization using the delta-delta Ct (2-ΔΔCt) method.
Troubleshooting Common qPCR Issues
Problem: I see amplification in my No Template Control (NTC) wells.
-
Potential Cause: This is a classic sign of contamination.[21] The source could be contaminated reagents (water, master mix, primers), pipettes, or carry-over from previous PCR products.
-
Solution:
-
Use fresh, nuclease-free water and aliquoted reagents.
-
Use aerosol-resistant filter tips for all pipetting steps.
-
Physically separate pre-PCR (reagent preparation, sample addition) and post-PCR (gel electrophoresis) areas to prevent amplicon carry-over.
-
If contamination persists, decontaminate work surfaces and pipettes with a 10% bleach solution followed by a DNA-destroying agent (e.g., DNAZap).
-
Problem: The amplification curves for my technical replicates are not consistent.
-
Potential Cause: High variability between replicates often points to pipetting errors or inadequate mixing.[21]
-
Solution:
-
Pipetting Technique: Ensure you are pipetting accurately and consistently. When adding small volumes to the plate, dispense the liquid below the surface of the master mix.
-
Use a Master Mix: Preparing a single master mix for all reactions minimizes well-to-well variation.[22]
-
Mixing: After adding all components, gently vortex the master mix and briefly centrifuge the qPCR plate before running to ensure all liquids are at the bottom of the wells.
-
Problem: My melt curve analysis shows multiple peaks.
-
Potential Cause: Multiple peaks indicate the presence of more than one PCR product, such as primer-dimers or non-specific amplicons.[21] This violates a key assumption of the SYBR Green assay.
-
Solution:
-
Primer Design: Re-evaluate your primer design. Use software like Primer-BLAST to check for specificity and potential for self-dimerization.[22]
-
Optimize Annealing Temperature: Perform a temperature gradient PCR to find the optimal annealing temperature that maximizes specific product formation and minimizes off-target amplification.
-
Check Primer Concentration: Titrate primer concentrations to find the lowest concentration that still gives efficient amplification without forming dimers.
-
Problem: The amplification efficiency of my assay is low (e.g., <90%).
-
Potential Cause: Low efficiency can be caused by suboptimal primer design, incorrect annealing temperature, or the presence of PCR inhibitors in the sample.[21]
-
Solution:
-
Primer/Assay Redesign: Design and test new primers for the target.
-
Re-optimize: Re-run the temperature gradient and primer concentration optimizations.
-
Check for Inhibitors: Some components from the RNA extraction (e.g., phenol, ethanol, salts) can inhibit PCR. Try diluting your cDNA template (e.g., 1:20, 1:50) as this can dilute inhibitors to a non-interfering level.[21] If this improves the Cq value or efficiency, inhibitors were likely present. Ensure your RNA purification protocol includes thorough wash steps.
-
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. This compound for the treatment of acute hepatic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound: a targeted treatment for acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alnylam Presents New Positive Clinical Results for this compound, an Investigational RNAi Therapeutic for the Treatment of Acute Hepatic Porphyrias | Alnylam Pharmaceuticals, Inc. [alnylampharmaceuticalsinc.gcs-web.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 8. De-regulation of common housekeeping genes in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of reference genes for expression studies in the liver and spleen of laying hens housed in cage and cage-free systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. gene-quantification.de [gene-quantification.de]
- 13. youtube.com [youtube.com]
- 14. toptipbio.com [toptipbio.com]
- 15. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Analyzing qPCR data: Better practices to facilitate rigor and reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. porphyrianews.com [porphyrianews.com]
- 19. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Updated Phase 1/2 OLE Results for this compound and EXPLORE Natural History Study Data at AASLD 2018 - Alnylam [capella.alnylam.com]
- 21. blog.biosearchtech.com [blog.biosearchtech.com]
- 22. Ten Tips for Successful qPCR - Behind the Bench [thermofisher.com]
Challenges in translating Givosiran preclinical data to clinical outcomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges in translating preclinical data of givosiran to clinical outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed robust ALAS1 mRNA knockdown and reduction of ALA/PBG in our mouse model of Acute Intermittent Porphyria (AIP) with a this compound analog. However, we are concerned about the translatability of these findings to human clinical trials. What is the correlation between preclinical and clinical pharmacodynamics (PD)?
A1: The pharmacodynamic effects of this compound have shown a strong correlation between preclinical models and clinical outcomes. In animal models, this compound effectively reduced hepatic ALAS1 mRNA levels, which was followed by a decrease in urinary and plasma ALA and PBG.[1] Similarly, clinical trials in patients with Acute Hepatic Porphyria (AHP) demonstrated that this compound leads to a rapid, dose-dependent, and sustained reduction in urinary ALA and PBG levels.[2] Monthly dosing regimens have been shown to be more effective than quarterly dosing in maintaining low ALA and PBG levels.[2] The maximal reduction in ALAS1 mRNA in a Phase 1 study was observed at -74% ± 6% with a 5.0 mg/kg monthly dose.
Q2: Our team is designing a pivotal non-clinical toxicology study for a similar siRNA therapeutic. We've noted reports of hepatotoxicity (elevated transaminases) in human trials of this compound. Was this predicted by preclinical toxicology studies?
A2: The translation of this compound's hepatic safety profile from preclinical to clinical settings presents some challenges. While mild to moderate elevations in alanine (B10760859) aminotransferase (ALT) were observed in 13-15% of patients treated with this compound in clinical trials, this was not a prominent finding in preclinical toxicology studies.[1][3]
In repeat-dose toxicology studies in rats (up to 26 weeks) and monkeys (up to 39 weeks), this compound was reported to have an adequate safety margin for clinical dosing.[4] In rats, liver findings included ALT elevations and scattered foci of multinucleated enlarged hepatocytes.[5] In monkeys, liver findings were limited to higher liver weights without histopathological findings at doses ≥300 mg/kg.[5] The mechanism of hepatotoxicity in humans is not fully understood but is thought to be idiosyncratic and potentially immune-mediated.[1][6]
Troubleshooting Tip: When evaluating the hepatotoxicity of a novel siRNA therapeutic, consider incorporating more sensitive and human-relevant in vitro models, such as primary human hepatocytes or liver organoids, in addition to standard animal models.
Q3: We are seeing some mild renal function changes in our animal models. How does this compare to the clinical experience with this compound, and what are the potential mechanisms?
A3: In clinical trials, a subset of patients treated with this compound experienced increases in serum creatinine (B1669602) and decreases in estimated glomerular filtration rate (eGFR).[7][8] Interestingly, preclinical studies with high doses of this compound in rodents did not show an effect on Alas1 mRNA expression in the kidney, suggesting the mechanism may not be directly related to on-target effects in renal tissue.[7] The exact mechanism of renal adverse events in humans is still under investigation, and some cases have been associated with underlying porphyria-related kidney disease.[7]
Troubleshooting Tip: For your siRNA therapeutic, it is crucial to monitor renal function parameters closely in both preclinical and clinical studies. If renal signals are observed, further investigation into the mechanism, including potential off-target effects or accumulation of the therapeutic in renal tubules, is warranted.
Q4: What are the key pharmacokinetic (PK) parameters of this compound in preclinical species versus humans, and how well did the preclinical PK predict the human profile?
A4: The pharmacokinetics of this compound were found to be broadly similar between preclinical species (rats and monkeys) and humans, indicating good translational predictability.[9] this compound is rapidly absorbed after subcutaneous administration with a short plasma half-life in both animals and humans.[9] It is predominantly distributed to the liver via asialoglycoprotein receptor (ASGPR) mediated uptake.[9] this compound is metabolized by nucleases, and cytochrome P450 enzymes are not involved in its metabolism.[9]
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of this compound
| Parameter | Preclinical (Rats & Monkeys) | Clinical (Humans) | Reference |
| Absorption | Rapidly and completely absorbed after subcutaneous administration. | Rapidly absorbed after subcutaneous administration. | [9] |
| Plasma Half-life (t½) | < 4 hours | 4 - 10 hours | [9][10] |
| Distribution | Predominantly to the liver. | Predominantly to the liver. | [9] |
| Metabolism | Metabolized by nucleases; no CYP450 involvement. | Metabolized by nucleases; no CYP450 involvement. | [9] |
| Elimination | Minor renal and fecal excretion of intact drug. | Minor renal excretion of intact drug. | [9] |
Table 2: Comparative Pharmacodynamics of this compound
| Parameter | Preclinical (Mouse Model of AIP) | Clinical (AHP Patients) | Reference |
| ALAS1 mRNA Reduction | Dose-dependent suppression of hepatic ALAS1 mRNA. | ~58% reduction in urinary ALAS1 mRNA at Month 6. | [11][12] |
| ALA and PBG Reduction | Significant reduction in urinary and plasma ALA and PBG. | >80% sustained lowering of ALA and PBG with monthly dosing. | [1][2] |
| Clinical Efficacy | Prevention and treatment of biochemically induced acute attacks. | 70-74% reduction in the annualized rate of porphyria attacks. | [11][13] |
Table 3: Comparative Safety Findings
| Adverse Event | Preclinical (Rats & Monkeys) | Clinical (Humans) | Reference |
| Hepatotoxicity | Rats: ALT elevations, multinucleated enlarged hepatocytes. Monkeys: Increased liver weight. | 13-15% of patients experienced elevated ALT. | [1][3][5] |
| Renal Toxicity | No effect on renal Alas1 mRNA expression at high doses in rodents. | Increased creatinine and decreased eGFR in a subset of patients. | [7][8] |
| Injection Site Reactions | Not a prominent finding. | Reported in ~25% of patients. | [8] |
Experimental Protocols
Key Experiment 1: Preclinical Efficacy Assessment in a Phenobarbital-Induced Mouse Model of AIP
Objective: To evaluate the efficacy of this compound in reducing key biomarkers of AIP in a mouse model that mimics acute attacks.
Methodology:
-
Animal Model: Use a genetically modified mouse model of Acute Intermittent Porphyria (AIP) with a deficiency in the hydroxymethylbilane (B3061235) synthase (HMBS) enzyme.[10]
-
Induction of Acute Attack: Administer phenobarbital (B1680315) (e.g., ~120 mg/kg for 3 days) intraperitoneally to induce an acute porphyria attack, characterized by a significant increase in hepatic ALAS1 expression and subsequent elevation of ALA and PBG levels.[14][15]
-
Treatment Administration: Administer this compound or a placebo control subcutaneously to the AIP mice prior to or following phenobarbital induction.
-
Sample Collection: Collect 24-hour urine samples from the mice to measure the levels of ALA and porphobilinogen (B132115) (PBG).[16]
-
Biomarker Analysis: Quantify urinary ALA and PBG levels using a validated analytical method, such as liquid chromatography-tandem mass spectrometry.
-
Gene Expression Analysis: At the end of the study, harvest liver tissue to measure the levels of ALAS1 mRNA using quantitative real-time PCR (qRT-PCR) to confirm target engagement.[11]
Key Experiment 2: Clinical Efficacy and Safety Assessment (Based on ENVISION Phase 3 Trial)
Objective: To evaluate the efficacy and safety of this compound in patients with Acute Hepatic Porphyria (AHP).
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[13][17]
-
Patient Population: Enroll patients aged 12 years or older with a confirmed diagnosis of AHP and a history of recurrent porphyria attacks.[4][17]
-
Randomization and Blinding: Randomize patients in a 1:1 ratio to receive either this compound (2.5 mg/kg) or a placebo.[4] Both patients and investigators are blinded to the treatment allocation.
-
Treatment Administration: Administer the assigned treatment subcutaneously once monthly for a 6-month period.[17]
-
Primary Endpoint: The primary efficacy endpoint is the annualized rate of composite porphyria attacks, defined as attacks requiring hospitalization, an urgent healthcare visit, or intravenous hemin (B1673052) administration at home.[13][17]
-
Secondary Endpoints: Secondary endpoints include the assessment of urinary levels of ALA and PBG, the number of days of hemin use, and patient-reported outcomes such as daily worst pain scores.[13][17]
-
Safety Monitoring: Monitor patients for adverse events, including liver function tests (ALT, AST, bilirubin), renal function tests (serum creatinine, eGFR), and injection site reactions throughout the study.[8]
Visualizations
Caption: this compound's mechanism of action in hepatocytes.
Caption: this compound's preclinical to clinical development workflow.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alnylam Presents New Positive Clinical Results for this compound, an Investigational RNAi Therapeutic for the Treatment of Acute Hepatic Porphyrias | Alnylam Pharmaceuticals, Inc. [alnylampharmaceuticalsinc.gcs-web.com]
- 3. dovepress.com [dovepress.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNA interference therapy in acute hepatic porphyrias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (Givlaari) [canjhealthtechnol.ca]
- 9. Nonclinical Pharmacokinetics and Absorption, Distribution, Metabolism, and Excretion of this compound, the First Approved N-Acetylgalactosamine-Conjugated RNA Interference Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Murine Models of the Human Porphyrias: Contributions Toward Understanding Disease Pathogenesis and the Development of New Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Efficacy and safety of this compound for acute hepatic porphyria: 24‐month interim analysis of the randomized phase 3 ENVISION study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 3 Trial of RNAi Therapeutic this compound for Acute Intermittent Porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the Hepatic Transcriptome Following Phenobarbital Induction in Mice with AIP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the hepatic transcriptome following phenobarbital induction in mice with AIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computational disease model of phenobarbital-induced acute attacks in an acute intermittent porphyria mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alnylam.com [alnylam.com]
Givosiran Animal Model Studies: A Technical Support Center for Improved Translatability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Givosiran in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges and improve the translatability of preclinical findings to clinical applications.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small interfering RNA (siRNA) therapeutic that targets the liver.[1][2][3] It is designed to specifically degrade the messenger RNA (mRNA) of aminolevulinate synthase 1 (ALAS1), which is the primary enzyme regulating the heme biosynthesis pathway.[1][3][4] By reducing ALAS1 levels, this compound decreases the production of the neurotoxic intermediates aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), which are the root cause of acute hepatic porphyria (AHP) symptoms.[1][3][4] To ensure liver-specific delivery, this compound is attached to an N-acetylgalactosamine (GalNAc) sugar molecule, which binds to the asialoglycoprotein receptor (ASGPR) found on the surface of hepatocytes.[1][3]
2. What are the key pharmacokinetic (PK) properties of this compound in preclinical models?
In animal studies involving rats and monkeys, this compound is quickly absorbed following subcutaneous injection and has a short half-life in the plasma.[3] Despite its rapid clearance from the bloodstream, it demonstrates sustained activity in the liver. Importantly, the way this compound is metabolized is consistent across mice, rats, monkeys, and humans, with no metabolites being unique to humans.[3]
3. What pharmacodynamic (PD) effects can be expected in animal studies?
In animal models of acute intermittent porphyria (AIP), this compound has been shown to effectively silence the ALAS1 gene in a dose-dependent manner.[4] This results in a marked decrease in the levels of ALA and PBG in both urine and plasma.[4]
4. What adverse events have been noted in animal studies with this compound?
Common adverse events observed in preclinical trials include reactions at the injection site.[5] At higher doses in animal reproduction studies, there have been observations of maternal toxicity and negative impacts on fetal development.[6]
Troubleshooting Guide
Issue 1: Inconsistent or Lower-Than-Expected Reduction in ALA and PBG Levels
-
Possible Cause: Suboptimal Dosing
-
Troubleshooting Steps: Consult preclinical dose-response data. More substantial and lasting reductions in ALA and PBG have been achieved with higher or more frequent doses (e.g., monthly versus quarterly).[3] Double-check that the dose is accurately calculated based on the animal's most recent body weight.
-
-
Possible Cause: Drug Formulation or Administration Issues
-
Troubleshooting Steps: Confirm the stability and concentration of your this compound solution. Review and standardize the subcutaneous injection procedure to ensure consistent and optimal delivery.
-
-
Possible Cause: Variability in the Animal Model
-
Troubleshooting Steps: The genetic background and the severity of the disease phenotype can differ among animals, affecting their response to this compound. It is crucial to establish baseline ALAS1, ALA, and PBG levels for your specific animal colony to better account for this variability.
-
Issue 2: Unexpected Toxicity or Adverse Events
-
Possible Cause: Potential Off-Target Effects
-
Troubleshooting Steps: Although this compound is designed for liver-specific action, it is important to monitor for any signs of toxicity in other organs. A thorough histopathological examination of all major organs at the end of the study is recommended.
-
-
Possible Cause: Species-Specific Sensitivities
-
Troubleshooting Steps: Different species can react differently to the same drug. If you observe unexpected toxicity, you might consider running parallel studies in a different animal model to evaluate the translatability of these findings.
-
-
Possible Cause: Interactions with Experimental Conditions
-
Troubleshooting Steps: Carefully review all experimental parameters, including animal diet, housing conditions, and any other administered substances, to identify potential interactions that could lead to adverse effects.
-
Issue 3: Challenges in Translating Efficacy Data to Clinical Settings
-
Possible Cause: Differences in Disease Models
-
Troubleshooting Steps: The way porphyria-like symptoms are induced in animal models may not fully capture the complexity of AHP in humans. Be mindful of these inherent limitations when interpreting your data and extrapolating to human patients.
-
-
Possible Cause: Discrepancies in PK/PD Relationships
-
Troubleshooting Steps: While metabolism is generally similar, there can be subtle differences in drug distribution and elimination between species.[3] Employing PK/PD modeling can help to understand these species-specific differences and better inform the selection of doses for clinical trials.
-
-
Possible Cause: Endpoint Selection
-
Troubleshooting Steps: While ALA and PBG levels are crucial biomarkers, they may not always perfectly correlate with clinical symptoms. To better predict clinical outcomes, consider including behavioral assessments or other functional endpoints in your animal study design.
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Rat | Monkey | Human |
| Route of Administration | Subcutaneous | Subcutaneous | Subcutaneous |
| Time to Maximum Plasma Concentration | ~2 hours | Not Specified | 2.07 hours (at 2.5 mg/kg)[3] |
| Plasma Half-life | Short | Short | Short |
| Metabolism | Similar to humans[3] | Similar to humans[3] | Primarily by nucleases[3] |
| Primary Route of Elimination | Urine and bile[3] | Urine and bile[3] | Urine |
Table 2: Summary of this compound Pharmacodynamic Effects
| Study Type | Animal Model/Patient Population | Key Findings | Reference |
| Preclinical | Mouse model of AIP | Dose-dependent reduction in hepatic ALAS1 mRNA; prevention and treatment of induced acute attacks. | [7] |
| Preclinical | Rodent models | Dose-dependent ALAS1 gene silencing with a sustained response. | |
| Clinical (Phase 3 ENVISION) | Adults with AHP | A 74% reduction in the annualized attack rate compared to placebo; significant reductions in urinary ALA and PBG. | [8] |
| Clinical (Open-Label Extension) | Adults with AHP | Sustained reduction in attack rates and ALA/PBG levels with long-term treatment. | [8] |
Experimental Protocols
Protocol 1: Efficacy Assessment of this compound in a Mouse Model of Acute Intermittent Porphyria
-
Animal Model: Employ a validated mouse model of AIP. This can be a model with a genetic mutation or one where the disease phenotype is chemically induced.
-
Drug Administration: Administer this compound or a placebo control subcutaneously. Test a range of doses and administration frequencies to identify the most effective regimen.
-
Induction of Acute Attack (if applicable): For chemically-induced models, an "attack" can be triggered by administering a substance known to induce ALAS1 expression, such as phenobarbital.
-
Biomarker Analysis:
-
Quantify ALA and PBG levels in urine and plasma using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Measure ALAS1 mRNA expression in liver tissue using quantitative real-time PCR (qRT-PCR).
-
-
Data Analysis: Compare the levels of ALA, PBG, and ALAS1 mRNA between the this compound-treated and placebo groups. Use appropriate statistical methods to determine the significance of any observed differences.
Visualizations
Caption: this compound's mechanism of action in hepatocytes.
Caption: A typical experimental workflow for this compound studies.
References
- 1. This compound: a targeted treatment for acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a targeted treatment for acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. givlaarihcp.com [givlaarihcp.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
Givosiran lot-to-lot variability and its impact on research
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of Givosiran. Here you will find troubleshooting guides and frequently asked questions to address potential issues and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small interfering RNA (siRNA) therapeutic that targets the messenger RNA (mRNA) of aminolevulinate synthase 1 (ALAS1) in hepatocytes.[1][2][3] It is conjugated to N-acetylgalactosamine (GalNAc), which allows for targeted delivery to the liver by binding to asialoglycoprotein receptors (ASGPR) on the surface of hepatocytes.[1][2][4] Once inside the liver cells, this compound utilizes the RNA interference (RNAi) pathway. The antisense strand of the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC), which then recognizes and cleaves the ALAS1 mRNA.[1] This degradation of ALAS1 mRNA leads to a reduction in the synthesis of the ALAS1 enzyme, the rate-limiting step in the heme biosynthesis pathway.[1][2] Consequently, the production of neurotoxic intermediates, aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), is significantly reduced.[3][5][6]
Q2: What are the recommended storage and handling conditions for this compound?
This compound should be stored at 2°C to 25°C (36°F to 77°F) and kept in its original container to protect it from light.[6][7] It is supplied as a sterile, preservative-free, clear, colorless-to-yellow solution for injection in a single-dose vial.[6][8][9]
Q3: What are the known impurities in siRNA preparations and how can they be analyzed?
Impurities in synthetic oligonucleotides like siRNA can include shorter-than-full-length sequences (failed sequences) or molecules with modifications that occurred during synthesis.[10] Analytical methods such as ion-pair reversed-phase ultra-performance liquid chromatography (IP-RP-UPLC) can be used to separate the target siRNA from these impurities.[11] Two-dimensional liquid chromatography-mass spectrometry (2D-LC-MS) is another powerful technique for comprehensive impurity profiling.[12][13][14]
Troubleshooting Guides
Issue 1: Suboptimal or Inconsistent Target Gene Knockdown
| Possible Cause | Troubleshooting Step |
| Incorrect siRNA Concentration: | Titrate the siRNA concentration to determine the optimal level for your specific cell line and experimental conditions. Concentrations are often effective in the 15 nM to 60 nM range.[15] |
| Low Transfection Efficiency: | Optimize the transfection protocol. This may involve adjusting the siRNA-to-transfection reagent ratio, cell density at the time of transfection, and incubation times.[15][16] The use of a positive control siRNA targeting a housekeeping gene can help assess transfection efficiency.[17][18] |
| Cell Health and Passage Number: | Ensure cells are healthy and within a low passage number, as transfection efficiency can decrease over time.[17] Avoid using antibiotics in the media during and immediately after transfection, as they can be toxic to permeabilized cells.[17] |
| Incorrect Assessment of Knockdown: | Measure knockdown at the mRNA level using quantitative PCR (qPCR) as this is the most direct and reproducible method to assess siRNA performance.[16] Protein-level assessment (e.g., Western blot) can be influenced by protein turnover rates.[16] |
| Degraded siRNA: | Ensure proper storage and handling to prevent degradation by RNases.[17] Use nuclease-free water and reagents. |
Issue 2: Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High siRNA Concentration: | Use the lowest effective concentration of siRNA to minimize off-target effects and toxicity.[17] |
| "Seed" Region Homology: | The "seed" region of the siRNA (nucleotides 2-8 of the guide strand) can have partial complementarity to other mRNAs, leading to off-target silencing. Perform a BLAST analysis of your siRNA sequence to check for potential off-target homology.[17] |
| Immune Stimulation: | siRNA can sometimes trigger an innate immune response. This can be mitigated by using chemically modified siRNAs and ensuring high purity of the preparation. |
| Contamination in siRNA Preparation: | Use highly purified siRNA to avoid contaminants that could cause toxicity. |
| Transfection Reagent Toxicity: | Optimize the concentration of the transfection reagent as excessive amounts can be toxic to cells. |
This compound Lot-to-Lot Variability: Considerations for Researchers
While specific public data on this compound lot-to-lot variability is limited, it is a critical factor to consider for any therapeutic agent to ensure reproducible experimental results. Variability between batches can arise from the complex manufacturing process of synthetic oligonucleotides.
Q4: What potential sources of variability exist between different lots of this compound?
Potential sources of variability in siRNA production include:
-
Purity: The percentage of the full-length, correct sequence siRNA versus truncated or modified sequences.
-
Duplex Formation: The efficiency of annealing of the sense and antisense strands.
-
Impurities: Presence of residual solvents, salts, or other reagents from the manufacturing process.
-
Endotoxin Levels: Contamination with bacterial endotoxins can elicit an immune response in cell-based assays and in vivo models.
Q5: How can I assess and mitigate the impact of potential lot-to-lot variability in my experiments?
To ensure the consistency of your research, consider the following steps:
-
Request a Certificate of Analysis (CoA) for each lot: The CoA provides manufacturer-specific data on the purity, concentration, and other quality control parameters for that specific batch.
-
Perform an in-house quality control check: If feasible, conduct your own analysis to confirm the concentration and integrity of the siRNA.
-
Qualify new lots: Before using a new lot in a large-scale or critical experiment, perform a small-scale validation experiment to compare its performance (i.e., target knockdown efficiency) against a previously validated lot.
-
Use a consistent experimental setup: When comparing different lots, ensure that all other experimental parameters (cell line, passage number, reagents, protocols) are kept as consistent as possible.
-
Document lot numbers: Meticulously record the lot number of this compound used in each experiment. This will be crucial for troubleshooting any unexpected results and for ensuring the reproducibility of your findings.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies of this compound.
Table 1: Efficacy of this compound in Patients with Acute Hepatic Porphyria (AHP)
| Parameter | This compound (2.5 mg/kg monthly) | Placebo | Percent Reduction with this compound | Reference |
| Mean Annualized Attack Rate (AAR) | 3.2 | 12.5 | 74% | [4] |
| Median Annualized Attack Rate (AAR) | 1.0 | 10.7 | 90% | |
| Patients with Zero Attacks | 50% | 16.7% | [4] | |
| Median Reduction in Urinary ALA | 93.8% (at Month 3) | [6][9] | ||
| Median Reduction in Urinary PBG | 94.5% (at Month 3) | [6][9] | ||
| Mean Reduction in AAR (Phase 1/2 OLE) | 93% | [19] | ||
| Mean Reduction in Hemin Use (Phase 1/2 OLE) | 94% | [19] |
*OLE: Open-Label Extension
Experimental Protocols
Protocol 1: General Workflow for an in vitro siRNA Knockdown Experiment
This protocol outlines a general workflow for assessing the efficacy of an siRNA, such as this compound, in a cell culture model.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Complex Preparation:
-
Dilute the siRNA stock solution to the desired final concentration in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for the time specified by the reagent manufacturer to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions. The optimal incubation time should be determined empirically.
-
Harvesting: After incubation, wash the cells and collect them for analysis.
-
Protein Analysis (Optional): Lyse the cells to extract total protein. Perform a Western blot or other immunoassay to determine the level of the target protein.
Protocol 2: Assessing siRNA Integrity and Purity using Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This protocol can be used as a basic quality control step to assess the integrity of an siRNA lot.
Materials:
-
siRNA sample
-
Nuclease-free water
-
Denaturing loading buffer (containing formamide (B127407) and a tracking dye)
-
15-20% polyacrylamide gel with 7M urea
-
TBE buffer (Tris/Borate/EDTA)
-
Gel electrophoresis apparatus
-
Nucleic acid stain (e.g., SYBR Gold)
-
Gel imaging system
Methodology:
-
Sample Preparation: Dilute the siRNA sample in nuclease-free water to an appropriate concentration. Mix with an equal volume of denaturing loading buffer.
-
Denaturation: Heat the sample at 95°C for 5 minutes to denature the siRNA duplex into single strands, then immediately place on ice.
-
Gel Electrophoresis: Load the denatured sample onto the polyacrylamide gel. Run the electrophoresis in TBE buffer according to the manufacturer's instructions for the gel apparatus until the tracking dye has migrated to the bottom of the gel.
-
Staining: Carefully remove the gel and stain it with a nucleic acid stain according to the stain manufacturer's protocol.
-
Visualization: Image the gel using a gel imaging system.
-
Analysis: A high-quality siRNA preparation should show two distinct bands corresponding to the sense and antisense single strands. The presence of additional, lower molecular weight bands may indicate degradation or the presence of truncated impurities. The relative intensity of the bands can give a qualitative assessment of purity.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Givlaari™ (this compound) for the Treatment of Acute Hepatic Porphyria [clinicaltrialsarena.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. alnylamassist.com [alnylamassist.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Impurity profiling of siRNA by two-dimensional liquid chromatography-mass spectrometry with quinine carbamate anion-exchanger and ion-pair reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impurity profiling of siRNA by two-dimensional liquid chromatography-mass spectrometry with quinine carbamate anion-exchanger and ion-pair reversed-phase chromatography. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 17. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. Updated Phase 1/2 OLE Results for this compound and EXPLORE Natural History Study Data at AASLD 2018 - Alnylam [capella.alnylam.com]
Best practices for long-term storage of Givosiran for research
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Givosiran in a research setting. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound vial upon receipt?
A1: this compound, as supplied in the GIVLAARI® vial, should be stored at 2°C to 25°C (36°F to 77°F). It is crucial to keep the vial in its original carton to protect it from light.
Q2: The this compound vial is labeled as "single-use only." Can I still use it for multiple experiments?
A2: The "single-use" designation is for clinical administration to ensure sterility and prevent contamination. For research purposes, where multiple experiments may be conducted from a single vial, it is imperative to handle the solution using strict aseptic techniques to prevent contamination. Once the vial septum has been punctured, the risk of contamination increases. It is best practice to aliquot the solution for long-term storage immediately after opening.
Q3: What is the recommended procedure for long-term storage of this compound for research?
A3: While specific long-term storage data for research applications of the commercial this compound solution is not publicly available, the following best practices, adapted from general guidelines for siRNA therapeutics, are recommended:
-
Aseptic Technique: Work in a laminar flow hood and use sterile, RNase-free pipette tips, and microcentrifuge tubes.
-
Aliquoting: Immediately after opening the vial, dispense the this compound solution into small, single-use aliquots in sterile, RNase-free polypropylene (B1209903) tubes. The volume of the aliquots should be based on your typical experimental needs to minimize waste.
-
Labeling: Clearly label each aliquot with the name of the compound, concentration, and the date of aliquoting.
Q4: How many freeze-thaw cycles can this compound tolerate?
A4: Specific freeze-thaw stability data for the this compound solution is not available. For general siRNA therapeutics, it is recommended to limit freeze-thaw cycles to no more than five.[1] Aliquoting is the most effective strategy to avoid repeated freeze-thaw cycles.
Q5: What diluents are recommended for this compound in research experiments?
A5: this compound is supplied as a ready-to-use solution. For experimental purposes, dilutions should be made in sterile, RNase-free buffers. Suitable diluents may include:
-
Phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for your experiment
It is advisable to prepare working dilutions fresh for each experiment and not to store them for extended periods, as the stability of diluted this compound is unknown. For esiRNAs, it is recommended not to store them at concentrations below 20 ng/µl for more than a few days.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced efficacy in in-vitro/in-vivo experiments | Degradation of this compound due to improper storage or handling. | - Ensure storage at -20°C or -80°C in a non-frost-free freezer. - Limit freeze-thaw cycles by using single-use aliquots.[1] - Use sterile, RNase-free reagents and consumables to prevent degradation by nucleases.[2] |
| Contamination of the this compound stock. | - Always use aseptic techniques when handling the solution. - If contamination is suspected, discard the aliquot and use a fresh one. | |
| Inconsistent experimental results | Inaccurate pipetting of the viscous this compound solution. | - Use positive displacement pipettes or reverse pipetting techniques for accurate measurement. - Ensure the solution is completely thawed and mixed gently before use. |
| Multiple freeze-thaw cycles. | - Prepare a new set of single-use aliquots from a fresh vial and limit their freeze-thaw cycles. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound and General siRNA Therapeutics
| Product | Formulation | Unopened Vial Storage | Opened Vial/Aliquot Storage (Research Use) | Stability |
| This compound (GIVLAARI®) | Ready-to-use solution (189 mg/mL) | 2°C to 25°C (protect from light) | Recommended: Aliquot and store at -20°C or -80°C (based on general siRNA guidelines) | Data not publicly available for long-term frozen storage of the commercial solution. |
| General siRNA (Dry Pellet) | Lyophilized powder | -20°C in a non-frost-free freezer | -20°C in a non-frost-free freezer | Stable for at least 1 year.[1] |
| General siRNA (Resuspended) | In RNase-free buffer | N/A | -20°C in a non-frost-free freezer | Stable for at least 6 months.[1] Limit freeze-thaw cycles to <5.[1] |
Experimental Protocols
Protocol 1: Aliquoting this compound for Long-Term Research Storage
-
Preparation: Before opening the this compound vial, prepare sterile, RNase-free polypropylene microcentrifuge tubes. Label them with "this compound," the concentration (189 mg/mL), and the date. Work in a sterile environment, such as a laminar flow hood.
-
Vial Handling: Allow the this compound vial to come to room temperature if stored in the refrigerator. Inspect the solution visually for particulate matter and discoloration. The solution should be clear and colorless to yellow.[4]
-
Aliquoting: Using a sterile, RNase-free pipette tip, carefully withdraw the desired volume of this compound solution. Dispense the solution into the prepared microcentrifuge tubes. It is advisable to create aliquots of varying volumes based on anticipated experimental needs to minimize waste.
-
Storage: Immediately cap the tubes and place them in a freezer at -20°C or -80°C for long-term storage.
-
Record Keeping: Maintain a detailed log of the aliquots, including the date of preparation and the number of freeze-thaw cycles for each tube.
Protocol 2: Preparation of a Working Dilution of this compound
-
Thawing: Retrieve a single aliquot of this compound from the freezer and thaw it on ice.[3]
-
Mixing: Once completely thawed, gently vortex the tube to ensure a homogenous solution.
-
Dilution: Using sterile, RNase-free pipette tips and diluents (e.g., RNase-free PBS or cell culture medium), prepare the desired working concentration. For example, to prepare a 1 mg/mL solution from the 189 mg/mL stock, you would perform a 1:189 dilution.
-
Use: Use the freshly prepared working dilution immediately in your experiment. Avoid storing diluted solutions for extended periods.
Mandatory Visualizations
Caption: Mechanism of action of this compound in hepatocytes.
Caption: Recommended workflow for this compound storage and handling.
Disposal of this compound Waste
Unused this compound solution and contaminated materials should be disposed of in accordance with local, state, and federal regulations for chemical and laboratory waste.[5][6] Do not dispose of this compound via wastewater.[7] Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[6]
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Care and Handling of siRNA Oligonucleotides | Thermo Fisher Scientific - TH [thermofisher.com]
- 3. How to handle your esiRNA - Eupheria Biotech [eupheria.com]
- 4. alnylamassist.com [alnylamassist.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. odu.edu [odu.edu]
- 7. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Givosiran Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during Givosiran cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a cell culture context?
This compound is a small interfering RNA (siRNA) therapeutic.[1] In a cell culture setting, it is used to specifically silence the expression of the ALAS1 (5'-aminolevulinate synthase 1) gene.[2] this compound is conjugated with N-acetylgalactosamine (GalNAc), which allows it to be specifically taken up by hepatocytes (liver cells) through the asialoglycoprotein receptor (ASGPR).[2] Once inside the cell, this compound utilizes the cell's natural RNA interference (RNAi) machinery to bind to and promote the degradation of ALAS1 messenger RNA (mRNA), thereby reducing the synthesis of the ALAS1 enzyme.[1]
Q2: What are the most common types of contamination in cell culture experiments?
The most common contaminants are biological and can be categorized as bacteria, fungi (including yeasts and molds), and mycoplasma.[3][4] Cross-contamination with other cell lines is also a significant concern.[5] These contaminants can alter cellular metabolism, growth rates, and morphology, ultimately compromising experimental results.[6]
Q3: How can I visually identify contamination in my this compound cell culture?
-
Bacterial Contamination: Often results in a sudden cloudiness or turbidity of the culture medium and a rapid drop in pH (medium turns yellow).[3] Under a microscope, bacteria can be seen as small, shimmering particles moving between your cells.
-
Fungal (Yeast/Mold) Contamination: Yeast contamination may initially cause little change in pH, but the medium will become turbid as the yeast cells multiply.[4] Microscopically, yeasts appear as individual, budding, spherical, or oval particles. Molds will present as thin, filamentous structures (hyphae).[3]
-
Mycoplasma Contamination: This is particularly insidious as it often does not cause visible changes to the culture medium.[6] Signs can be subtle, such as a reduction in cell proliferation or changes in cellular morphology. Specific detection methods are required for confirmation.
Q4: What is the best way to prevent contamination in my experiments?
Strict adherence to aseptic technique is the most critical factor in preventing contamination.[4] This includes working in a certified biological safety cabinet (BSC), wearing appropriate personal protective equipment (PPE), sterilizing all reagents and equipment, and maintaining a clean and organized workspace.[7] Regular cleaning and disinfection of incubators and water baths are also essential.
Troubleshooting Contamination
Problem: My cell culture medium turned cloudy and yellow overnight.
-
Possible Cause: This is a classic sign of bacterial contamination.[3]
-
Troubleshooting Steps:
-
Immediately isolate the contaminated flask or plate to prevent cross-contamination.
-
Visually inspect other cultures in the same incubator for similar signs.
-
Discard the contaminated culture. It is generally not recommended to try and salvage a bacterially contaminated culture, as this can risk spreading the contamination.
-
Thoroughly disinfect the biological safety cabinet, incubator (including the water pan), and any equipment that may have come into contact with the contaminated culture using 70% ethanol (B145695) and a broad-spectrum disinfectant.
-
Review your aseptic technique. Ensure you are properly sterilizing all materials and avoiding any direct contact between non-sterile surfaces and your sterile cultures.
-
Problem: I see fuzzy, web-like structures floating in my culture.
-
Possible Cause: This indicates mold (a type of fungal) contamination.[3]
-
Troubleshooting Steps:
-
Isolate and discard the contaminated culture immediately. Mold spores can easily become airborne and contaminate other cultures.
-
Decontaminate the work area and incubator thoroughly. Consider a more extensive cleaning protocol, including checking and potentially replacing the HEPA filter in your BSC if contamination is recurrent.
-
Check all reagents, especially media and serum, for any signs of contamination before use. Fungal contamination can sometimes originate from non-sterile solutions.
-
Problem: My cells are growing poorly, and their morphology has changed, but the medium is clear.
-
Possible Cause: This could be a sign of mycoplasma contamination.[6] Mycoplasma is a type of bacteria that lacks a cell wall and is too small to be seen with a standard light microscope.
-
Troubleshooting Steps:
-
Isolate the suspected culture.
-
Use a specific mycoplasma detection kit (e.g., PCR-based, ELISA, or fluorescent staining) to confirm the presence of mycoplasma.
-
If positive, it is highly recommended to discard the contaminated cell line and start a new culture from a frozen, uncontaminated stock.
-
If the cell line is irreplaceable, specific anti-mycoplasma reagents can be used, but their effectiveness can vary, and they may have toxic effects on the cells.
-
Test all other cell lines in the lab for mycoplasma, as it can spread easily between cultures.[5]
-
Data on Cell Culture Contamination
The following table summarizes findings from studies on the prevalence of different types of microbial contamination in cell cultures.
| Contaminant Type | Prevalence Rate | Study Reference(s) | Notes |
| Mycoplasma | 11% - 30% | [5] | Often undetected due to the lack of visible signs. |
| Bacteria | ~4% | Can rapidly overwhelm a culture. | |
| Fungi (Molds & Yeasts) | ~8% | Spores can be airborne and difficult to control. | |
| Cross-Contamination | Up to 30% (incorrectly designated cell lines) | [5] | A significant issue leading to invalid research. |
Key Experimental Protocols
Representative Protocol: this compound (siRNA) Transfection of Hepatocytes (e.g., HepG2 cells)
This protocol is a representative methodology for the transfection of siRNA, like this compound, into a common hepatocyte cell line (HepG2). Optimization will be required for different cell lines and experimental conditions.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound or other target siRNA (sterile, RNase-free)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Sterile microcentrifuge tubes
-
Sterile multi-well plates (e.g., 24-well)
Procedure:
-
Cell Seeding: The day before transfection, seed HepG2 cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection (e.g., 10,000-20,000 cells per well).[8] Use antibiotic-free complete growth medium.
-
Preparation of siRNA-Lipid Complexes (per well):
-
Solution A: In a sterile microcentrifuge tube, dilute the desired final concentration of this compound (e.g., 20-50 nM) in 50 µL of serum-free medium.[8][9] Mix gently.
-
Solution B: In a separate sterile microcentrifuge tube, dilute the transfection reagent (e.g., 1 µL of Lipofectamine™ RNAiMAX) in 50 µL of serum-free medium.[8] Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine Solution A and Solution B. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow the siRNA-lipid complexes to form.[8]
-
Transfection: Add the 100 µL of the siRNA-lipid complex mixture dropwise to each well containing the HepG2 cells in their complete growth medium.[8] Gently rock the plate back and forth to distribute the complexes evenly.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the target gene and the assay being performed. The medium can be changed after 4-6 hours if toxicity is a concern.[8]
-
Analysis: After the incubation period, harvest the cells to analyze the knockdown of ALAS1 expression (e.g., via qPCR for mRNA levels or Western blot for protein levels).
Visualizations
This compound Mechanism of Action
Caption: this compound binds to the ASGPR on hepatocytes, leading to ALAS1 mRNA degradation.
Experimental Workflow: Aseptic Technique for this compound Transfection
Caption: Aseptic workflow for siRNA transfection from preparation to cleanup.
Logical Relationship: Contamination Troubleshooting
References
- 1. researchgate.net [researchgate.net]
- 2. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering Aseptic Technique: The Foundation of Successful Cell Culture | Lab Manager [labmanager.com]
- 4. editverse.com [editverse.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transfection HepG2 [protocols.io]
- 9. HepG2 Cell Transfection - HepG2 Transfection [hepg2.com]
Technical Support Center: Givosiran Studies and ALA/PBG Measurement
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting delta-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG) measurements in the context of Givosiran studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of this compound on urinary ALA and PBG levels?
A1: this compound is an RNA interference (RNAi) therapeutic that targets aminolevulinic acid synthase 1 (ALAS1) mRNA in the liver, the rate-limiting enzyme in the heme biosynthesis pathway.[1] By reducing ALAS1 expression, this compound leads to a significant and sustained reduction in the production and urinary excretion of ALA and PBG, the neurotoxic intermediates that accumulate in Acute Hepatic Porphyria (AHP).[1][2] Clinical studies have demonstrated that monthly administration of this compound can lead to a rapid, dose-dependent, and durable lowering of urinary ALA and PBG to near-normal levels.[2][3]
Q2: How quickly are changes in ALA and PBG levels observed after initiating this compound treatment?
A2: Reductions in urinary ALA and PBG can be observed rapidly after the initiation of this compound treatment. Some studies have reported significant lowering of these biomarkers within the first few weeks of monthly dosing.[3]
Q3: What is the clinical significance of reduced ALA and PBG levels with this compound treatment?
A3: The reduction in ALA and PBG levels is the primary mechanism by which this compound is thought to reduce the frequency of acute attacks and improve other symptoms associated with AHP.[1][4] The lowering of these neurotoxic intermediates is a key indicator of the therapeutic effect of this compound.[2]
Q4: Can ALA and PBG levels fluctuate in patients receiving this compound?
A4: While this compound leads to a sustained overall reduction in ALA and PBG, some level of biological variability is expected. It is important to assess trends over time rather than focusing on a single measurement. Consistent monthly dosing is designed to maintain a steady suppression of ALAS1 and, consequently, stable low levels of ALA and PBG.[3]
Q5: Are there any factors that can influence ALA and PBG measurements in patients on this compound?
A5: Yes, several factors can influence urinary ALA and PBG measurements, including:
-
Sample Handling: ALA and PBG are sensitive to light and degradation at room temperature. Improper sample collection, storage, and transport can lead to falsely low results.[5][6][7]
-
Urine Dilution: The concentration of ALA and PBG in a random urine sample can be affected by the patient's hydration status. It is recommended to normalize ALA and PBG levels to urinary creatinine (B1669602) to account for variations in urine dilution.[8][9]
-
Concurrent Medications: Certain medications can induce the heme synthesis pathway and potentially affect ALA and PBG levels.[10][11] It is crucial to have a complete medication history for the patient.
Troubleshooting Guide for ALA and PBG Measurements
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly low or undetectable ALA/PBG levels in a symptomatic patient not on this compound. | Improper sample handling (exposure to light, prolonged storage at room temperature).[7] | Review sample collection and storage procedures. Ensure samples are protected from light and refrigerated or frozen promptly.[5][6] A repeat measurement with a properly handled sample is recommended. |
| High variability in serial ALA/PBG measurements in a patient on this compound. | Inconsistent sample collection times, variations in hydration status. | Standardize the time of day for urine collection. Normalize ALA and PBG to urinary creatinine to minimize the effect of urine concentration.[8] |
| Discrepancy between clinical symptoms and ALA/PBG levels. | Assay interference from other substances in the urine.[12] | Review the patient's diet and medication for potential interfering substances. Consider using a more specific analytical method, such as LC-MS/MS, for confirmation.[13] |
| Falsely elevated PBG results. | Reaction of Ehrlich's reagent with other urinary compounds.[12] | Use of a purification step, such as ion-exchange chromatography, before colorimetric measurement can minimize interferences.[12][14] |
Data Presentation: ALA and PBG Reduction in this compound Clinical Trials
The following tables summarize the reported reductions in urinary ALA and PBG levels from key this compound clinical studies.
Table 1: ENVISION Phase 3 Study (24-month interim analysis) [15]
| Biomarker | Treatment Group | Median Reduction from Baseline |
| Urinary ALA | Continuous this compound | Sustained lowering to near-normal levels |
| Placebo Crossover | >75% reduction during the open-label extension | |
| Urinary PBG | Continuous this compound | Sustained lowering to near-normal levels |
| Placebo Crossover | >75% reduction during the open-label extension |
Table 2: Phase 1 Part C Study [3]
| Biomarker | Dosing Regimen | Reduction from Baseline |
| Urinary ALA | Monthly Dosing | >80% |
| Urinary PBG | Monthly Dosing | >80% |
Experimental Protocols
Protocol 1: Quantitative Analysis of Urinary Porphobilinogen (PBG) using Ion-Exchange Chromatography and Spectrophotometry
This protocol is based on the principle of separating PBG from interfering substances using an anion-exchange resin, followed by colorimetric quantification with Ehrlich's reagent.[12][14]
Materials:
-
Anion-exchange chromatography columns
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution)[16][17]
-
PBG standard solution
-
Spectrophotometer
Procedure:
-
Sample Preparation: Collect a random urine sample and protect it from light.[5] If not analyzed immediately, store at 4°C for up to 48 hours or frozen for longer periods.[18]
-
Chromatography: a. Equilibrate the anion-exchange column according to the manufacturer's instructions. b. Apply a known volume of the urine sample to the column. PBG will bind to the resin. c. Wash the column to remove interfering substances. d. Elute the bound PBG using an appropriate elution buffer (e.g., acetic acid).[14]
-
Colorimetric Reaction: a. To the eluted PBG fraction, add Ehrlich's reagent. A cherry-red color will develop in the presence of PBG.[14] b. Allow the reaction to proceed for a standardized amount of time.
-
Spectrophotometry: a. Measure the absorbance of the colored solution at 555 nm using a spectrophotometer.[17][19] b. Prepare a standard curve using known concentrations of PBG standard.
-
Calculation: a. Determine the concentration of PBG in the urine sample by comparing its absorbance to the standard curve. b. Normalize the PBG concentration to the urinary creatinine concentration, measured in a separate assay.
Protocol 2: Quantitative Analysis of Urinary Aminolevulinic Acid (ALA) using Ion-Exchange Chromatography and Spectrophotometry
This protocol involves the separation of ALA using cation-exchange chromatography, conversion to a pyrrole (B145914), and subsequent colorimetric quantification with Ehrlich's reagent.[12][14]
Materials:
-
Cation-exchange chromatography columns
-
Ehrlich's reagent
-
ALA standard solution
-
Spectrophotometer
Procedure:
-
Sample Preparation: Collect and store the urine sample as described for PBG analysis.[6]
-
Chromatography: a. Equilibrate the cation-exchange column. b. Apply a known volume of the urine sample to the column. ALA will be retained. c. Wash the column to remove interfering substances. d. Elute the ALA using an appropriate buffer (e.g., sodium acetate).[14]
-
Conversion to a Pyrrole: a. Add acetylacetone to the eluted ALA fraction and heat to convert ALA into a pyrrole derivative.[14]
-
Colorimetric Reaction: a. Cool the solution and add Ehrlich's reagent to develop a colored product.
-
Spectrophotometry: a. Measure the absorbance of the solution at the appropriate wavelength (typically around 553 nm).[14] b. Prepare a standard curve using known concentrations of ALA standard.
-
Calculation: a. Calculate the concentration of ALA in the sample from the standard curve. b. Normalize the ALA concentration to urinary creatinine.
Mandatory Visualizations
Caption: Mechanism of action of this compound in hepatocytes.
Caption: Heme synthesis pathway and the target of this compound.
Caption: Experimental workflow for urinary ALA and PBG measurement.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. Alnylam Announces Positive Topline Results from Interim Analysis of ENVISION Phase 3 Study of this compound in Patients with Acute Hepatic Porphyria | Alnylam Pharmaceuticals, Inc. [alnylampharmaceuticalsinc.gcs-web.com]
- 3. Alnylam Presents New Positive Clinical Results for this compound, an Investigational RNAi Therapeutic for the Treatment of Acute Hepatic Porphyrias | Alnylam Pharmaceuticals, Inc. [alnylampharmaceuticalsinc.gcs-web.com]
- 4. This compound: a targeted treatment for acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary porphobilinogen (PBG) – Supra-Regional Assay Service [sas-centre.org]
- 6. Urinary d-aminolevulinic acid (ALA) – Supra-Regional Assay Service [sas-centre.org]
- 7. Impact of analyte stability on the urine analysis of porphyrins and their precursors - Clinical Laboratory int. [clinlabint.com]
- 8. porphyria.com [porphyria.com]
- 9. droracle.ai [droracle.ai]
- 10. PBG urine test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 11. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 12. Laboratory Diagnosis of Porphyria [mdpi.com]
- 13. Quantification of Urine and Plasma Porphyrin Precursors Using LC-MS in Acute Hepatic Porphyrias: Improvement in Routine Diagnosis and in the Monitoring of Kidney Failure Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of this compound for acute hepatic porphyria: 24‐month interim analysis of the randomized phase 3 ENVISION study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 18. IPNET – International Porphyria Network – An international network of experts working together to improve healthcare services for porphyria patients [ipnet.org]
- 19. Colorimetric PBG Assay... | HSC Cores - BookStack [bookstack.cores.utah.edu]
Validation & Comparative
Givosiran versus Hemin in Preclinical Models of Acute Hepatic Porphyria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of givosiran and hemin (B1673052) in animal models of Acute Hepatic Porphyria (AHP). The information is compiled from published experimental data to support research and drug development efforts in this field.
Introduction to AHP and Therapeutic Strategies
Acute Hepatic Porphyria (AHP) is a family of rare genetic disorders characterized by defects in the heme biosynthesis pathway in the liver. A key pathological feature of AHP is the induction of aminolevulinate synthase 1 (ALAS1), the first and rate-limiting enzyme in this pathway. This leads to the accumulation of neurotoxic intermediates, delta-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), which are responsible for the acute, life-threatening neurovisceral attacks and chronic debilitating symptoms experienced by patients.[1][2][3]
Two primary therapeutic strategies targeting ALAS1 have been developed:
-
This compound: A small interfering RNA (siRNA) therapeutic that specifically targets and degrades the messenger RNA (mRNA) of hepatic ALAS1, thereby preventing the synthesis of the ALAS1 enzyme.[1][2]
-
Hemin: An intravenous heme preparation that provides exogenous heme to the liver, which in turn suppresses ALAS1 activity through a negative feedback mechanism.[4]
This guide focuses on the preclinical evidence comparing the efficacy of these two approaches in relevant animal models.
Comparative Efficacy in a Preclinical AHP Mouse Model
Preclinical studies in a well-established mouse model of Acute Intermittent Porphyria (AIP), the most common form of AHP, have provided valuable comparative data on the efficacy of this compound and hemin. In this model, acute attacks are induced by the administration of phenobarbital (B1680315), a drug known to induce ALAS1 expression.[3][4]
Reduction of Hepatic ALAS1 mRNA
This compound, an RNAi therapeutic, directly targets and degrades ALAS1 mRNA. Preclinical studies have demonstrated its ability to prevent the phenobarbital-induced upregulation of hepatic ALAS1 expression. In contrast, hemin works by replenishing the hepatic heme pool, which then feedback-inhibits ALAS1 activity.
Table 1: Comparative Effect on Hepatic ALAS1 mRNA Levels in an AIP Mouse Model
| Treatment Group | Dosing Regimen | Mean Reduction in Hepatic ALAS1 mRNA vs. Control | Reference |
| This compound (ALN-AS1) | 2.0 mg/kg, single i.v. dose | Maintained baseline levels, preventing induction | [4] |
| Hemin | 4.0 mg/kg, single i.v. dose | Slower and less effective suppression compared to this compound | [5] |
| Control (Luc-siRNA) | 2.0 mg/kg, single i.v. dose | ~11-fold increase after phenobarbital induction | [4] |
Reduction of Neurotoxic Intermediates: ALA and PBG
The primary therapeutic goal in AHP is to reduce the levels of the neurotoxic intermediates ALA and PBG. Preclinical studies have shown that this compound leads to a more rapid and profound reduction of these molecules compared to hemin.[4]
Table 2: Comparative Efficacy in Reducing Plasma ALA and PBG Levels in an Induced AIP Mouse Model
| Time Point | Treatment Group | Mean Reduction in Plasma ALA vs. Hemin | Mean Reduction in Plasma PBG vs. Hemin | Reference |
| 6 hours | This compound (ALN-AS1) | Significantly greater reduction (p < 0.05) | Significantly greater reduction (p < 0.005) | [4] |
| 12 hours | This compound (ALN-AS1) | Significantly greater reduction (p < 0.0005) | Significantly greater reduction (p < 0.00005) | [4] |
| 18 hours | This compound (ALN-AS1) | Significantly greater reduction (p < 0.00005) | Significantly greater reduction (p < 0.00005) | [4] |
| 24 hours | This compound (ALN-AS1) | Significantly greater reduction (p < 0.00005) | Significantly greater reduction (p < 0.00005) | [4] |
Signaling Pathways and Mechanisms of Action
The therapeutic interventions for AHP target the regulation of the heme biosynthesis pathway, specifically focusing on the activity of the ALAS1 enzyme.
Caption: Mechanisms of this compound and hemin in AHP.
Experimental Protocols
Animal Model
-
Model: Acute Intermittent Porphyria (AIP) mouse model (T1/T2 mice) with a targeted disruption of the porphobilinogen deaminase (PBGD) gene, leading to reduced PBGD activity.[4]
-
Induction of Acute Attacks: Biochemical attacks are induced by intraperitoneal (i.p.) injections of phenobarbital (PB). A typical regimen involves three daily doses of PB at increasing concentrations (e.g., 90, 100, and 110 mg/kg).[4] For a more robust induction, 3,5-diethoxycarbonyl-1,4-dihydro-2,4,6-trimethylpyridine (DDC), an inhibitor of ferrochelatase, can be co-administered with PB.[4]
Drug Administration
-
This compound (ALN-AS1): Formulated in a lipid nanoparticle (LNP) for intravenous (i.v.) administration or as a GalNAc-conjugate for subcutaneous (s.c.) administration. In comparative preclinical studies, a single i.v. dose of 2.0 mg/kg was used.[4]
-
Hemin: Administered intravenously. In comparative preclinical studies, a single i.v. dose of 4.0 mg/kg was used.[4]
Quantification of Biomarkers
-
ALAS1 mRNA: Hepatic Alas1 mRNA levels are quantified using reverse transcription quantitative PCR (RT-qPCR).[6] Total RNA is extracted from liver tissue, and gene expression is normalized to a housekeeping gene such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[7]
-
ALA and PBG: Plasma and urinary levels of ALA and PBG are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][8] This method allows for the specific, sensitive, and simultaneous quantification of both analytes.
Experimental Workflow
Caption: Preclinical experimental workflow.
Conclusion
Preclinical data from the AIP mouse model strongly suggest that this compound offers a more rapid, potent, and sustained reduction of the key pathological drivers of AHP—hepatic ALAS1 mRNA, ALA, and PBG—when compared to hemin. These findings provided a solid rationale for the clinical development of this compound as a prophylactic treatment for AHP. For researchers and drug development professionals, these preclinical models and methodologies are crucial for evaluating novel therapeutic agents for this debilitating rare disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the treatment of acute hepatic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Urine and Plasma Porphyrin Precursors Using LC-MS in Acute Hepatic Porphyrias: Improvement in Routine Diagnosis and in the Monitoring of Kidney Failure Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Development of a Subcutaneous ALAS1 RNAi Therapeutic for Treatment of Hepatic Porphyrias Using Circulating RNA Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNAi-mediated silencing of hepatic Alas1 effectively prevents and treats the induced acute attacks in acute intermittent porphyria mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
Givosiran Leads the Way in ALAS1 Inhibition for Acute Hepatic Porphyria
A head-to-head comparison of Givosiran with other direct ALAS1 inhibitors for the treatment of Acute Hepatic Porphyria (AHP) is currently limited by the lack of other approved or late-stage clinical-stage drugs in the same class with publicly available data. this compound, an RNA interference (RNAi) therapeutic, stands as the primary approved treatment that specifically targets aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme in the heme biosynthesis pathway. This guide provides a comprehensive overview of this compound's performance, supported by clinical trial data, and discusses the broader landscape of ALAS1 inhibition.
This compound: A Targeted RNAi Therapeutic
This compound is designed to lower the levels of hepatic ALAS1 messenger RNA (mRNA), leading to a reduction in the production of neurotoxic heme intermediates, aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), which are responsible for the acute attacks and chronic symptoms of AHP.[1][2][3][4] The therapy utilizes N-acetylgalactosamine (GalNAc) conjugation to enable targeted delivery to hepatocytes.[1][2][4]
Mechanism of Action
This compound's mechanism of action involves the RNA interference pathway. Once in the hepatocyte, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then targets and cleaves ALAS1 mRNA, preventing its translation into the ALAS1 enzyme.[1][2]
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Givosiran in Acute Hepatic Porphyria: A Comparative Analysis of Efficacy Across Subtypes
Givosiran, an RNA interference (RNAi) therapeutic, has demonstrated significant efficacy in reducing the clinical burden of Acute Hepatic Porphyria (AHP). This guide provides a detailed comparative analysis of its performance across different AHP subtypes, supported by data from the pivotal ENVISION Phase 3 clinical trial and real-world studies.
This compound is designed to target the root cause of AHP by specifically silencing the messenger RNA (mRNA) of hepatic delta-aminolevulinic acid synthase 1 (ALAS1).[1][2][3] ALAS1 is the rate-limiting enzyme in the heme biosynthesis pathway in the liver.[1][2] Its upregulation in AHP leads to the accumulation of neurotoxic intermediates, delta-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), which are responsible for the acute neurovisceral attacks and chronic symptoms of the disease.[1][4] By reducing ALAS1 levels, this compound effectively lowers the production of these toxic metabolites.[2][3]
Efficacy Data from the ENVISION Phase 3 Trial
The ENVISION trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in 94 patients with AHP who experienced recurrent attacks.[5][6][7] The majority of participants had Acute Intermittent Porphyria (AIP), the most common form of AHP, but the study also included patients with Variegate Porphyria (VP) and Hereditary Coproporphyria (HCP).[8][9]
Table 1: Baseline Demographics and Clinical Characteristics of Patients in the ENVISION Trial
| Characteristic | This compound (N=48) | Placebo (N=46) | Overall (N=94) |
| Mean Age, years (range) | 42 (19, 65) | 36 (20, 60) | 37.5 (19, 65) |
| Female, n (%) | 43 (90) | 41 (89) | 84 (89) |
| AHP Type, n (%) | |||
| - AIP | 46 (96) | 43 (93) | 89 (95) |
| - HCP | 1 (2) | 0 (0) | 1 (1) |
| - VP | 1 (2) | 1 (2) | 2 (2) |
| - No identified mutation | 0 (0) | 2 (4) | 2 (2) |
| Historical Annualized Attack Rate, median (IQR) | 8 (4-18) | 7 (4-14) | 8 (4-16) |
| Prior Hemin (B1673052) Prophylaxis, n (%) | 20 (42) | 18 (39) | 38 (40) |
Source: ENVISION Study Patient Population.[9]
Table 2: Comparative Efficacy of this compound Across AHP Subtypes (ENVISION Trial - 6-Month Double-Blind Period)
While the ENVISION trial's primary analysis focused on the overall AHP population, subgroup analyses provide insights into this compound's efficacy in different subtypes. Given the small number of non-AIP patients, statistical comparisons between subtypes are limited; however, the data suggests a consistent treatment benefit.
| Efficacy Endpoint | AIP Patients | VP and HCP Patients |
| Annualized Attack Rate (AAR) Reduction | This compound treatment led to a 74% mean reduction in the annualized rate of porphyria attacks compared to placebo in the overall AHP population, the majority of whom had AIP.[10][11] | Data for VP and HCP subtypes are limited due to the small sample size in the ENVISION trial. However, the overall study results, which included these patients, demonstrated a significant reduction in AAR. |
| Urinary ALA and PBG Reduction | Patients with AIP treated with this compound showed a median reduction of 92% in urinary ALA levels.[10] | Consistent with its mechanism of action, this compound is expected to be effective in reducing ALA and PBG in all AHP subtypes where ALAS1 upregulation is the primary driver of neurotoxic intermediate accumulation. |
| Hemin Use Reduction | 54% of AIP patients treated with this compound had zero days of hemin use compared to 23% of patients receiving placebo.[9] | The reduction in attack rates with this compound treatment is associated with a decreased need for hemin administration. |
| Quality of Life Improvement | More than half of the participants (59%), predominantly with AIP, reported their health status had "very much improved" or "much improved" since the beginning of the study.[10] | Improvements in quality of life are a direct consequence of the reduction in debilitating symptoms and acute attacks. |
Long-term data from the ENVISION open-label extension (OLE) period, up to 36 months, showed sustained reductions in AAR and improvements in quality of life for patients continuing on this compound.[6][7]
Real-World Evidence
Real-world studies have corroborated the findings from the ENVISION trial, demonstrating the effectiveness of this compound in clinical practice. A study in Italy involving patients with AHP, predominantly AIP, reported a complete resolution of annual attacks after starting this compound treatment.[12] The therapy also led to significant reductions in urinary ALA and PBG levels.[12] Similarly, a German real-world study on patients with AIP showed that this compound was effective in preventing severe acute attacks and reducing the chronic disease burden, leading to substantial improvements in mental health and overall quality of life.[4][13]
Experimental Protocols
ENVISION Trial Methodology
The ENVISION trial was a global, multicenter, randomized, double-blind, placebo-controlled study.[14][15]
-
Patient Population: Eligible participants were patients aged 12 years and older with a confirmed diagnosis of AHP and a history of recurrent porphyria attacks (≥2 attacks in the 6 months prior to study entry).[6][15][16]
-
Randomization and Blinding: 94 patients were randomized in a 1:1 ratio to receive either this compound or a placebo.[5][15] The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.
-
Treatment Regimen: this compound was administered subcutaneously at a dose of 2.5 mg/kg once monthly for a six-month double-blind period.[5][15]
-
Endpoints: The primary efficacy endpoint was the annualized rate of composite porphyria attacks in patients with AIP.[14] Secondary endpoints included levels of urinary ALA and PBG, hemin use, and patient-reported quality of life.[14][17]
-
Open-Label Extension: After the 6-month double-blind period, 93 of the 94 patients enrolled in an open-label extension period to receive this compound on an ongoing basis.[14]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate this compound's mechanism of action and the workflow of the ENVISION clinical trial.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. German Real-World Experience of Patients with Diverse Features of Acute Intermittent Porphyria Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. iris.unimore.it [iris.unimore.it]
- 7. Efficacy and safety of this compound for acute hepatic porphyria: Final results of the randomized phase III ENVISION trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness and tolerability of this compound for the management of acute hepatic porphyria: A monocenter real-life evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GIVLAARI® (this compound) Efficacy & Safety | HCP [givlaarihcp.com]
- 10. porphyrianews.com [porphyrianews.com]
- 11. neurologylive.com [neurologylive.com]
- 12. porphyrianews.com [porphyrianews.com]
- 13. German Real-World Experience of Patients with Diverse Features of Acute Intermittent Porphyria Treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alnylam Pharmaceuticals Press Release | Jun 30, 2020 | Alnylam Reports New 12-Month Interim Data From the ENVISION Phase 3 Study of this compound in Acute Hepatic Porphy [investors.alnylam.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 17. Efficacy and safety of this compound for acute hepatic porphyria: 24-month interim analysis of the randomized phase 3 ENVISION study - PubMed [pubmed.ncbi.nlm.nih.gov]
Givosiran's Impact on Gene Expression: A Comparative Analysis Beyond ALAS1
For Researchers, Scientists, and Drug Development Professionals
Givosiran's Mechanism of Action: A Targeted Approach
This compound is a synthetically designed double-stranded siRNA molecule.[8] To ensure liver-specific delivery, it is conjugated to N-acetylgalactosamine (GalNAc) ligands, which are recognized with high affinity by the asialoglycoprotein receptor (ASGPR) exclusively expressed on hepatocytes.[1][2][3][9] Upon binding, this compound is internalized into the cell.
Inside the hepatocyte, the siRNA is processed by the cellular machinery, leading to the degradation of ALAS1 mRNA.[1][8] This highly specific interaction is the foundation of this compound's therapeutic effect.
Beyond ALAS1: Potential Off-Target and Downstream Effects
While this compound is designed for high specificity to ALAS1, its profound impact on the heme biosynthesis pathway can indirectly influence other cellular processes and gene expression.
Heme-Dependent Processes
Heme is a crucial prosthetic group for numerous proteins, including cytochromes P450 (CYPs), which are essential for drug metabolism. By reducing ALAS1 activity and consequently heme availability, this compound has the potential to affect the function of these hemoproteins.
A drug-drug interaction study in healthy volunteers showed that this compound had a moderate down-regulatory effect on CYP1A2 and CYP2D6, a weak effect on CYP2C19 and CYP3A4, and no effect on CYP2C9.[3] This suggests that while this compound does not have a large effect on overall CYP activity, close monitoring may be necessary when co-administered with drugs that are substrates for these enzymes, particularly those with a narrow therapeutic index.[1]
Homocysteine Metabolism
Clinical studies have reported elevations in serum homocysteine levels in patients treated with this compound.[3][10] The proposed mechanism involves the reduced availability of heme, which is a cofactor for cystathionine (B15957) beta-synthase (CBS), an enzyme involved in homocysteine metabolism.[3] This highlights an indirect effect of this compound on a metabolic pathway separate from heme synthesis.
Comparison with Hemin
Hemin is the standard of care for acute AHP attacks. It is an intravenous infusion of heme that acts through a negative feedback loop to inhibit ALAS1 activity.[1][2]
| Feature | This compound | Hemin |
| Mechanism of Action | RNA interference leading to ALAS1 mRNA degradation.[1][2][3] | Negative feedback inhibition of ALAS1 activity.[1][2] |
| Specificity | Highly specific for ALAS1 mRNA.[3] | Less specific, can affect other cellular processes. |
| Administration | Subcutaneous injection.[1] | Intravenous infusion.[11] |
| Use | Prophylactic treatment to prevent attacks.[12][13] | Treatment of acute attacks.[11] |
| Gene Expression Impact | Primarily targets ALAS1; indirect effects on CYP enzymes and homocysteine metabolism genes are noted.[3] | Broad, less characterized effects on gene expression due to its role as a signaling molecule. |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound's effect on gene expression are not extensively published in the public domain. However, a general workflow for such an analysis would typically involve the following steps:
1. Sample Collection: Liver biopsies or peripheral blood mononuclear cells would be collected from patients treated with this compound and a control group (placebo or hemin-treated).
2. RNA Extraction and Quality Control: Total RNA would be extracted from the samples, and its integrity would be assessed.
3. Gene Expression Profiling:
- RNA-Sequencing (RNA-seq): For a comprehensive, unbiased view of the transcriptome, RNA-seq would be performed. This involves converting RNA to cDNA, preparing sequencing libraries, and sequencing on a high-throughput platform.
- Quantitative PCR (qPCR): To validate the findings from RNA-seq for specific genes of interest, qPCR would be used.
4. Data Analysis:
- Differential Expression Analysis: Statistical methods would be employed to identify genes that are significantly upregulated or downregulated in the this compound-treated group compared to the control group.
- Pathway and Functional Enrichment Analysis: Differentially expressed genes would be analyzed to identify over-represented biological pathways and functions.
Conclusion
This compound's high specificity for ALAS1 mRNA represents a significant advancement in the treatment of AHP. While its primary effect is the profound and sustained reduction of ALAS1 expression, emerging evidence suggests that this targeted intervention can have downstream consequences on other metabolic pathways, such as those involving CYP enzymes and homocysteine. The alternative treatment, hemin, acts through a less specific feedback mechanism and its broader effects on gene expression are not as well-defined.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound: a targeted treatment for acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Heme synthesis, porphyria, and the new RNAi therapeutic Givlaari (this compound) – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. This compound for the treatment of acute hepatic porphyria [iris.unimore.it]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: a targeted treatment for acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapy Follows Diagnosis: Old and New Approaches for the Treatment of Acute Porphyrias, What We Know and What We Should Know - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel treatment options for acute hepatic porphyrias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel treatment options for acute hepatic porphyrias | Semantic Scholar [semanticscholar.org]
An Independent Analysis of Givosiran's Mechanism of Action in Acute Hepatic Porphyria
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Givosiran versus placebo in the management of Acute Hepatic Porphyria (AHP). The data presented is synthesized from pivotal clinical trials to offer a comprehensive overview of the drug's mechanism of action, supported by quantitative clinical data and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound is an RNA interference (siRNA) therapeutic designed to target and degrade the messenger RNA (mRNA) of aminolevulinic acid synthase 1 (ALAS1) in the liver.[1][2] The induction of hepatic ALAS1 is a key factor in the pathophysiology of AHP, leading to the accumulation of neurotoxic intermediates aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), which are responsible for the acute neurovisceral attacks and chronic symptoms of the disease.[1][2][3] this compound is conjugated to N-acetylgalactosamine (GalNAc), which facilitates its targeted delivery to hepatocytes via asialoglycoprotein receptors (ASGPR).[1][4] By reducing ALAS1 expression, this compound aims to decrease the production of ALA and PBG, thereby mitigating the clinical manifestations of AHP.[2][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from clinical studies, comparing the effects of this compound with placebo.
Table 1: Reduction in Porphyria Attack Rates
| Study | Treatment Group | Mean Annualized Attack Rate (AAR) | Percentage Reduction vs. Placebo | Reference |
| Phase 1 (Part C) | This compound (2.5 mg/kg monthly) | Not explicitly stated, but 83% reduction vs. placebo | 83% | [5] |
| Placebo | Not explicitly stated | - | [5] | |
| ENVISION (Phase 3, 6 months) | This compound (2.5 mg/kg monthly) | 3.2 | 74% | [4] |
| Placebo | 12.5 | - | [4] | |
| ENVISION OLE (36 months) | Continuous this compound | 0.4 (median) | - | [7] |
| Placebo Crossover | 16.2 (pre-crossover) to 0.4 (post-crossover) | 92% (post-crossover vs. pre-crossover) | [7][8] |
Table 2: Reduction in Urinary ALA and PBG Levels
| Study | Treatment Group | Mean Reduction in Urinary ALA | Mean Reduction in Urinary PBG | Reference |
| Phase 1 OLE (12 months) | This compound (2.5 mg/kg monthly) | 87% from baseline | 83% from baseline | [9] |
| ENVISION (Phase 3, 6 months) | This compound (2.5 mg/kg monthly) | 86% | 91% | [4] |
| Phase 1/2 OLE (48 months) | This compound | 95% (median) | 98% (median) | [10] |
Table 3: Reduction in ALAS1 mRNA Levels
| Study | Treatment Group | Mean Reduction in ALAS1 mRNA | Reference |
| Phase 1 (Part C) | This compound (5.0 mg/kg monthly) | -74 ± 6% | [4] |
| Phase 1/2 OLE | This compound (monthly) | 60-70% | [11] |
Experimental Protocols
The methodologies outlined below are based on the procedures reported in the key clinical trials of this compound.
1. Study Design and Patient Population (ENVISION Phase 3 Trial)
-
Design: A randomized, double-blind, placebo-controlled, global Phase 3 study.[7]
-
Participants: Eligible patients were aged 12 years or older with a confirmed diagnosis of AHP and a history of recurrent porphyria attacks (at least two attacks requiring hospitalization, an urgent healthcare visit, or intravenous hemin (B1673052) administration at home in the 6 months prior to study entry).[7]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either subcutaneous this compound (2.5 mg/kg) or placebo once monthly for 6 months.[7]
-
Extension: Following the 6-month double-blind period, patients could enter an open-label extension (OLE) period where all participants received this compound.[7][12]
2. Measurement of Urinary ALA and PBG
-
Sample Collection: Urine samples were collected from patients at baseline and at specified intervals throughout the study.
-
Analysis: Urinary concentrations of ALA and PBG were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Results were normalized to urinary creatinine (B1669602) concentrations to account for variations in urine dilution.
3. Assessment of ALAS1 mRNA Levels
-
Method: Urinary exosome ALAS1 mRNA levels were measured as a surrogate for hepatic ALAS1 mRNA.
-
Procedure: Exosomes were isolated from urine samples, and RNA was subsequently extracted. The levels of ALAS1 mRNA were quantified using a validated reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay.
4. Efficacy Endpoints
-
Primary Endpoint: The primary efficacy endpoint was the annualized rate of composite porphyria attacks, which included attacks requiring hospitalization, urgent healthcare visits, or intravenous hemin administration.
-
Secondary Endpoints: Secondary endpoints included reductions in urinary levels of ALA and PBG, as well as the use of hemin.[10]
Visualizations
This compound's Mechanism of Action
Caption: this compound binds to ASGPR on hepatocytes, leading to RISC-mediated degradation of ALAS1 mRNA.
Experimental Workflow for Clinical Trials
Caption: Workflow of the ENVISION Phase 3 clinical trial for this compound.
References
- 1. This compound: a targeted treatment for acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of acute hepatic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA interference therapy in acute hepatic porphyrias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alnylam Presents New Positive Clinical Results for this compound, an Investigational RNAi Therapeutic for the Treatment of Acute Hepatic Porphyrias | Alnylam Pharmaceuticals, Inc. [alnylampharmaceuticalsinc.gcs-web.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.unimore.it [iris.unimore.it]
- 8. ashpublications.org [ashpublications.org]
- 9. Updated Phase 1/2 OLE Results for this compound and EXPLORE Natural History Study Data at AASLD 2018 - Alnylam [capella.alnylam.com]
- 10. researchgate.net [researchgate.net]
- 11. porphyrianews.com [porphyrianews.com]
- 12. researchgate.net [researchgate.net]
Givosiran's Ripple Effect: A Comparative Analysis of its Impact on Heme Pathway Enzyme Expression
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Givosiran's Performance with Supporting Experimental Data
This compound, a small interfering RNA (siRNA) therapeutic, has revolutionized the management of acute hepatic porphyria (AHP). By specifically targeting the messenger RNA (mRNA) of aminolevulinate synthase 1 (ALAS1), the first and rate-limiting enzyme in the heme biosynthesis pathway, this compound effectively reduces the production of neurotoxic intermediates, δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG).[1][2][3][4] While the profound impact of this compound on ALAS1 expression and the subsequent reduction in ALA and PBG levels are well-documented, its effects on the expression of other enzymes within the intricate heme synthesis cascade are less clear. This guide provides a comprehensive comparison of this compound's impact on the expression of key heme pathway enzymes, presenting available quantitative data and outlining the theoretical implications for the entire pathway.
This compound's Primary Target: A Deep Dive into ALAS1 Downregulation
This compound's mechanism of action is a prime example of targeted RNA interference.[2][3] Once administered, it is selectively taken up by hepatocytes, where it leads to the degradation of ALAS1 mRNA.[3] This targeted approach prevents the overproduction of ALA and PBG, which are the primary drivers of the debilitating neurovisceral attacks characteristic of AHP.[4][5]
Clinical trial data consistently demonstrate a significant and sustained reduction in ALAS1 mRNA levels in patients treated with this compound. This directly translates to a dramatic decrease in the urinary excretion of ALA and PBG, key biomarkers of AHP disease activity.
Table 1: this compound's Impact on ALAS1 mRNA and Heme Precursors
| Parameter | Treatment Group | Placebo Group | Percentage Reduction/Change | Study Reference |
| Hepatic ALAS1 mRNA | ↓ 74% ± 6% | - | -74% | [6] |
| Urinary ALA | ↓ ~86-90% | - | Significant Reduction | [3][6] |
| Urinary PBG | ↓ ~91% | - | Significant Reduction | [3][6] |
Data presented are aggregated from various clinical trials and preclinical studies. The exact percentages may vary between studies.
The Uncharted Territory: this compound's Influence on Other Heme Pathway Enzymes
While the direct impact on ALAS1 is clear, there is a notable lack of published clinical or preclinical studies that have systematically quantified the effect of this compound on the expression levels of the other seven enzymes in the heme synthesis pathway:
-
Aminolevulinate Dehydratase (ALAD)
-
Porphobilinogen Deaminase (PBGD)
-
Uroporphyrinogen III Synthase (UROS)
-
Uroporphyrinogen Decarboxylase (UROD)
-
Coproporphyrinogen Oxidase (CPOX)
-
Protoporphyrinogen Oxidase (PPOX)
-
Ferrochelatase (FECH)
The absence of such data presents a significant knowledge gap. However, based on the established principles of metabolic pathway regulation, we can theorize the potential downstream effects of ALAS1 inhibition. The heme synthesis pathway is a tightly regulated process, with the final product, heme, acting as a feedback inhibitor of ALAS1.[7] By significantly reducing the initial substrate (ALA) through ALAS1 downregulation, the metabolic flux through the entire pathway is diminished. Consequently, the need for the subsequent enzymes may be lessened, which could theoretically lead to a downregulation of their expression as a homeostatic response. Conversely, the cell may maintain the expression of these enzymes to be prepared for any sudden demands for heme synthesis.
A study in a mouse model with a null ALAS1 allele showed no change in the mRNA levels of the final enzyme, ferrochelatase (FECH), but did show a decrease in the expression of heme oxygenase 1 (HMOX1), an enzyme involved in heme catabolism. This suggests a compensatory mechanism to preserve the cellular heme pool.
It is important to note that this compound has been observed to have a moderate down-regulatory effect on certain heme-dependent cytochrome P450 (CYP) enzymes, such as CYP1A2 and CYP2D6.[1][6] This indicates that the reduction in overall heme synthesis, while not causing overt heme deficiency in preclinical models at therapeutic doses, is sufficient to influence other heme-requiring cellular processes.[8]
Experimental Protocols
To facilitate further research into the broader impacts of this compound, this section provides detailed methodologies for key experiments used to assess the expression and activity of heme pathway enzymes.
Quantitative Real-Time PCR (RT-qPCR) for Heme Pathway Enzyme mRNA Expression
This method is used to quantify the mRNA levels of each enzyme in the heme synthesis pathway.
1. RNA Extraction:
- Total RNA is extracted from liver tissue samples or cultured hepatocytes using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
- The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
2. Reverse Transcription:
- First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
3. RT-qPCR:
- The qPCR reaction is performed using a real-time PCR system (e.g., Applied Biosystems 7500 Real-Time PCR System).
- The reaction mixture includes cDNA template, forward and reverse primers specific for each heme pathway enzyme gene (ALAS1, ALAD, PBGD, UROS, UROD, CPOX, PPOX, FECH), and a SYBR Green-based qPCR master mix.
- A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.
- The relative expression of each target gene is calculated using the ΔΔCt method.
Western Blotting for Heme Pathway Enzyme Protein Expression
This technique is employed to detect and quantify the protein levels of the heme pathway enzymes.
1. Protein Extraction:
- Total protein is extracted from liver tissue or cell lysates using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Protein concentration is determined using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
- Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific to each heme pathway enzyme.
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
- The band intensities are quantified using densitometry software, and the expression of each target protein is normalized to a loading control (e.g., β-actin, GAPDH).
Enzyme Activity Assays
These assays measure the functional activity of each enzyme in the heme synthesis pathway. The specific substrates and detection methods vary for each enzyme.
Example: Porphobilinogen Deaminase (PBGD) Activity Assay
1. Sample Preparation:
- Erythrocyte lysates or liver homogenates are prepared.
2. Enzymatic Reaction:
- The sample is incubated with the substrate porphobilinogen (PBG) in a buffered solution at a specific temperature and for a defined time.
3. Product Detection:
- The product of the reaction, hydroxymethylbilane, is unstable and spontaneously cyclizes to form uroporphyrinogen I.
- The uroporphyrinogen I is then oxidized to uroporphyrin I, which can be quantified by its fluorescence or by spectrophotometry.
4. Calculation:
- The enzyme activity is calculated based on the amount of product formed per unit of time and per milligram of protein.
Visualizing the Pathway and Experimental Workflow
To better understand the complex relationships within the heme synthesis pathway and the experimental procedures, the following diagrams are provided.
References
- 1. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. What are ALAS1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound: a targeted treatment for acute intermittent porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Drug-Drug Interaction Study Evaluating the Effect of this compound, a Small Interfering Ribonucleic Acid, on Cytochrome P450 Activity in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RNAi-mediated silencing of hepatic Alas1 effectively prevents and treats the induced acute attacks in acute intermittent porphyria mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the safety profiles of Givosiran and hemin in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro safety profiles of Givosiran and hemin (B1673052), two therapeutic agents used in the management of acute hepatic porphyria (AHP). The information presented is based on publicly available experimental data to assist researchers in understanding the distinct safety characteristics of these compounds at a cellular level.
Executive Summary
Data Presentation: In Vitro Cytotoxicity and Cellular Effects
The following tables summarize the quantitative data from in vitro studies on hemin. Due to the nature of available public data, a direct quantitative comparison with this compound in the same assays is not possible. The safety assessment for this compound is primarily based on regulatory agency reviews of non-clinical data packages.
Hemin: In Vitro Cytotoxicity Data
Table 1: Effect of Hemin on Cell Viability (MTT Assay)
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Cell Viability (Compared to Control) |
| Bovine Aortic Endothelial Cells (BAEC) | 25 | 24 | Profound Decrease[1] |
| 50 | 4 | Significant Decrease[1] | |
| 50 | 24 | Profound Decrease[1] |
Table 2: Effect of Hemin on Cell Membrane Integrity (LDH Release Assay)
| Cell Line | Concentration (µM) | Incubation Time (hours) | Outcome |
| Bovine Aortic Endothelial Cells (BAEC) | 25 | 24 | Significant Cell Death[1] |
| 50 | 24 | Significant Cell Death[1] | |
| Podocytes | 50 | 18 | Cell Rounding Observed |
| 100 | 18 | Increased LDH Release |
Table 3: Hemin-Induced Oxidative Stress and Mitochondrial Dysfunction
| Cell Type | Concentration (µM) | Endpoint | Observation |
| Human Neuron-like Cells | 3-30 | Reactive Oxygen Species (ROS) Production | Marked Increase[2] |
| THP-1 Cells | Dose-dependent | ROS Production | Dose-dependent Increase[3] |
| Bovine Aortic Endothelial Cells (BAEC) | 25-50 | Mitochondrial Membrane Potential | Decreased |
| Breast Cancer Cells | Not specified | Intracellular ROS Accumulation | Triggered[4] |
This compound: In Vitro Safety Summary
Non-clinical studies for this compound, as reviewed by regulatory agencies like the FDA and EMA, have not indicated significant in vitro safety concerns.[5][6][7][8][9]
-
Off-Target Effects: An in vitro analysis in the HepG2 human hepatocyte cell line showed that this compound did not significantly suppress the mRNA of potential off-target transcripts.[7]
-
Genotoxicity: this compound did not exhibit genotoxic potential in in vitro and in vivo studies.[9]
-
General Safety Pharmacology: In vitro studies indicate that this compound does not directly inhibit or induce major cytochrome P450 enzymes.[10]
-
Hepatotoxicity: While clinical trials have reported cases of elevated liver transaminases, the underlying cause is thought to be idiosyncratic or potentially related to the suppression of 5-aminolevulinic acid synthase, rather than direct cytotoxicity.[6]
Signaling Pathways and Experimental Workflows
Hemin-Induced Cytotoxicity Pathway
Hemin is known to exert its toxic effects through multiple mechanisms, primarily centered around the generation of oxidative stress and the disruption of mitochondrial function. The free heme molecule can catalyze the production of reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and protein aggregation. This oxidative stress, in turn, can trigger the intrinsic apoptotic pathway through the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.
Caption: A diagram illustrating the signaling cascade of hemin-induced cellular toxicity.
This compound's Mechanism of Action and Safety Profile
This compound is a GalNAc-conjugated siRNA that specifically targets aminolevulinate synthase 1 (ALAS1) mRNA in hepatocytes. Its design ensures liver-specific uptake, minimizing exposure to other tissues and potential off-target effects. The siRNA machinery within the hepatocyte then leads to the degradation of ALAS1 mRNA, the intended therapeutic effect. The in vitro safety profile suggests that at therapeutic concentrations, this compound does not trigger the cytotoxic pathways observed with hemin.
Caption: The targeted mechanism of this compound leading to ALAS1 mRNA degradation in hepatocytes.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the test compound (e.g., hemin) and a vehicle control for a specified duration (e.g., 4 or 24 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the control-treated cells.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, an indicator of cell lysis.
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compound and controls as described for the MTT assay.
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the resulting colored formazan product at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of control cells and a positive control (cells lysed to achieve maximum LDH release).
Reactive Oxygen Species (ROS) Detection Assay
This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Cell Preparation and Staining: Plate cells and, prior to treatment, load them with DCFH-DA by incubating with the probe in serum-free media.
-
Treatment: After washing to remove excess probe, treat the cells with the test compound (e.g., hemin) and appropriate controls.
-
Fluorescence Measurement: Measure the increase in fluorescence intensity over time using a fluorescence microplate reader or flow cytometer. The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.
-
Data Analysis: Quantify the fold increase in ROS production in treated cells compared to control cells.
Conclusion
The available in vitro data strongly indicates that hemin possesses a significant cytotoxic potential, primarily driven by oxidative stress and mitochondrial damage. This is evidenced by dose-dependent decreases in cell viability and increases in cell death across various cell lines. In contrast, this compound, owing to its highly specific, targeted mechanism of action as a GalNAc-siRNA therapeutic, appears to have a much more favorable in vitro safety profile. Non-clinical assessments have not revealed direct cytotoxicity or significant off-target effects at concentrations relevant to its therapeutic use. For researchers and drug development professionals, this comparative analysis underscores the importance of understanding the fundamental mechanisms of action when evaluating the safety of therapeutic compounds. While both agents are employed in the management of AHP, their interactions at the cellular level are profoundly different, with this compound demonstrating a more targeted and less broadly disruptive in vitro safety profile.
References
- 1. Hemin causes mitochondrial dysfunction in endothelial cells through promoting lipid peroxidation: the protective role of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hemin-induced reactive oxygen species triggers autophagy-dependent macrophage differentiation and pro-inflammatory responses in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examining Hemin and its Derivatives: Induction of Heme-Oxygenase-1 Activity and Oxidative Stress in Breast Cancer Cells through Collaborative Experimental Analysis and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Givosiran in the Therapeutic Landscape of Acute Hepatic Porphyria: A Comparative Guide
This guide provides a comprehensive comparison of Givosiran with other therapeutic options for Acute Hepatic Porphyria (AHP), tailored for researchers, scientists, and drug development professionals. It delves into the mechanisms of action, presents key experimental data from clinical trials, and outlines the methodologies of these pivotal studies.
Introduction to Acute Hepatic Porphyria (AHP)
Acute Hepatic Porphyria (AHP) is a family of rare, inherited metabolic disorders characterized by defects in specific enzymes of the heme biosynthesis pathway in the liver.[1][2] This enzymatic deficiency, coupled with the upregulation of the first and rate-limiting enzyme, aminolevulinate synthase 1 (ALAS1), leads to the accumulation of neurotoxic intermediates: delta-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG).[3][4] The accumulation of these neurotoxins is responsible for the characteristic symptoms of AHP, which include severe, diffuse abdominal pain, nausea, vomiting, and neurological dysfunction, manifesting as acute, potentially life-threatening attacks.[5][6]
This compound: A Targeted RNAi Therapeutic
This compound (Givlaari®) is a subcutaneously administered RNA interference (RNAi) therapeutic approved for the treatment of adults with AHP.[7][8][9] It represents a novel approach by directly targeting the root cause of porphyrin precursor accumulation.
Mechanism of Action
This compound is designed to specifically target the messenger RNA (mRNA) of the ALAS1 gene in hepatocytes.[3][10] The therapy consists of a small interfering RNA (siRNA) molecule conjugated to N-acetylgalactosamine (GalNAc) ligands. These ligands bind with high affinity to the asialoglycoprotein receptors (ASGPR) on the surface of hepatocytes, facilitating targeted delivery to the liver.[2][3]
Once inside the hepatocyte, the siRNA is released into the cytoplasm and engages the RNA-induced silencing complex (RISC).[3] The RISC complex then uses the siRNA strand to identify and cleave the ALAS1 mRNA, leading to its degradation.[3][9] This reduction in ALAS1 mRNA levels results in decreased synthesis of the ALAS1 enzyme, thereby reducing the production and accumulation of the neurotoxic intermediates ALA and PBG.[1][11]
Comparison with Other AHP Therapies
While this compound is a prophylactic treatment aimed at preventing attacks, other therapies are primarily used for the management of acute attacks.
| Feature | This compound (Givlaari®) | Hemin (B1673052) (Panhematin®) |
| Mechanism of Action | RNAi-mediated degradation of ALAS1 mRNA, reducing enzyme synthesis.[3][10] | Replenishes hepatic heme pool, providing negative feedback inhibition on ALAS1 activity.[3][12] |
| Primary Use | Prophylaxis to prevent recurrent AHP attacks.[8][13] | Treatment of acute AHP attacks.[4][12] Sometimes used off-label for prophylaxis.[8] |
| Administration | Subcutaneous injection, once monthly.[7] | Intravenous infusion, typically over several consecutive days during an attack.[12] |
| Key Efficacy Endpoint | Reduction in the annualized attack rate (AAR).[2][14] | Alleviation of symptoms and reduction of porphyrin precursors during an acute attack.[12] |
Other Therapeutic Approaches:
-
Glucose Loading: Intravenous administration of glucose can be used for mild attacks to help suppress ALAS1 expression.[4]
-
Liver Transplantation: This remains the only curative treatment for patients with severe, recurrent attacks who are refractory to other treatments.[4]
Clinical Efficacy and Safety of this compound
The primary evidence for this compound's efficacy and safety comes from the ENVISION Phase 3 clinical trial.
ENVISION Phase 3 Trial: Experimental Protocol
Objective: To evaluate the efficacy and safety of this compound in patients with AHP who experience recurrent attacks.[15]
Study Design: A randomized, double-blind, placebo-controlled, multinational study. The trial consisted of a 6-month double-blind period followed by a 30-month open-label extension (OLE) period.[15][16]
Patient Population: 94 patients aged 12 years and older with a confirmed diagnosis of AHP and a history of at least two porphyria attacks requiring hospitalization, an urgent healthcare visit, or intravenous hemin at home in the preceding 6 months.[15]
Intervention: Patients were randomized 1:1 to receive either this compound 2.5 mg/kg or a matching placebo, administered subcutaneously once monthly for 6 months.[15] Prophylactic hemin was discontinued (B1498344) prior to the study, but hemin was permitted for the treatment of acute attacks.[8][15]
Primary Endpoint: The annualized rate of composite porphyria attacks (defined as those requiring hospitalization, urgent care, or IV hemin at home) during the 6-month double-blind period.[14][15]
Secondary Endpoints: Included assessments of urinary ALA and PBG levels, hemin use, daily pain scores, and quality of life.[2][17]
Key Quantitative Data
The ENVISION trial demonstrated a significant reduction in the rate of porphyria attacks in patients treated with this compound compared to placebo.
Table 1: Efficacy Results from the 6-Month Double-Blind Period of the ENVISION Trial
| Endpoint | This compound (N=48) | Placebo (N=46) | % Reduction |
| Mean Annualized Attack Rate (AAR) | 1.9[14] | 6.5[14] | 70%[8][14] |
| Patients with Zero Attacks | 50%[2] | 17%[2] | - |
| Median Annualized Days of Hemin Use | 0 | 16.2[18] | 97% (in crossover group)[18] |
Long-term data from the open-label extension period showed that the benefits of this compound were sustained for up to 36 months, with a continued low annualized attack rate and sustained reductions in ALA and PBG levels.[15][17][19]
Safety and Tolerability
Table 2: Common Adverse Reactions in the ENVISION Trial (Placebo-Controlled Period)
| Adverse Reaction | This compound (%) | Placebo (%) |
| Injection Site Reactions | 25%[14] | 9% |
| Nausea | 21% | 11% |
| Transaminase Elevations (ALT ≥3x ULN) | 15% | 2% |
| Renal-related Adverse Reaction | 15%[14] | 7% |
| Fatigue | 14%[18] | 9% |
This compound's label also includes warnings for anaphylactic reactions, hepatic toxicity, and renal toxicity.[14][17] Increases in serum creatinine (B1669602) and decreases in the estimated glomerular filtration rate (eGFR) have been reported.[14]
This compound and Combination Therapy Considerations
Currently, there are no clinical trial data evaluating this compound in a prophylactic combination regimen with other AHP therapies. The existing treatment paradigm positions this compound as a foundational prophylactic therapy, with other treatments like hemin reserved for the management of breakthrough attacks.[20] Patients on this compound who experience an acute attack should receive treatment with hemin while continuing their monthly this compound dose.[20]
Drug-Drug Interactions: this compound may increase the concentration of drugs that are substrates of CYP1A2 and CYP2D6 enzymes.[14][21] Therefore, caution is advised when co-administering this compound with substrates of these enzymes, especially those with a narrow therapeutic index.[9][20]
References
- 1. This compound for the treatment of acute hepatic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. io.nihr.ac.uk [io.nihr.ac.uk]
- 6. youtube.com [youtube.com]
- 7. givlaarihcp.com [givlaarihcp.com]
- 8. caresource.com [caresource.com]
- 9. porphyrianews.com [porphyrianews.com]
- 10. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 11. What Is GIVLAARI® (this compound)? [givlaari.com]
- 12. New Acute Hepatic Porphyria treatments 2025 | Everyone.org [everyone.org]
- 13. Novel treatment options for acute hepatic porphyrias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. givlaarihcp.com [givlaarihcp.com]
- 15. iris.unimore.it [iris.unimore.it]
- 16. Efficacy and safety of this compound for acute hepatic porphyria: 24‐month interim analysis of the randomized phase 3 ENVISION study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurologylive.com [neurologylive.com]
- 18. mims.com [mims.com]
- 19. New Long-Term Results for GIVLAARI® (this compound) Presented at ASH Annual Meeting & Exposition - Alnylam [capella.alnylam.com]
- 20. This compound: a targeted treatment for acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Drug-Drug Interaction Study Evaluating the Effect of this compound, a Small Interfering Ribonucleic Acid, on Cytochrome P450 Activity in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Givosiran in Acute Intermittent Porphyria: A Cost-Effectiveness Analysis in the Research Setting
For Researchers, Scientists, and Drug Development Professionals
Givosiran, a small interfering RNA (siRNA) therapeutic, has emerged as a novel prophylactic treatment for Acute Intermittent Porphyria (AIP), a rare genetic disorder characterized by debilitating acute neurovisceral attacks. This guide provides a comparative analysis of the cost-effectiveness of this compound, primarily against hemin (B1673052), the historical standard of care for acute attacks and, in some cases, used for prophylaxis. The analysis is based on published economic evaluations and clinical trial data, offering a resource for researchers and drug development professionals.
Comparative Cost Analysis
Economic evaluations have consistently demonstrated that this compound comes at a significantly higher cost compared to hemin. A key study by Massachi et al. provides a detailed breakdown of the average annual total cost of care.[1][2][3]
| Treatment Group | Average Annual Total Cost of Care (Hemin) | Average Annual Total Cost of Care (this compound) | Annual Cost Difference (Savings with Hemin) | Percentage Savings with Hemin |
| All AIP Patients | $134,798 | $616,911 | $482,113 | 78% |
| One Attack Per Year | Not explicitly stated | Not explicitly stated | $545,219 | 92% |
| Multiple Attacks Per Year | $168,390 | Not explicitly stated | $459,366 | 73% |
| Hemin Prophylaxis | $363,101 | $675,051 | $311,950 | 46% |
Data sourced from Massachi et al. (2020). Costs are in USD and reflect 2019 expenditures.[1][2][3]
It is important to note that while hemin is less expensive, this compound has demonstrated significant clinical efficacy in reducing the frequency of AIP attacks.[4] The ENVISION Phase 3 trial showed a 74% reduction in the mean annualized attack rate in patients with AIP treated with this compound compared to placebo.[4]
Cost-Effectiveness and Quality-Adjusted Life Years (QALYs)
Formal cost-utility analyses, which measure the cost per Quality-Adjusted Life Year (QALY) gained, have been conducted by health technology assessment (HTA) bodies like the National Institute for Health and Care Excellence (NICE) in the UK and the Canadian Agency for Drugs and Technologies in Health (CADTH).
While specific Incremental Cost-Effectiveness Ratios (ICERs) are often redacted in publicly available documents, the overall assessment from these bodies suggests that this compound has a very high ICER at its submitted price.[5][6] For instance, a CADTH report mentioned an ICER of $14,211,820 per QALY compared with best supportive care, indicating that a significant price reduction would be necessary for it to be considered cost-effective within standard thresholds.[2] A NICE document mentioned an incremental QALY gain of 8.20 for this compound, although the corresponding incremental cost was redacted.[5]
The high cost of this compound is a primary driver of its unfavorable cost-effectiveness ratio, despite its clinical benefits in reducing attack frequency and improving patients' quality of life.[7]
Experimental Protocols
The cost-effectiveness of this compound has been evaluated using sophisticated modeling techniques to simulate the long-term clinical and economic outcomes for patients with AIP.
Microsimulation Cost Model
One of the primary methodologies used is a microsimulation model.[1][2][3]
-
Objective: To estimate the annual economic impact of hemin versus this compound treatment from a U.S. healthcare payer perspective.[1][2][3]
-
Patient Population: The model utilized data from the Hemin Shipment Data for the full year of 2017 to identify prescribing patterns and AIP attack rates.[1][2][3] This included subpopulations of patients experiencing one attack per year, multiple attacks per year, and those on hemin prophylaxis.[1][2][3]
-
Model Structure: A decision tree structure was used to estimate the total AIP-related healthcare costs.[8] The model simulated individual patient journeys, accounting for the probability of experiencing an acute attack and the associated healthcare resource utilization.
-
Clinical Inputs: The efficacy of this compound in reducing attack rates was based on the ENVISION Phase 3 trial, which showed a 70% reduction compared to placebo.[9] For patients on this compound, hemin was still used to treat breakthrough acute attacks.[9]
-
Cost Inputs: Drug costs were based on wholesale acquisition costs.[8] Other healthcare utilization costs, such as hospitalizations, emergency room visits, and physician visits, were also included.[8]
Markov Model
HTA bodies like NICE have utilized Markov models to assess the cost-effectiveness of this compound.[10][11]
-
Objective: To compare the cost-effectiveness of this compound against prophylactic hemin arginate.[10]
-
Model Structure: The model consisted of several health states defined by the number of severe attacks experienced in a 12-month period:[10][11]
-
Asymptomatic (0 attacks)
-
Symptomatic (1 to 4 attacks)
-
Recurrent (5 to 24 attacks)
-
Severe (more than 24 attacks)
-
Death (absorbing state)
-
-
Patient Journey: Patients could transition between these health states over time based on the efficacy of the treatment received.
-
Utility Values: The model incorporated utility values to calculate QALYs. Due to the lack of AIP-specific utility data, values from studies on other chronic conditions, such as relapsing-remitting multiple sclerosis, were used as a proxy in some analyses.[5]
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's mechanism of action in reducing AIP attacks.
Caption: Workflow of a cost-effectiveness analysis for a new therapeutic.
Conclusion for the Research Community
The case of this compound highlights a critical challenge in the development and evaluation of therapies for rare diseases. While demonstrating significant clinical benefit, the high acquisition cost of this compound presents a substantial barrier to its cost-effectiveness from a healthcare payer perspective. For researchers and drug developers, this underscores the importance of considering health economic outcomes early in the development process. Future research could focus on identifying patient subgroups who would derive the most significant benefit from this compound, potentially leading to more targeted and cost-effective treatment strategies. Furthermore, the development of robust, disease-specific utility data for rare conditions like AIP is crucial for conducting more accurate and reliable cost-utility analyses.
References
- 1. Cost savings with hemin versus this compound for the treatment of patients with acute intermittent porphyria (AIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Evidence | this compound for treating acute hepatic porphyria | Guidance | NICE [nice.org.uk]
- 5. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
- 6. canadacommons.ca [canadacommons.ca]
- 7. qbpatologica.wordpress.com [qbpatologica.wordpress.com]
- 8. canjhealthtechnol.ca [canjhealthtechnol.ca]
- 9. This compound (Givlaari) | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 10. nice.org.uk [nice.org.uk]
- 11. nice.org.uk [nice.org.uk]
Givosiran in Preclinical Settings: A Comparative Meta-Analysis of Efficacy in Acute Intermittent Porphyria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of preclinical studies on the efficacy of Givosiran for the treatment of Acute Intermittent Porphyria (AIP), comparing its performance against established and emerging therapeutic alternatives. The data presented is intended to offer an objective overview supported by available experimental evidence to inform further research and drug development efforts.
Introduction to Therapeutic Strategies in AIP
Acute Intermittent Porphyria is a rare genetic disorder characterized by a deficiency of the enzyme hydroxymethylbilane (B3061235) synthase (HMBS), leading to the accumulation of neurotoxic porphyrin precursors, δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG). Therapeutic interventions primarily aim to reduce the production of these precursors by targeting the rate-limiting enzyme in the heme biosynthesis pathway, aminolevulinic acid synthase 1 (ALAS1). This guide examines the preclinical efficacy of this compound, an RNA interference (RNAi) therapeutic, in comparison to standard care options like heme arginate and glucose, and novel approaches such as gene and enzyme replacement therapies.
This compound: A Targeted RNAi Therapeutic
This compound (formerly ALN-AS1) is a subcutaneously administered small interfering RNA (siRNA) that specifically targets ALAS1 messenger RNA (mRNA) in hepatocytes, leading to its degradation and a subsequent reduction in ALAS1 protein synthesis. This targeted approach aims to prevent the upstream accumulation of ALA and PBG.
Preclinical Efficacy of this compound
Preclinical studies in rodent models of AIP have demonstrated the potent and sustained efficacy of this compound in reducing key disease biomarkers.
| Animal Model | Intervention | Key Findings | Reference |
| Rat Model of AIP | Prophylactic subcutaneous injection of ALN-AS1 (3 mg/kg) | Complete prevention of phenobarbital-induced accumulation of urinary ALA and PBG. | [1] |
| Mouse Model of AIP | Single subcutaneous injection of ALN-AS1 (20 mg/kg) | 65% reduction in hepatic ALAS1 mRNA levels at 48 hours post-administration. | [1] |
| Mouse Model of AIP | Single dose of ALN-AS1 | Protective effect lasting for at least two weeks. |
Experimental Protocol: this compound in a Rat Model of AIP
Objective: To evaluate the prophylactic efficacy of ALN-AS1 in preventing phenobarbital-induced accumulation of porphyrin precursors.
Animal Model: A rat model of AIP was established by administering a PBGD siRNA to wild-type female Sprague Dawley rats, which decreased hepatic PBGD mRNA to approximately 20% of normal levels. An acute attack was induced by four serial injections of phenobarbital (B1680315).
Treatment: ALN-AS1 (3 mg/kg) or a phosphate-buffered saline (PBS) control was administered prophylactically twice weekly for three weeks.
Sample Analysis: Urine samples were collected, and levels of ALA and PBG were quantified. Hepatic ALAS1 mRNA levels were also measured.
Results: Animals treated with ALN-AS1 showed a complete prevention of the phenobarbital-induced increase in urinary ALA and PBG, with levels comparable to uninduced animals. Hepatic ALAS1 mRNA levels were also maintained at baseline in the ALN-AS1 treated group, in contrast to a 2.5-fold increase in the PBS control group.[1]
Comparative Analysis with Alternative Therapies
Established Therapies: Heme Arginate and Glucose Infusion
Heme arginate and glucose infusion are the current standards of care for acute attacks of AIP. Heme acts as a direct feedback inhibitor of ALAS1, while glucose is thought to repress ALAS1 transcription. While their clinical efficacy is well-documented, specific quantitative preclinical data on their direct impact on ALA and PBG reduction in animal models is not as extensively published as for newer therapies.
-
Heme Arginate: Preclinical studies have focused more on the overall mechanism and prevention of neurological damage rather than providing specific percentages of ALA and PBG reduction.
-
Glucose Infusion: The "glucose effect" in repressing ALAS1 is a known phenomenon. Preclinical studies in murine models have shown that carbohydrate administration can reduce the urinary excretion of PBG.[2] However, detailed quantitative data from controlled preclinical studies are limited.
Emerging Therapies: Gene and Enzyme Replacement
Novel therapeutic strategies are being explored to provide a more definitive or long-lasting treatment for AIP.
| Therapeutic Approach | Animal Model | Intervention | Key Findings | Reference |
| Gene Editing | Mouse Model of AIP | CTX450 (CRISPR/Cas9-based therapy) | Normalized levels of PBG and ALA; approximately 97% reduction in ALAS1 enzyme production. | [2] |
| Gene Therapy | Mouse Model of AIP | AAV8-mediated HMBS gene therapy | Prevention of urinary ALA and PBG accumulation upon phenobarbital challenge. | [1] |
| Enzyme Replacement | Mouse Model of AIP | Recombinant human PBGD (rhPBGD) | Reduced urinary PBG excretion to 25% of the levels in untreated, phenobarbital-induced mice. | [1] |
Experimental Protocol: Enzyme Replacement Therapy in a Mouse Model of AIP
Objective: To assess the efficacy of recombinant human porphobilinogen deaminase (rhPBGD) in reducing elevated porphyrin precursors.
Animal Model: A mouse model partially deficient in PBGD that biochemically mimics AIP following induction with phenobarbital.
Treatment: rhPBGD was administered subcutaneously twice daily during a 4-day phenobarbital induction.
Sample Analysis: Urinary PBG levels were measured.
Results: The administration of rhPBGD reduced the urinary PBG excretion to 25% of the levels observed in the control mice that only received phenobarbital.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of this compound in reducing ALA and PBG.
Caption: General workflow for preclinical efficacy studies in AIP.
Caption: Heme biosynthesis pathway and therapeutic intervention points.
Conclusion
The preclinical data strongly support the high efficacy of this compound in reducing the key pathological biomarkers of AIP, ALA, and PBG, by directly targeting the synthesis of ALAS1. The quantitative data from rodent models indicate a robust and sustained effect. In comparison, while established therapies like heme arginate and glucose are effective clinically, there is a relative scarcity of published, quantitative preclinical data that directly compares their efficacy on biomarker reduction in a similar manner to the newer agents. Emerging therapies, particularly gene editing and enzyme replacement, also show significant promise in preclinical models, with some demonstrating normalization of ALA and PBG levels. This meta-analysis underscores the value of a targeted approach like RNAi for AIP and highlights the potential of novel genetic and enzymatic therapies. Further head-to-head preclinical studies would be beneficial to provide a more direct comparison of the relative efficacy of these different therapeutic modalities.
References
Givosiran vs. Standard of Care: A Comparative Analysis of Long-Term Safety and Efficacy in Acute Hepatic Porphyria
A detailed examination of givosiran's performance against traditional management strategies for Acute Hepatic Porphyria (AHP), supported by long-term clinical trial data.
Acute Hepatic Porphyria (AHP) is a family of rare, genetic diseases resulting from enzyme deficiencies in the heme biosynthesis pathway.[1][2] This leads to the accumulation of neurotoxic intermediates, delta-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), precipitating severe neurovisceral attacks and chronic debilitating symptoms that significantly impair quality of life.[1][2][3] Standard of care (SoC) has historically focused on managing acute attacks with intravenous hemin (B1673052) and supportive care.[4][5] The advent of this compound, an RNA interference (RNAi) therapeutic, represents a paradigm shift towards prophylactic treatment. This guide provides a comprehensive comparison of the long-term safety and efficacy of this compound versus the standard of care, based on data from the pivotal ENVISION clinical trial.
Mechanism of Action: A Targeted Approach
This compound is a small interfering RNA (siRNA) therapeutic that specifically targets the messenger RNA (mRNA) of aminolevulinic acid synthase 1 (ALAS1), the rate-limiting enzyme in the liver's heme synthesis pathway.[1][3] By inducing the degradation of ALAS1 mRNA, this compound reduces the production of the toxic intermediates ALA and PBG, thereby addressing the underlying pathophysiology of AHP attacks.[1][6]
In contrast, the standard of care, intravenous hemin, works by replenishing the hepatic heme pool, which exerts negative feedback on ALAS1 activity.[3][4] This suppression also reduces the production of ALA and PBG but acts as an acute treatment rather than a prophylactic measure.[4]
Long-Term Efficacy Comparison
The primary evidence for this compound's long-term efficacy comes from the ENVISION Phase 3 trial, a randomized, double-blind, placebo-controlled study with a subsequent open-label extension (OLE) period.[7] The placebo group in the initial 6-month double-blind period serves as a proxy for the standard of care, which primarily involves "on-demand" hemin for acute attacks.
Reduction in Attack Rates
Long-term treatment with this compound demonstrated a sustained and significant reduction in the annualized attack rate (AAR), a key measure of disease activity.[7][8][9] Patients who continuously received this compound maintained a low AAR, while those who crossed over from placebo experienced a dramatic decrease in their attack frequency upon starting this compound.[7][8]
| Efficacy Outcome | 6-Month Double-Blind Period | Long-Term Open-Label Extension (OLE) |
| Median Annualized Attack Rate (AAR) | ||
| This compound Group | 1.0[7][8] | 0.4 (Continuous this compound)[7] |
| Placebo (SoC) Group | 10.7[7][8] | 0.9 (Placebo Crossover)[7] |
| Median Annualized Days of Hemin Use | ||
| This compound Group | 0.0[8] | 0.0 - 0.4 (Continuous this compound)[7] |
| Placebo (SoC) Group | 14.98[8] | 0.4 - 0.71 (Placebo Crossover)[7][8] |
| Patients Remaining Attack-Free | ||
| This compound Group | 50%[10] | 86% (at Months >33 to 36)[7] |
| Placebo (SoC) Group | 24% (at Months >3 to 6)[7] | 92% (at Months >33 to 36, after crossover)[7] |
Biomarker Reduction and Quality of Life
This compound led to sustained, near-normal levels of the neurotoxic intermediates ALA and PBG in the urine.[8][11] This biochemical improvement was correlated with significant enhancements in patient-reported quality of life, including physical and mental health scores (SF-12) and overall health status (EQ-5D).[7][8][11]
Long-Term Safety Profile
The long-term safety of this compound was evaluated throughout the ENVISION OLE period. The safety profile remained consistent and acceptable, with no new safety signals emerging over 36 months of treatment.[9][12]
| Safety Outcome | This compound (Pooled Data from ENVISION OLE) | Standard of Care (Hemin) |
| Common Adverse Events | Injection site reactions (25-38%), nausea (~50%), fatigue.[12][13] | Phlebitis at the infusion site.[14] |
| Hepatic Events | Elevations in liver transaminases (ALT/AST) were reported.[2] | Generally not associated with hepatotoxicity. |
| Renal Events | Changes in serum creatinine (B1669602) and estimated glomerular filtration rate (eGFR) were observed.[2] | Reversible renal shutdown has been reported with excessive doses.[14] |
| Other Events of Interest | Increased blood homocysteine levels (16% of patients in OLE). | Risk of iron overload with repeated use, coagulation abnormalities, thrombophlebitis.[15] |
Note: Direct comparative safety trials between prophylactic this compound and prophylactic hemin are limited. Hemin data is derived from studies on its use for acute attacks and prophylaxis.[15][16]
Experimental Protocols
ENVISION Trial Methodology
The ENVISION study was a pivotal Phase 3 trial that provided the primary data for this compound's approval and long-term evaluation.
-
Study Design : A randomized, double-blind, placebo-controlled Phase 3 trial followed by an open-label extension (OLE).[7]
-
Participants : 94 patients aged 12 years or older with a confirmed diagnosis of AHP and a history of recurrent attacks (≥2 attacks in the 6 months prior to entry).[7]
-
Intervention : During the 6-month double-blind period, patients received either this compound (2.5 mg/kg) or a matching placebo subcutaneously once monthly.[7][11] In the OLE, all patients received this compound.[7]
-
Primary Efficacy Endpoint : The primary endpoint for the double-blind period was the annualized rate of composite porphyria attacks requiring hospitalization, an urgent healthcare visit, or intravenous hemin administration at home.[17]
-
Key Secondary and OLE Endpoints : Endpoints included levels of urinary ALA and PBG, hemin use, daily pain scores, and quality of life assessments.[8][17] Analyses in the OLE period were primarily descriptive and exploratory.[7]
-
Statistical Analysis : The primary endpoint was analyzed using a negative binomial regression model. For the OLE, analyses were descriptive, comparing outcomes over time for the continuous this compound group and the placebo crossover group.[18]
Conclusion
Long-term data from the ENVISION trial demonstrate that this compound provides sustained and continuous benefits for patients with AHP, significantly reducing attack rates, hemin use, and key disease biomarkers while improving quality of life.[7][8][9][11] Its safety profile has remained acceptable and consistent over time.[9][12]
Compared to the standard of care, which is reactive and primarily manages acute crises, this compound offers a prophylactic strategy that targets the underlying molecular mechanism of the disease.[1][2] While hemin remains a cornerstone for treating acute attacks, the evidence strongly supports this compound as a long-term preventative therapy for patients with recurrent AHP, marking a significant advancement in the management of this debilitating condition.[5][15]
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound: a targeted treatment for acute intermittent porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Acute Hepatic Porphyria treatments 2025 | Everyone.org [everyone.org]
- 5. AGA Clinical Practice Update on Diagnosis and Management of Acute Hepatic Porphyrias: Expert Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unimore.it [iris.unimore.it]
- 8. Efficacy and safety of this compound for acute hepatic porphyria: 24-month interim analysis of the randomized phase 3 ENVISION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Long-Term Results for GIVLAARI® (this compound) Presented at ASH Annual Meeting & Exposition - Alnylam [capella.alnylam.com]
- 10. Spotlight on this compound as a Treatment Option for Adults with Acute Hepatic Porphyria: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound for acute hepatic porphyria: Final results of the randomized phase III ENVISION trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Long-term follow-up of this compound treatment in patients with acute intermittent porphyria from a phase 1/2, 48-month open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Panhematin (hemin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. researchgate.net [researchgate.net]
- 16. Open-label study of hemin for acute porphyria: clinical practice implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Givosiran: Comprehensive Disposal and Safety Guidelines for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Givosiran, a small interfering RNA (siRNA) therapeutic. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with waste management regulations.
Immediate Safety and Handling Precautions
Before disposal, it is critical to adhere to the proper handling procedures for this compound to minimize exposure and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Avoid Inhalation and Contact: Prevent inhalation of aerosols and avoid direct contact with skin and eyes.[1]
-
Ventilation: Use this compound in a well-ventilated area or under an appropriate exhaust ventilation system.[1]
-
Single-Use Vials: this compound is supplied in single-use vials and does not contain preservatives.[2][3][4] Any unused portion of the drug remaining in a vial should be discarded.[4][5]
This compound Disposal Procedures
The disposal of this compound and associated materials must be conducted in accordance with local, state, and federal regulations.[1] Pharmaceutical waste management guidelines may vary significantly by region and institution.
Step 1: Segregation of Waste
Proper segregation of waste at the source is the first and most critical step in the disposal process.
-
Unused this compound Solution: Any remaining this compound solution should be treated as pharmaceutical waste. Do not dispose of it via wastewater systems, such as sinks or drains, or in household waste.[6]
-
Empty Vials: Empty this compound vials should be disposed of in accordance with local requirements for pharmaceutical glass waste.[6]
-
Contaminated Materials: All materials that have come into contact with this compound, such as syringes, needles, gloves, and absorbent pads, should be considered contaminated waste.
-
Sharps: Needles and syringes used for the administration of this compound must be disposed of immediately in a designated, puncture-resistant sharps container.[4][6][7]
Step 2: Waste Containment and Labeling
-
Pharmaceutical Waste: Unused this compound solution should be collected in a designated, sealed, and clearly labeled pharmaceutical waste container.
-
Sharps Containers: Sharps containers must be clearly labeled and should not be overfilled.[4]
Step 3: Final Disposal
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols. They will provide guidance on the appropriate waste streams and disposal vendors.
-
Regulatory Compliance: Ensure that all disposal practices are in strict compliance with prevailing country, federal, state, and local regulations.[1][2][3]
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | -20°C | [1] |
| Shelf Life (unopened) | 3 years | [2] |
| Vial Content | 189 mg/mL this compound | [2] |
| Vial Type | Single-use glass vial | [2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
